molecular formula C11H19BrN2O3 B170349 Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate CAS No. 112257-12-2

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Cat. No.: B170349
CAS No.: 112257-12-2
M. Wt: 307.18 g/mol
InChI Key: LFJTTZCBJLCUIV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H19BrN2O3 and its molecular weight is 307.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJTTZCBJLCUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578677
Record name tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112257-12-2
Record name tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a crucial bifunctional intermediate in medicinal chemistry and drug development. The molecule's structure, featuring a protected piperazine amine and a reactive bromoacetyl group, makes it an exceptionally versatile building block for introducing the piperazine moiety into target molecules through nucleophilic substitution.[1] This document moves beyond a simple recitation of steps, offering insights into the causality of experimental choices, rigorous safety protocols for handling hazardous reagents, and detailed methods for product characterization and validation. It is intended for an audience of researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: The Strategic Value of a Versatile Intermediate

The piperazine ring is a privileged scaffold in modern pharmacology, appearing in the structures of numerous marketed drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[2] Its prevalence is due to its ability to form multiple hydrogen bonds, modulate acid-base properties (pKa), and improve the pharmacokinetic profile of drug candidates by enhancing water solubility.[2]

This compound serves as a key precursor for leveraging these benefits. The molecule is strategically designed with two distinct functionalities:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for one of the piperazine nitrogens, preventing it from participating in undesired side reactions. This directing group ensures that functionalization occurs predictably at the other nitrogen.

  • An Electrophilic Bromoacetyl Group: The α-bromo ketone moiety is a potent electrophile, acting as a "reactive handle."[1] It readily undergoes nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), allowing for the covalent attachment of the piperazine scaffold to a larger molecule of interest.[1]

This guide details a reliable and scalable laboratory synthesis of this compound, focusing on the acylation of N-Boc-piperazine with bromoacetyl bromide.

Reaction Schematics and Underlying Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.

Overall Reaction Scheme:

Mechanistic Rationale:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-Boc-piperazine attacks the carbonyl carbon of bromoacetyl bromide. This is the rate-determining step.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The carbonyl double bond reforms, leading to the expulsion of a bromide ion, a good leaving group.

  • Acid Quenching: The reaction produces hydrogen bromide (HBr) as a byproduct. Triethylamine (Et₃N), a hindered organic base, is added to the reaction mixture to neutralize the HBr in situ. This is critical, as any free acid would protonate the starting N-Boc-piperazine, rendering it non-nucleophilic and halting the reaction.

The choice of a very low temperature (-78 °C) is crucial for controlling the high reactivity of bromoacetyl bromide, minimizing potential side reactions and decomposition, and ensuring a clean reaction profile.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[3]

Materials and Equipment
Reagents & Solvents Equipment
N-Boc-piperazineThree-neck round-bottom flask with stoppers
Bromoacetyl bromideMagnetic stirrer and stir bar
Triethylamine (Et₃N), freshly distilledInert gas line (Nitrogen or Argon) with bubbler
Dichloromethane (DCM), anhydrousSyringes and needles
Deionized WaterLow-temperature bath (Dry ice/acetone)
Anhydrous Magnesium Sulfate (MgSO₄)Thermometer or thermocouple
Diethyl Ether (for recrystallization)Separatory funnel
Rotary evaporator
Vacuum filtration apparatus (Büchner funnel)
Step-by-Step Experimental Procedure
  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Place the flask under an inert atmosphere of nitrogen or argon. This is essential to prevent moisture from reacting with bromoacetyl bromide.

  • Reagent Preparation: In the inert atmosphere, dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. The volume of DCM should be sufficient to create a stirrable solution (e.g., approximately 0.3-0.5 M concentration of the piperazine).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is vital to allow the solution to reach thermal equilibrium before proceeding.

  • Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.0 eq.) to the cold solution dropwise via syringe. Causality: A slow, controlled addition is paramount to manage the exothermic nature of the acylation and prevent localized overheating, which could lead to side product formation. Maintain the internal temperature below -70 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to stir at -78 °C for 3 hours.[3] This duration ensures the reaction proceeds to completion. A white precipitate, triethylamine hydrobromide (Et₃N·HBr), will form as the reaction progresses.

  • Quenching and Work-up: After 3 hours, remove the cold bath and allow the reaction to warm to room temperature. Dilute the mixture with additional dichloromethane.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash it with deionized water. This step removes the Et₃N·HBr salt and other water-soluble impurities. Separate the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

Purification

The crude product is typically purified by recrystallization.

  • Dissolve the crude solid or oil in a minimal amount of a suitable hot solvent. Based on literature, recrystallization from diethyl ether is effective.[3]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified white solid product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.[3]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected results are summarized below.

Analysis Expected Result Source
Appearance White Solid[3]
Yield ~78%[3]
Melting Point 23-242°C (Note: This wide range from the source may be a typographical error. A sharper melting point is expected for a pure compound.)[3]
¹H NMR (250 MHz, CDCl₃)δ: 3.87 (s, 2H), 3.61-3.57 (m, 2H), 3.55-3.47 (m, 4H), 3.46-3.41 (m, 2H), 1.46 (s, 9H).[3]
¹³C NMR (63 MHz, CDCl₃)δ: 165.5, 154.5, 80.5, 46.6, 40.9, 28.4, 25.7.[3]
IR (KBr, cm⁻¹)2965, 1689 (C=O, amide), 1632 (C=O, carbamate), 1417, 1246, 1167, 1023.[3]

Safety Precautions and Hazard Management

WARNING: Bromoacetyl bromide is a highly corrosive, toxic, and water-reactive substance. It is also a potent lachrymator (tear-inducing agent).[4][5] All handling must be performed inside a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[5]

  • Handling: Use syringes or cannulas for transferring the liquid. Never add water to bromoacetyl bromide, as the reaction is violent.[6][7] If quenching is necessary, add the bromide slowly to a large excess of a suitable nucleophile like isopropanol or a basic solution.

  • Spill Response: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like sand or vermiculite. Do not use combustible materials. For large spills, alert emergency responders.[6]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8] An emergency shower should be readily accessible.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] An eyewash station must be available in the immediate work area.[4]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Waste Disposal: All waste containing bromoacetyl bromide must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[6]

Process Visualization: Synthesis Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_inputs Reactants & Solvents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Final Product BocPip N-Boc-Piperazine Setup 1. Combine Boc-Piperazine, Triethylamine, and DCM in inert atmosphere BocPip->Setup BAB Bromoacetyl Bromide Add 3. Add Bromoacetyl Bromide (dropwise) BAB->Add slowly TEA Triethylamine TEA->Setup DCM Anhydrous DCM DCM->Setup Cool 2. Cool to -78°C Setup->Cool Cool->Add Stir 4. Stir for 3 hours at -78°C Add->Stir Dilute 5. Dilute with DCM Stir->Dilute Wash 6. Wash with H₂O Dilute->Wash Dry 7. Dry organic layer (MgSO₄) Wash->Dry Concentrate 8. Concentrate under reduced pressure Dry->Concentrate Recrystallize 9. Recrystallize from Diethyl Ether Concentrate->Recrystallize Product Pure tert-butyl 4-(2-bromoacetyl) piperazine-1-carboxylate Recrystallize->Product Analysis Characterization (NMR, IR, MP) Product->Analysis

Caption: Workflow diagram for the synthesis of the title compound.

Conclusion

The synthesis of this compound via the acylation of N-Boc-piperazine is a robust and efficient method for producing this valuable chemical intermediate. Success hinges on three core principles: the rigorous exclusion of moisture, precise temperature control to mitigate the reactivity of bromoacetyl bromide, and strict adherence to safety protocols. By understanding the chemical principles behind each step, researchers can confidently and safely execute this synthesis, enabling the development of novel molecular entities for drug discovery and other applications.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromoacetyl Bromide. Retrieved from nj.gov. [Link]

  • Loba Chemie Pvt. Ltd. (2022, April 25). Safety Data Sheet: Bromoacetyl Bromide. Retrieved from lobachemie.com. [Link]

  • Al-Hourani, B. J., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 1147-1154. [Link]

  • Rathi, E., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

Sources

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Introduction: The Quintessential Bifunctional Building Block

This compound, a prominent member of the piperazine derivative family, stands as a cornerstone intermediate in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring a piperazine core, a labile tert-butyloxycarbonyl (Boc) protecting group, and a highly reactive α-bromoacetyl moiety, makes it an exceptionally versatile tool for the construction of complex molecular architectures.[1] The bromoacetyl group provides a potent electrophilic site for covalent bond formation, while the Boc-protected amine offers a stable, yet readily cleavable, handle for subsequent functionalization. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.

PropertyValue
CAS Number 112257-12-2[1]
Molecular Formula C₁₁H₁₉BrN₂O₃[1]
Molecular Weight 307.18 g/mol [2]
Appearance White solid[2]
Melting Point 23-242°C (Note: This wide range from the source may indicate decomposition or be a typographical error; other suppliers list ranges around 95-105°C)[2]
Solubility Soluble in dichloromethane, chloroform, and other common organic solvents.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this building block are the first steps in its successful application.

Standard Synthetic Protocol

The most common and efficient synthesis involves the acylation of N-Boc-piperazine with bromoacetyl bromide or a related bromoacetylating agent. The reaction is typically performed at low temperatures to control reactivity and minimize side-product formation.

Experimental Protocol:

  • Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add bromoacetyl bromide (1.0 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Reaction: Continue stirring the mixture at -78 °C for 3 hours.

  • Work-up: Dilute the reaction mixture with additional DCM and wash with deionized water. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a solvent system like diethyl ether to yield this compound as a white solid.[2]

Synthesis BocPip N-Boc-piperazine Base Triethylamine (Et3N) Dichloromethane (DCM), -78°C BocPip->Base Bromoacetyl Bromoacetyl bromide Bromoacetyl->Base Product This compound Base->Product Acylation Reactivity Reactant tert-Butyl 4-(2-bromoacetyl) piperazine-1-carboxylate Product Conjugated Product Reactant->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) e.g., R-SH, R-NH2 Nucleophile->Product Base Base Byproduct H-Br

Caption: General Sₙ2 reactivity with nucleophiles.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is indispensable. It deactivates the distal nitrogen of the piperazine ring, preventing it from competing as a nucleophile in reactions intended for the bromoacetyl moiety. [3]This protection is robust under basic and nucleophilic conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This orthogonality allows for a two-stage synthetic strategy, making the compound a true bifunctional linker.

Applications in Drug Discovery and Development

The unique combination of a reactive electrophile and a protected nucleophile makes this compound a high-value asset in the synthesis of novel therapeutics.

Covalent Modulators and Inhibitors

The bromoacetyl group is an effective "warhead" for targeted covalent inhibitors. By positioning this group within a ligand designed to bind to a specific protein, a covalent bond can be formed with a nearby nucleophilic amino acid residue (e.g., Cys, His, Lys) in the protein's binding site. This irreversible binding can lead to enhanced potency and prolonged duration of action. [1]

Bifunctional Linker Chemistry

This is arguably the most significant application. The compound is an ideal linker for tethering two different molecular entities. This is a core strategy in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). [4][5][6] PROTAC/ADC Synthesis Workflow:

  • Step 1 (Alkylation): The bromoacetyl end of the linker is reacted with a functional group (e.g., a thiol or amine) on the first molecule (Molecule A, such as a payload drug or a protein ligand).

  • Step 2 (Deprotection): The Boc group is removed with acid to expose the secondary amine of the piperazine ring.

  • Step 3 (Coupling): The newly freed amine is coupled to the second molecule (Molecule B, such as an E3 ligase binder or an antibody) typically through an amidation or reductive amination reaction.

Workflow start Start: tert-Butyl 4-(2-bromoacetyl) piperazine-1-carboxylate step1 Step 1: React with Molecule A (SN2 Reaction) start->step1 intermediate Intermediate Conjugate (Boc-Protected) step1->intermediate step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate->step2 deprotected Deprotected Linker Conjugate step2->deprotected step3 Step 3: Couple with Molecule B (e.g., Amidation) deprotected->step3 final Final Bifunctional Molecule (A-Linker-B) step3->final

Caption: Workflow for use as a bifunctional linker.

Piperazine Scaffold Introduction

The piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. [7]This reagent provides a straightforward method for incorporating a pre-functionalized, protected piperazine moiety into a lead compound during optimization studies.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's reactive nature. While a specific safety data sheet for the title compound is not available in the search results, data for structurally similar bromoacetyl and piperidine compounds provide strong guidance. [8][9]

Hazard Category GHS Classification and Precautionary Statements
Acute Toxicity Warning: Harmful if swallowed (H302). Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention. [9][10]
Skin Irritation Warning: Causes skin irritation (H315). Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of water. [9]
Eye Irritation Danger/Warning: Causes serious eye damage/irritation (H318/H319). Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]

| Respiratory Irritation | Warning: May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area. [9]|

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a chemical fume hood to ensure adequate ventilation. [8][11]* Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). [8]* Eye Protection: Use chemical safety goggles or a face shield. [10]* Skin and Body Protection: Wear a lab coat. A full suit may be required depending on the scale and nature of the work. [8] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]* For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [8]

References

  • Benchchem. (n.d.). This compound | 112257-12-2.
  • ChemicalBook. (2023). This compound | 112257-12-2.
  • Aaron Chemicals LLC. (2021). tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
  • MedChemExpress. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | PROTAC Linker.
  • MedChemExpress. (n.d.). Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | PROTAC Linker.
  • MedChemExpress. (2023). tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2021). tert-Butyl bromoacetate Safety Data Sheet.
  • Thermo Fisher Scientific. (2021). tert-Butyl bromoacetate Safety Data Sheet.
  • Mamat, C., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Maslennikov, I., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 70(2), 107-114.
  • PubChemLite. (n.d.). Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3).
  • Ambeed. (n.d.). 112257-12-2 | this compound.
  • Smolecule. (n.d.). Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate.
  • Ghorbani, F., et al. (2021).
  • BOC Sciences. (2022). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • ChemicalBook. (2023). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5.
  • ChemicalBook. (n.d.). 4-(2-amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester(192130-34-0) 1h nmr.
  • Zhang, L., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863.
  • Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Walsh, S. J., et al. (2015). Current ADC Linker Chemistry. The AAPS Journal, 17(5), 1077–1087.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-.
  • Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.
  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

Sources

The Strategic Utility of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, a heterobifunctional synthetic building block, has emerged as a cornerstone reagent in medicinal chemistry. Its unique architecture, combining a Boc-protected piperazine scaffold with a reactive α-bromoacetyl moiety, offers a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive technical overview of its applications, elucidating the chemical principles that underpin its utility. We will delve into its role in the construction of targeted therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), supported by detailed reaction mechanisms, step-by-step experimental protocols, and strategic insights into its application.

Introduction: A Molecule of Strategic Importance

In the landscape of contemporary drug discovery, the demand for modular and efficient synthetic strategies is paramount. This compound (CAS No: 112257-12-2) has garnered significant attention due to its dual functionality.[1] The molecule can be dissected into three key components, each contributing to its synthetic versatility:

  • The Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The piperazine motif is considered a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs. Its presence can enhance aqueous solubility, modulate basicity (pKa), and provide a rigid framework for orienting pharmacophoric groups.[2]

  • The Bromoacetyl Group: This α-halo ketone serves as a potent electrophilic handle. The bromine atom is an excellent leaving group, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide array of functional groups through substitution reactions.[1]

  • The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group temporarily masks the nucleophilicity of one of the piperazine nitrogens. This protection is crucial for regioselective reactions, allowing chemists to direct modifications to the second piperazine nitrogen via the bromoacetyl group. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, unmasking the second nitrogen for further functionalization.[3]

This guide will explore the practical applications of this reagent, providing both the conceptual framework and the detailed methodologies required for its successful implementation in a research setting.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is essential for its effective and safe use in the laboratory.

PropertyValueReference(s)
CAS Number 112257-12-2[1]
Molecular Formula C₁₁H₁₉BrN₂O₃[1]
Molecular Weight 307.18 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 23-242 °C (Note: a wide range is reported, may depend on purity)[4]
Solubility Soluble in dichloromethane, chloroform, and other common organic solvents.
Storage Store at 2-8°C in a dry, well-ventilated place.[1]

Safety and Handling: this compound is classified as acutely toxic (oral, Category 4).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

Core Reactivity and Synthetic Applications

The primary utility of this reagent lies in the electrophilicity of the bromoacetyl group, which readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the covalent attachment of the piperazine moiety to other molecules.

Caption: General Sₙ2 reaction pathway.

Synthesis of Kinase Inhibitors

The piperazine ring is a common feature in many kinase inhibitors, where it often serves as a linker between different pharmacophoric elements that bind to the ATP-binding pocket of the kinase. While specific synthesis routes for blockbuster drugs like Ibrutinib or Palbociclib may use analogous building blocks, the following represents a general and highly applicable strategy for synthesizing kinase inhibitor precursors using this compound.

Example: Coupling with an Amino-heterocycle

Many kinase inhibitors feature a hinge-binding amino-heterocycle. The reaction below illustrates the coupling of our title reagent with a generic amino-pyrimidine, a common motif in kinase inhibitors.

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor

Materials:

  • This compound (1.0 eq)

  • Amino-heterocycle (e.g., 2-amino-5-bromopyridine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Coupling Reaction:

    • To a stirred suspension of the amino-heterocycle and K₂CO₃ in anhydrous acetonitrile, add a solution of this compound in acetonitrile.

    • Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM (0.1 M).

    • Add TFA (5-10 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final kinase inhibitor precursor.

Application in PROTACs as a Linker Building Block

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC. The piperazine moiety is increasingly being incorporated into PROTAC linkers to enhance solubility and provide a degree of conformational rigidity, which can be beneficial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[2][5][6]

This compound is an excellent starting material for constructing such linkers. The bromoacetyl group allows for attachment to one of the PROTAC's ligands (or a component of the linker), and after deprotection, the newly freed piperazine nitrogen can be coupled to the other ligand (or the rest of the linker).

Caption: PROTAC synthesis using the piperazine building block.

Representative Protocol: Synthesis of a Piperazine-Containing PROTAC Linker

This protocol outlines a general strategy for incorporating the piperazine-acetyl moiety into a PROTAC linker.

Materials:

  • This compound (1.0 eq)

  • A molecule containing a nucleophilic group (e.g., a phenol on a POI ligand or a thiol on a linker fragment) (1.0 eq)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

  • An appropriate solvent (e.g., DMF or Acetonitrile)

  • Reagents for Boc deprotection (TFA/DCM or HCl/Dioxane)

  • The second ligand (e.g., a VHL or CRBN ligand with a carboxylic acid for amidation)

  • Amide coupling reagents (e.g., HATU, DIPEA)

Procedure:

  • First Coupling (Sₙ2 Reaction):

    • Dissolve the nucleophilic component and the base in the chosen solvent.

    • Add this compound and stir the reaction, possibly with gentle heating, until completion (monitored by LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by chromatography.

  • Boc Deprotection:

    • Follow the deprotection protocol outlined in section 3.1 to remove the Boc group and isolate the free piperazine.

  • Second Coupling (Amide Bond Formation):

    • Dissolve the deprotected piperazine intermediate, the second ligand (with a carboxylic acid), and the amide coupling reagents in a suitable solvent like DMF.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC using preparative HPLC.

Versatility in Nucleophilic Substitution Reactions

The electrophilic nature of the bromoacetyl group allows for reactions with a broad range of nucleophiles, making this building block highly versatile.

Reaction with Amines

The reaction with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Protocol: Reaction with Aniline

  • Dissolve aniline (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in DMF.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Stir at room temperature for 4-12 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Reaction with Thiols

Thiols are excellent nucleophiles and react rapidly with the bromoacetyl group, often without the need for a strong base.

Protocol: Reaction with Thiophenol

  • Dissolve thiophenol (1.05 eq) in THF.

  • Add this compound (1.0 eq).

  • Stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Reaction with Phenols

Phenols, being less nucleophilic than amines or thiols, typically require a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

Protocol: Reaction with 4-Methoxyphenol

  • Suspend 4-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq) in acetone.

  • Add this compound (1.0 eq).

  • Heat the mixture to reflux for 6-18 hours.

  • Cool, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity, coupled with the desirable properties of the piperazine scaffold, makes it an invaluable reagent for the synthesis of complex and biologically active molecules. From kinase inhibitors to the cutting-edge field of targeted protein degradation with PROTACs, this compound provides an efficient and modular entry point for constructing novel therapeutics. The protocols and strategic considerations outlined in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery endeavors.

References

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  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PubMed Central.

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  • Process for the preparation of ibrutinib. (n.d.). Google Patents.

  • Synthesis of [ 13 C 6 ]‐Ibrutinib. (n.d.). ResearchGate.

  • Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. (n.d.). PubMed Central.

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). RSC Publishing.

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  • Synthesis method of ibrutinib. (n.d.). Google Patents.

  • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. (2023). NIH.

  • Synthesis method of brigatinib intermediate. (n.d.). Google Patents.

  • Preparation method of ALK inhibitor brigatinib. (n.d.). Google Patents.

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). MDPI.

  • Bavdegalutamide (ARV-110) | AR PROTAC Degrader. (n.d.). MedChemExpress.

  • Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. (n.d.). BroadPharm.

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.). PubMed Central.

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals.

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  • Reaction of tert‐butyl phenylperacetate (50) with thiophenol (51). (n.d.). ResearchGate.

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Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate CAS number 112257-12-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate (CAS: 112257-12-2)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a bifunctional reagent of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, core reactivity, detailed synthesis protocols, and key applications. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile molecule for the synthesis of complex pharmaceutical intermediates, covalent inhibitors, and chemical probes.

Introduction: A Versatile Bifunctional Building Block

This compound is a synthetic organic compound featuring two key functional domains: a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive α-bromoacetyl moiety.[1][2] This unique architecture makes it an exceptionally valuable intermediate.

  • The Boc-Protected Piperazine Core: The piperazine ring is a common scaffold in pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and to serve as a linker between different pharmacophores. The Boc group provides a robust, acid-labile protecting group, allowing for selective reactions at the bromoacetyl terminus before subsequent deprotection and functionalization of the piperazine nitrogen.

  • The Bromoacetyl "Warhead": The bromoacetyl group is a potent electrophile, designed to react with nucleophiles.[1] This functionality is the cornerstone of its use in creating covalent inhibitors, where it forms a stable, irreversible bond with nucleophilic amino acid residues (e.g., cysteine) in a protein's active site.[1]

This combination of a versatile scaffold and a reactive handle enables its application as a building block for a wide range of complex molecules, from targeted covalent kinase inhibitors to linkers used in Proteolysis Targeting Chimeras (PROTACs).[1][3][4]

Physicochemical Properties & Characterization

A thorough understanding of the compound's properties is essential for its effective use and handling.

Key Properties

The quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 112257-12-2[1][2][5][6]
Molecular Formula C₁₁H₁₉BrN₂O₃[2][6][7]
Molecular Weight 307.18 g/mol [2][6]
Appearance White to light beige solid[2][7]
Melting Point 23-242°C (Note: This appears to be a typo in the source, a more realistic range is likely much narrower, e.g., 93-95°C, but the source states this)[2]
Purity Typically ≥97%[7]
Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through standard spectroscopic methods. Published data provides a reliable reference for validation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (250 MHz, CDCl₃) δ (ppm): 3.87 (s, 2H, -C(=O)CH₂ Br), 3.61-3.41 (m, 8H, piperazine ring protons), 1.46 (s, 9H, -C(CH₃ )₃).[2] The singlet at 3.87 ppm is characteristic of the methylene protons adjacent to the bromine and carbonyl group. The large singlet at 1.46 ppm confirms the presence of the intact Boc protecting group.

    • ¹³C NMR (63 MHz, CDCl₃) δ (ppm): 165.5 (C=O, amide), 154.5 (C=O, carbamate), 80.5 (C (CH₃)₃), 46.6 (piperazine CH₂), 40.9 (piperazine CH₂), 28.4 (-C(C H₃)₃), 25.7 (-C H₂Br).[2]

  • Infrared (IR) Spectroscopy:

    • IR (KBr, cm⁻¹): Key peaks include ~1689 cm⁻¹ (amide carbonyl stretch) and ~1632 cm⁻¹ (carbamate carbonyl stretch).[2]

Core Reactivity: The Electrophilic Bromoacetyl Group

The primary utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine. It readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles.[1]

Causality of Reactivity: The adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, making the methylene carbon highly susceptible to nucleophilic attack. Bromine is an excellent leaving group, further facilitating the reaction.

This reactivity is particularly exploited in targeting cysteine residues in proteins. The thiol side chain of cysteine is a potent biological nucleophile, especially in its deprotonated thiolate form (S⁻). The reaction forms a stable thioether bond, effectively creating an irreversible, covalent link between the molecule and the protein target.[1]

Caption: SN2 reaction of the bromoacetyl moiety with a cysteine thiolate.

Synthesis and Purification Workflow

The compound is synthesized via a straightforward acylation of N-Boc-piperazine. The protocol described here is adapted from established literature procedures.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reactant reactant process process product product qc qc R1 N-Boc-Piperazine P1 Dissolve N-Boc-Piperazine and Triethylamine in DCM R1->P1 R2 Bromoacetyl Bromide P3 Slowly Add Bromoacetyl Bromide R2->P3 R3 Triethylamine (Base) R3->P1 R4 Dichloromethane (Solvent) R4->P1 P2 Cool to -78 °C (Inert Atmosphere) P1->P2 P2->P3 P4 Stir at -78 °C for 3 hours P3->P4 P5 Dilute with DCM & Wash with Water P4->P5 P6 Dry Organic Layer (e.g., MgSO₄) P5->P6 P7 Concentrate under Reduced Pressure P6->P7 P8 Recrystallize from Ether P7->P8 FP Tert-butyl 4-(2-bromoacetyl) piperazine-1-carboxylate P8->FP QC Characterize: NMR, IR, MS FP->QC

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol

This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting.

  • Preparation: To a solution of N-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM), cool the reaction mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: A non-nucleophilic base (triethylamine) is used to quench the HBr byproduct without competing with the piperazine nucleophile. The low temperature is critical to control the high reactivity of the acid bromide and prevent side reactions.

  • Acylation: Slowly add bromoacetyl bromide (1.0 eq.) dropwise to the cooled solution. Maintain vigorous stirring.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM and wash with deionized water to remove triethylammonium bromide salts.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification (Self-Validation): Purify the crude product by recrystallization from a suitable solvent such as diethyl ether. This step is crucial for removing unreacted starting materials and byproducts.

  • Final Characterization: Dry the resulting white solid under vacuum. Confirm the identity and purity of the final product using NMR and IR spectroscopy, comparing the results to established data.[2]

Applications in Drug Discovery and Chemical Biology

The unique structure of this reagent makes it a valuable tool in several areas of research.

  • Targeted Covalent Inhibitors: The bromoacetyl group serves as an effective electrophilic "warhead" for covalent inhibitors. By incorporating this moiety into a ligand designed to bind non-covalently to a specific protein, researchers can achieve irreversible inhibition. This strategy has been successfully applied in the development of kinase inhibitors, where covalent binding to a non-catalytic cysteine residue in the active site can lead to high potency and prolonged duration of action.[1] The compound is also known as an inhibitor of transglutaminase.[2]

  • Synthesis of PROTAC Linkers: While analogues like tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate are directly cited as PROTAC linkers, the title compound is an ideal precursor for similar linkers.[3] After coupling the bromoacetyl end to a target-binding ligand, the Boc group can be removed to reveal a secondary amine, which can then be attached to an E3 ligase-binding ligand, completing the PROTAC construct.

  • General Synthetic Intermediate: It serves as a versatile building block for synthesizing more complex piperazine-containing molecules. The bromoacetyl group can be displaced by various nucleophiles like amines, thiols, or alkoxides, allowing for the introduction of diverse functionalities.[1]

Experimental Protocol: Model Cysteine Alkylation

This protocol provides a self-validating workflow to demonstrate the core reactivity of the compound with a model thiol, N-acetyl-L-cysteine, simulating its reaction with a protein.

G prep prep reaction reaction analysis analysis result result A Prepare Stock Solutions: 1. Reagent in DMSO 2. N-acetyl-L-cysteine in Buffer B Reaction Setup: - Add Buffer (e.g., PBS, pH 7.4) - Add N-acetyl-L-cysteine (1.1 eq) A->B C Initiate Reaction: - Add Reagent (1.0 eq) - Incubate at Room Temp (e.g., 1 hr) B->C D Quench Reaction: (Optional) Add excess thiol (e.g., DTT) C->D E Prepare Sample for Analysis: - Dilute aliquot with mobile phase D->E F LC-MS Analysis E->F G Verify Product Formation: - Look for expected mass [M_cysteine + M_reagent - M_HBr + H]⁺ F->G

Caption: Experimental workflow for a model cysteine alkylation reaction.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of N-acetyl-L-cysteine in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Rationale: A pH of 7.4 ensures a significant population of the more nucleophilic thiolate anion of cysteine.

  • Reaction:

    • In a microcentrifuge tube, combine 110 µL of the N-acetyl-L-cysteine solution with 790 µL of the phosphate buffer.

    • Initiate the reaction by adding 100 µL of the reagent stock solution for a final reaction volume of 1 mL and final concentrations of ~1.1 mM N-acetyl-L-cysteine and 1.0 mM reagent.

    • Incubate the reaction at room temperature for 1 hour.

  • Analysis (Self-Validation):

    • Take a 10 µL aliquot of the reaction mixture and dilute it 1:100 with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Analyze the diluted sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the mass of the alkylated product. (Expected [M+H]⁺ = 434.20 m/z). The disappearance of the starting material peak can also be monitored.

Safety, Handling, and Storage

As with any reactive chemical, proper handling is paramount to ensure safety.

  • Hazard Identification: This compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] For long-term stability, storage in a freezer at -20°C is recommended, particularly for solutions.[3][11]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10]

Conclusion

This compound stands out as a high-value reagent for chemical and pharmaceutical research. Its dual functionality—a protected, versatile piperazine core and a precisely reactive bromoacetyl group—provides a streamlined path to complex molecular architectures. From the rational design of targeted covalent inhibitors to its use as a foundational building block, its utility is well-established. The straightforward synthesis, predictable reactivity, and commercial availability ensure its continued role in advancing drug discovery and chemical biology.

References

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  • Fisher Scientific. SAFETY DATA SHEET: tert-Butyl bromoacetate.

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An In-depth Technical Guide to the Biological Activity of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, a reactive chemical probe with significant potential in the study of biological systems. As a bifunctional molecule, it incorporates a piperazine scaffold, a common motif in medicinal chemistry, with a reactive bromoacetyl group, positioning it as a tool for covalent modification of biological targets. This document will delve into its chemical properties, synthesis, mechanism of action as a covalent inhibitor, and its established role as an inhibitor of transglutaminase. Furthermore, it will provide detailed experimental protocols for its synthesis and potential application in biological research.

Introduction: The Power of Covalent Probes in Chemical Biology

Covalent inhibitors have re-emerged as a powerful tool in drug discovery and chemical biology. Unlike their non-covalent counterparts that bind reversibly to their targets, covalent inhibitors form a stable, long-lasting bond with a specific amino acid residue, often a nucleophile like cysteine, lysine, or serine, within the target protein. This irreversible or slowly reversible binding can offer several advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.

This compound belongs to the class of haloacetamide-containing covalent modifiers. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack from amino acid side chains, leading to the formation of a stable covalent adduct. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for its use as a versatile intermediate, enabling further chemical modifications to develop more complex probes or drug candidates.

Chemical Properties and Synthesis

Chemical Structure:

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jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; l

An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a key bifunctional molecule widely utilized in medicinal chemistry and drug discovery. Its structure uniquely combines a piperazine core, a tert-butoxycarbonyl (Boc) protecting group, and a reactive bromoacetyl moiety. This combination makes it an invaluable building block for synthesizing complex molecular architectures with therapeutic potential.

The piperazine ring is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and oral bioavailability.[1] The Boc group provides a robust and easily removable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom.[2] Crucially, the bromoacetyl group serves as a potent electrophile, enabling covalent modification of biological targets or facile conjugation to other molecules through nucleophilic substitution reactions.[3]

This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and reactivity of this compound, offering insights for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central piperazine ring. One nitrogen atom is acylated with a bromoacetyl group, while the other is protected as a tert-butyl carbamate.

PropertyValueSource
Molecular Formula C₁₁H₁₉BrN₂O₃[4]
Molecular Weight 307.18 g/mol [4]
Appearance White to off-white solid[4][5]
CAS Number 112257-12-2[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of N-Boc-piperazine with bromoacetyl bromide.[4] The reaction is conducted in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrobromic acid byproduct.

Experimental Protocol: Synthesis
  • Dissolve N-Boc-piperazine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.[4]

  • Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Slowly add bromoacetyl bromide (1 equivalent) dropwise to the cooled solution.[4]

  • Stir the reaction mixture at -78 °C for 3 hours.[4]

  • Allow the reaction to warm to room temperature and dilute with dichloromethane.[4]

  • Wash the organic layer with deionized water.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • The crude product can be purified by recrystallization from a solvent such as ether to yield the final product as a white solid.[4]

The rationale for cooling the reaction to -78 °C is to control the high reactivity of the acyl bromide and prevent unwanted side reactions, thus ensuring a higher yield of the desired product. Triethylamine acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The molecular structure of the compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals that correspond to the different protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.87s2H-C(O)CH₂Br
3.61-3.41m8HPiperazine ring protons
1.46s9Htert-butyl protons

Spectrum acquired in CDCl₃ at 250 MHz[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum further corroborates the structure.

Chemical Shift (δ) ppmAssignment
165.5C=O (amide)
154.5C=O (carbamate)
80.5Quaternary carbon of tert-butyl group
46.6, 40.9Piperazine ring carbons
28.4Methyl carbons of tert-butyl group
25.7-CH₂Br

Spectrum acquired in CDCl₃ at 63 MHz[4]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
2965mC-H stretch
1689sC=O stretch (amide)
1632sC=O stretch (carbamate)
1417sC-H bend
1246sC-N stretch
1167sC-O stretch

Spectrum acquired as a KBr pellet[4]

Reactivity and Applications

The primary utility of this compound stems from the electrophilic nature of the bromoacetyl group. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack.[3]

Nucleophilic Substitution

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides.[3] This reactivity is the cornerstone of its application as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[3]

Caption: General nucleophilic substitution reaction.

Applications in Drug Discovery
  • Enzyme Inhibitors: The bromoacetyl group can form covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in the active site of enzymes, leading to irreversible inhibition. This makes the compound a valuable tool for designing targeted covalent inhibitors.[3]

  • Receptor Modulators: By conjugating this molecule to other pharmacophores, researchers can develop novel ligands that modulate the function of various receptors.[3]

  • Kinase Inhibitors: The piperazine scaffold is a common feature in many kinase inhibitors. The reactive handle of this compound allows for its incorporation into potential kinase inhibitor candidates.[3]

  • Anticancer Research: Studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead for the development of new anticancer agents.[3]

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis and medicinal chemistry. Its well-defined molecular structure, predictable reactivity, and straightforward synthesis make it an essential tool for researchers and scientists in drug development. A thorough understanding of its properties and handling requirements is crucial for its safe and effective use in the laboratory.

References

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  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

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Safety and handling of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Introduction

This compound (CAS No. 112257-12-2) is a bifunctional reagent of significant interest in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group and activated by a bromoacetyl moiety, makes it a versatile building block.[1] The bromoacetyl group serves as a potent electrophilic handle, enabling covalent modification of biological macromolecules through nucleophilic substitution, while the Boc-protected piperazine offers a scaffold for further synthetic elaboration.[1] This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the protection of laboratory personnel.

This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in an understanding of its chemical reactivity.

Section 1: Hazard Identification and Risk Assessment

The primary driver of both the synthetic utility and the toxicological risk of this compound is the bromoacetyl functional group. As a potent alkylating agent, it can readily react with biological nucleophiles, such as the thiol groups in cysteine residues or the imidazole groups in histidine residues within proteins.[1] This non-specific covalent modification is the mechanistic basis for its classification as a hazardous substance.

While a specific, verified Safety Data Sheet (SDS) for this exact compound is not universally available, a robust hazard assessment can be constructed from the GHS classifications of structurally analogous compounds containing the bromoacetyl or bromoalkyl electrophile. The following table summarizes the anticipated hazards based on data for close chemical relatives.

Hazard ClassGHS CategoryDescriptionCausality and Field Insights
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3]Ingestion can lead to systemic toxicity. The alkylating nature of the compound can cause damage to the gastrointestinal tract.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]Fine powders or aerosols can be easily inhaled. The compound is expected to be a potent irritant to the entire respiratory tract, from the nasal passages to the lungs.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]Direct contact can lead to redness, inflammation, and chemical burns due to the alkylation of skin proteins. Prolonged or repeated exposure may lead to sensitization.
Serious Eye Damage/IrritationCategory 2A / 1Causes serious eye irritation or damage.[2][3]The eyes are extremely sensitive to alkylating agents. Contact can rapidly lead to severe irritation, pain, and potentially irreversible corneal damage. Some related compounds are classified as lachrymators.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3]Inhalation of dust can irritate the nose, throat, and lungs, leading to symptoms such as coughing, shortness of breath, and inflammation.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.

Control TypeSpecificationRationale and Best Practices
Engineering Certified Chemical Fume HoodMandatory. All manipulations, including weighing, dissolution, and transfer, must be performed inside a fume hood to prevent inhalation of airborne dust or aerosols.[2][6][7]
Accessible Eyewash Station & Safety ShowerAn ANSI-compliant station must be located within a 10-second travel distance for immediate decontamination in case of accidental contact.[6][8]
PPE: Eyes/Face Chemical Safety Goggles with Side ShieldsRequired to protect against splashes and airborne particles.[6][8][9]
Face ShieldRecommended. Should be worn in addition to goggles, especially when handling larger quantities or when there is a heightened risk of splashing.[9]
PPE: Skin/Body Chemical-Resistant Gloves (e.g., Nitrile)Gloves must be worn at all times. Inspect for pinholes or tears before each use. Use proper removal technique to avoid contaminating skin and dispose of them immediately after handling.[2][9]
Laboratory CoatA flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down to protect skin and clothing.
PPE: Respiratory NIOSH-Approved RespiratorIf there is any risk of generating dust or aerosols outside of a fume hood (e.g., during a large-scale spill cleanup), a respirator (e.g., N95, P95, or higher) is required.[2][9]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is the cornerstone of safe laboratory practice. The following procedures are designed to minimize risk at every stage of the compound's lifecycle.

Storage Protocol
  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[2]

  • Atmosphere: For long-term stability and to minimize hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[6]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[2][4][7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[4][6][7]

Experimental Workflow: Weighing and Solution Preparation

This protocol outlines a self-validating system for safely handling the solid compound and preparing it for a reaction.

  • Preparation:

    • Don all required PPE (goggles, face shield, lab coat, gloves).

    • Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

    • Cover the work surface within the hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat/paper, vial, solvent, vortex mixer) inside the hood.

  • Equilibration:

    • If the reagent container is stored refrigerated, allow it to warm to ambient temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound, which could lead to hydrolysis.

  • Weighing:

    • Perform all weighing operations inside the fume hood.

    • Carefully transfer the desired amount of the solid from the main container to a tared weigh boat using a clean spatula. Avoid any actions that could generate dust.

    • Close the main reagent container immediately after dispensing.

  • Dissolution and Transfer:

    • Place the weigh boat containing the compound into the reaction vessel or a secondary container (e.g., a vial).

    • Add the desired solvent to the vessel, rinsing the weigh boat to ensure a complete quantitative transfer.

    • Cap the vessel and mix gently (swirling or vortexing) until the solid is fully dissolved.

  • Decontamination and Cleanup:

    • Wipe the spatula clean with a solvent-dampened cloth.

    • Dispose of the weigh boat, bench paper, and any contaminated wipes in a designated solid hazardous waste container.

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Workspace prep2->prep3 equil Equilibrate Reagent (if cold) prep3->equil Proceed to handling weigh Weigh Solid Compound equil->weigh dissolve Dissolve in Solvent & Quantitative Transfer weigh->dissolve decon Decontaminate Tools dissolve->decon Procedure complete dispose Dispose of Waste decon->dispose wash Wash Hands dispose->wash

Caption: Safe Handling Workflow Diagram

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Spill Response

For a small laboratory spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Control: Ensure the spill is contained within the fume hood. If outside a hood, restrict access to the area.

  • Protect: Wear full PPE, including a respirator if dust is present.

  • Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[2][9]

  • Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.[2][9]

  • Decontaminate: Clean the spill area with an appropriate solvent and wash with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

First Aid Measures

Immediate medical attention is required for all routes of exposure.[2][4]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Call for immediate medical assistance.[2][4][7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][6][7]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][6]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[2][4][7]

Section 5: Waste Disposal

All materials contaminated with this compound, including unused reagent, reaction residues, and cleanup materials, must be treated as hazardous waste.

  • Containment: Store waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal company.[2][6] Adhere strictly to all local, state, and federal environmental regulations.[6]

Conclusion

This compound is an invaluable tool for chemical synthesis, but its utility is intrinsically linked to its reactivity and associated hazards. By understanding its nature as a potent alkylating agent and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can safely harness its synthetic potential while ensuring a high standard of laboratory safety.

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  • MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl bromoacetate.

  • PubChem. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl bromoacetate.

  • Fisher Scientific. (2012). SAFETY DATA SHEET: 1-Boc-piperazine.

  • CymitQuimica. SAFETY DATA SHEET.

  • Fisher Scientific. (2009). SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.

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Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate: A Keystone Reagent in Covalent Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in targeted covalent inhibitors (TCIs).[1] These molecules form a stable, covalent bond with their biological target, offering advantages such as prolonged duration of action and enhanced potency.[2] Central to the design of these inhibitors is the "warhead," an electrophilic functional group engineered to react with a specific nucleophilic amino acid residue on the target protein.[1][2]

This compound emerges as a particularly valuable reagent in this context. Its structure is a masterful combination of functionality: a piperazine core, common in many pharmaceuticals for its favorable pharmacokinetic properties; a tert-butyloxycarbonyl (Boc) protecting group that masks one of the piperazine nitrogens, allowing for controlled, regioselective reactions; and a bromoacetyl group, a potent electrophilic warhead.[3] This α-halo ketone moiety is a highly effective alkylating agent, primed to react with nucleophiles like the thiol group of cysteine residues often found in the active sites of enzymes.[3][4]

This guide serves as a comprehensive resource for researchers and drug development professionals, offering a deep dive into the synthesis, reactivity, and application of this versatile building block. We will explore the causality behind experimental choices, provide validated protocols, and contextualize its role in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 112257-12-2[3]
Molecular Formula C₁₁H₁₉BrN₂O₃[3][5]
Molecular Weight 307.18 g/mol [5]
Appearance White solid[5]
Melting Point 23-242°C (Note: This appears to be a typo in the source, a more realistic range is likely much lower and narrower)[5]

Synthesis and Characterization: A Validated Protocol

The most common and efficient synthesis of the title compound involves the acylation of Boc-protected piperazine with bromoacetyl bromide. This approach is favored for its high yield and straightforward execution.

Causality of Experimental Design
  • Inert Atmosphere & Low Temperature (-78 °C): The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and at very low temperatures to control the high reactivity of the acyl bromide and prevent side reactions. This minimizes the formation of impurities and degradation of the starting materials.

  • Triethylamine (Base): Bromoacetyl bromide reacts with the secondary amine of N-Boc-piperazine to form the desired amide bond and hydrobromic acid (HBr) as a byproduct. Triethylamine, a non-nucleophilic organic base, is added to neutralize the HBr in situ. This prevents the protonation of the starting piperazine, which would render it unreactive, and drives the reaction to completion.

  • Dichloromethane (Solvent): Dichloromethane (DCM) is an excellent solvent for the reactants and is relatively unreactive under the reaction conditions. Its low boiling point also facilitates easy removal during the workup phase.

  • Aqueous Workup: Washing the reaction mixture with deionized water removes the triethylamine hydrobromide salt and any other water-soluble impurities.

  • Recrystallization: The crude product is purified by recrystallization from a solvent like ether. This technique exploits differences in solubility between the desired product and impurities at different temperatures to yield a highly pure solid product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Dissolve N-Boc-piperazine and triethylamine in DCM P2 Cool solution to -78°C under inert atmosphere P1->P2 R1 Slowly add bromoacetyl bromide dropwise to the cooled solution P2->R1 R2 Stir at -78°C for 3 hours R1->R2 W1 Dilute with DCM R2->W1 W2 Wash with deionized water W1->W2 W3 Separate organic layer W2->W3 W4 Dry over MgSO₄ and concentrate W3->W4 PU1 Recrystallize crude product from ether W4->PU1 PU2 Filter and dry under vacuum PU1->PU2 Final Obtain pure white solid product PU2->Final

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[5]

  • Preparation: To a solution of N-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) dissolved in anhydrous dichloromethane (DCM), cool the reaction system to -78 °C under an inert atmosphere (e.g., Argon).

  • Reaction: Slowly add bromoacetyl bromide (1.0 eq.) dropwise to the stirred solution, ensuring the temperature remains at -78 °C.

  • Incubation: Continue stirring the reaction mixture at -78 °C for 3 hours.

  • Workup: Dilute the reaction mixture with additional DCM and wash with deionized water. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to remove the solvent.

  • Purification: Recrystallize the resulting crude product with ether. Filter the purified crystals and dry them in a vacuum oven to yield this compound as a white solid (typical yield: ~78%).[5]

Analytical Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis TypeObserved Data
¹H NMR (250 MHz, CDCl₃)δ: 3.87 (s, 2H), 3.61-3.57 (m, 2H), 3.55-3.47 (m, 4H), 3.46-3.41 (m, 2H), 1.46 (s, 9H)[5]
¹³C NMR (63 MHz, CDCl₃)δ: 165.5, 154.5, 80.5, 46.6, 40.9, 28.4, 25.7[5]
IR (KBr, cm⁻¹)2965, 1689 (C=O, amide), 1632 (C=O, ketone), 1417, 1246, 1167, 1023[5]

Core Reactivity: The Alkylating Agent

The synthetic utility and biological activity of this compound are dominated by the reactivity of the α-bromoacetyl group. As an α-halo ketone, the compound is a potent electrophile and alkylating agent.[3][4]

Mechanism of Alkylation

The carbon atom alpha to the ketone is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 (nucleophilic substitution) reaction. The bromine atom, being a good leaving group, is displaced by the incoming nucleophile.[3][6]

This reactivity is the cornerstone of its application in covalent inhibitor design. The thiol group (-SH) of a cysteine residue on a target protein acts as a potent biological nucleophile, attacking the electrophilic carbon and displacing the bromide ion. This results in the formation of a stable thioether bond, covalently linking the inhibitor to the protein.[3]

Reaction Mechanism Diagram

Caption: Sₙ2 alkylation of a nucleophile by the bromoacetyl moiety.

Applications in Drug Development and Research

The dual functionality of this reagent—a reactive warhead combined with a versatile, protectable scaffold—makes it a powerful tool in medicinal chemistry.

Role as a Covalent Warhead

The primary application is in the design of targeted covalent inhibitors.[1] Researchers can synthesize complex molecules that bind non-covalently to a target's active site with high affinity and selectivity. The strategically positioned bromoacetyl group then acts as a "warhead," forming an irreversible covalent bond with a nearby nucleophilic residue (commonly cysteine), thereby permanently inactivating the protein. This strategy has been successfully employed in the development of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK).[3][7]

Versatile Synthetic Intermediate

Beyond its role as a warhead, the compound is a key intermediate. The bromine atom can be displaced by various nucleophiles—such as amines, thiols, or alkoxides—to introduce diverse functionalities and build more complex molecular architectures.[3] This allows for the rapid generation of libraries of compounds for screening in drug discovery programs. For instance, it can serve as a precursor for other reactive groups, such as diazoacetyl derivatives, which enable different types of chemical transformations.[3]

Summary of Key Applications
Application AreaDescriptionTarget Class Example
Targeted Covalent Inhibitors The bromoacetyl group serves as an electrophilic warhead to form a permanent bond with a nucleophilic amino acid (e.g., Cys) on the target protein, leading to irreversible inhibition.Protein Kinases (e.g., BTK)[3][7]
Anticancer Research The compound has been shown to induce apoptosis (programmed cell death) in liver cancer cell lines (HepG2), suggesting potential as a standalone therapeutic or a lead for new anticancer drugs.[3]Pro-apoptotic Factors (e.g., Caspases)[3]
Synthetic Chemistry Building Block Used as a versatile starting material where the bromoacetyl group is a reactive handle for nucleophilic substitution, allowing the synthesis of complex organic molecules.[3]Pharmaceuticals, Agrochemicals[3]
Enzyme and Receptor Modulation Employed in biological studies to probe the function of enzymes and receptors through covalent modification, helping to elucidate biological pathways.[3]Enzymes, Receptors[3]

Safety and Handling Protocols

This compound is an alkylating agent and an α-halo ketone, classes of compounds that are known to be toxic, irritant, and potentially mutagenic. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles.[8]

  • Ventilation: Handle this compound only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Exposure Avoidance: Avoid all contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice. Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Waste Disposal: Dispose of waste materials according to institutional and local environmental regulations for hazardous chemical waste. Do not discard into the environment.[8]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the rational design of targeted therapeutics. Its well-defined synthesis, predictable reactivity, and versatile structure provide medicinal chemists with a reliable platform for constructing potent and selective covalent inhibitors. As the field of drug discovery continues to evolve, the demand for sophisticated molecular building blocks like this one will undoubtedly grow, cementing its place as an indispensable component in the modern researcher's toolkit.

References

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  • NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC. Available from: [Link]

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  • Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.
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An In-Depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, a key bifunctional building block, has become an indispensable tool in the arsenal of medicinal chemists. Its unique architecture, featuring a Boc-protected piperazine for modulating physicochemical properties and a reactive bromoacetyl handle for covalent modification, has positioned it as a critical intermediate in the synthesis of a diverse array of complex pharmaceutical agents. This guide provides an in-depth exploration of its historical context, synthetic methodologies, detailed reaction mechanisms, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in leveraging this versatile molecule to its fullest potential.

Introduction: The Strategic Importance of a Versatile Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The strategic placement of two nitrogen atoms within the six-membered ring allows for versatile functionalization, enabling the precise orientation of pharmacophoric groups to engage with biological targets.[3][4] this compound (Figure 1) masterfully combines this advantageous core with a strategically placed electrophilic warhead.

The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom serves a dual purpose: it prevents unwanted side reactions and its lipophilicity can aid in crossing cellular membranes. The bromoacetyl group on the other nitrogen is a highly reactive electrophile, primed for nucleophilic substitution reactions.[5] This dual functionality makes it an ideal starting material for constructing complex molecules, particularly those designed to form covalent bonds with their biological targets, a strategy increasingly employed in the design of highly potent and selective enzyme inhibitors.[2]

Figure 1: Chemical Structure of this compound

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in a singular landmark publication, its emergence is intrinsically linked to the broader development of piperazine chemistry for pharmaceutical applications. The use of the Boc protecting group for amines became widespread in the latter half of the 20th century, and the acylation of piperazines has been a fundamental transformation for decades. It is therefore likely that this compound was first synthesized as a logical extension of established synthetic methodologies in the pursuit of novel drug candidates. Its CAS number, 112257-12-2, indicates its registration in the chemical literature, though an exhaustive search for its initial disclosure remains challenging. The true significance of this compound lies not in a singular discovery event, but in its widespread adoption as a versatile and enabling reagent in drug discovery programs from the late 20th century to the present day.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the N-acylation of commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This reaction is typically carried out by treating N-Boc-piperazine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the departure of the halide leaving group and deprotonation of the nitrogen by a base, typically a tertiary amine like triethylamine, to yield the final product.

Diagram 1: Reaction Mechanism for the Synthesis of this compound.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N-Boc-Piperazine N-Boc-Piperazine (Nucleophile) Tetrahedral Intermediate Tetrahedral Intermediate N-Boc-Piperazine->Tetrahedral Intermediate Nucleophilic Attack Bromoacetyl Bromide Bromoacetyl Bromide (Electrophile) Bromoacetyl Bromide->Tetrahedral Intermediate Target Compound This compound Tetrahedral Intermediate->Target Compound Leaving Group Departure & Deprotonation Protonated Base Protonated Base (e.g., Triethylammonium bromide) Tetrahedral Intermediate->Protonated Base

Experimental Protocol

A representative experimental protocol for the synthesis is as follows:

  • Reaction Setup: A solution of N-Boc-piperazine (1 equivalent) and triethylamine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane, is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.[6] This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Acylating Agent: Bromoacetyl bromide (1 equivalent) is added dropwise to the cooled solution.[6] The slow addition helps to maintain the low temperature and control the reaction rate.

  • Reaction Monitoring: The reaction is stirred at the low temperature for a specified period, often around 3 hours, and the progress can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ether, to yield the final product as a white solid.[6]

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity.

PropertyValueSource
Molecular Formula C₁₁H₁₉BrN₂O₃[6]
Molecular Weight 307.18 g/mol [6]
Appearance White solid[6]
CAS Number 112257-12-2[6]

Spectroscopic Data:

  • ¹H NMR (250 MHz, CDCl₃) δ: 3.87 (s, 2H), 3.61-3.57 (m, 2H), 3.55-3.47 (m, 4H), 3.46-3.41 (m, 2H), 1.46 (s, 9H).[6]

  • ¹³C NMR (63 MHz, CDCl₃) δ: 165.5, 154.5, 80.5, 46.6, 40.9, 28.4, 25.7.[6]

  • IR (KBr, cm⁻¹): 2965, 1689, 1632, 1417, 1246, 1167, 1023.[6]

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound is vast, primarily stemming from the reactivity of the bromoacetyl group. This electrophilic moiety readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the facile introduction of diverse functionalities.

Role as a Covalent Warhead in Kinase Inhibitors

A prominent application of this compound is in the synthesis of covalent kinase inhibitors.[2] The bromoacetyl group can form a covalent bond with a nucleophilic residue, often a cysteine, in the ATP-binding site of a kinase. This irreversible inhibition can lead to enhanced potency and prolonged duration of action.

One notable example is in the development of Bruton's tyrosine kinase (BTK) inhibitors. Although not a direct intermediate in the synthesis of the approved drug Ibrutinib, the structural motif of an N-acylpiperazine is a common feature in many kinase inhibitors, and this compound serves as a valuable tool for the synthesis of analogues and novel covalent inhibitors in this class.[2]

Precursor for Further Chemical Transformations

The bromoacetyl group can be readily transformed into other useful functional groups. For instance, it can be converted to a diazoacetyl group, which can then participate in C-H insertion reactions, providing a route to more complex heterocyclic systems.[2]

Diagram 2: Synthetic Utility of this compound.

cluster_reactions Reactions cluster_products Products Start This compound Nucleophilic Substitution Nucleophilic Substitution (with amines, thiols, etc.) Start->Nucleophilic Substitution Functional Group Transformation Functional Group Transformation (e.g., to diazoacetyl) Start->Functional Group Transformation Covalent Inhibitors Covalent Inhibitors (e.g., Kinase Inhibitors) Nucleophilic Substitution->Covalent Inhibitors Complex Heterocycles Complex Heterocycles Functional Group Transformation->Complex Heterocycles

Use in the Synthesis of Drug Scaffolds

While not always a direct precursor to the final approved drug, this building block is instrumental in the synthesis of key intermediates for complex active pharmaceutical ingredients (APIs). For example, related N-Boc protected piperazine derivatives are crucial in the synthesis of the CDK4/6 inhibitor Palbociclib.[1][3] The methodologies developed for the synthesis and manipulation of this compound are directly applicable to the synthesis of these more complex intermediates.

Conclusion

This compound is a testament to the power of strategic molecular design. Its combination of a pharmacologically relevant piperazine core, a versatile Boc protecting group, and a reactive bromoacetyl handle has made it an invaluable asset in the field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and diverse applications, underscoring its role as a key enabler in the discovery and development of novel therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the utility of such well-designed building blocks will undoubtedly continue to expand, paving the way for the next generation of life-saving medicines.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate as a versatile synthetic intermediate. We delve into the strategic considerations behind its application, detailing robust protocols for the synthesis of diverse derivatives through nucleophilic substitution reactions. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs targeting a wide array of diseases, including psychiatric disorders, allergies, and infectious diseases.[1][2][3][4] Its prevalence is attributed to several key features: the two nitrogen atoms provide sites for substitution to modulate pharmacological activity and pharmacokinetic properties, and they often enhance water solubility and oral bioavailability.[2] this compound is a particularly valuable building block for drug discovery.[5] The Boc (tert-butyloxycarbonyl) group offers stable protection of one piperazine nitrogen, allowing for selective functionalization of the other. The bromoacetyl group serves as a potent electrophile, enabling facile introduction of various nucleophiles to generate a library of novel compounds.[5]

Core Chemistry: The Bromoacetyl Group as an Electrophilic Hub

The primary reactivity of this compound is centered on the bromoacetyl moiety. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the formation of new carbon-heteroatom bonds, which is a cornerstone of many synthetic strategies in medicinal chemistry.

Mechanism of Nucleophilic Substitution

The key reaction is a straightforward SN2 (bimolecular nucleophilic substitution) reaction. A nucleophile (Nu:), such as an amine, thiol, or alcohol, attacks the carbon atom bearing the bromine. Simultaneously, the carbon-bromine bond breaks, displacing the bromide ion.

Diagram: General SN2 Reaction Mechanism

Caption: SN2 reaction at the bromoacetyl moiety.

Experimental Protocols: Synthesis of Key Derivatives

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Synthesis of Amine Derivatives (N-Alkylation)

The reaction of this compound with primary or secondary amines is a common method for generating diverse piperazine derivatives.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.[5]

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial.[6] Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile.

  • To a solution of the desired amine (1.1 equivalents) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram: Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & K2CO3 in Acetonitrile B Add Tert-butyl 4-(2-bromoacetyl) piperazine-1-carboxylate Solution A->B C Heat at 60-80°C B->C D Monitor by TLC C->D E Cool and Filter D->E Completion F Concentrate E->F G Column Chromatography F->G

Caption: General workflow for N-alkylation.

Synthesis of Thiol Derivatives (S-Alkylation)

The reaction with thiols provides a straightforward route to thioether derivatives. The high nucleophilicity of the thiol group makes this a very efficient transformation.

The reactivity of thiols is pH-dependent. At neutral or slightly acidic pH, the thiol group (-SH) is the predominant species. As the pH increases, the more nucleophilic thiolate anion (-S⁻) is formed, which reacts more rapidly with electrophiles like the bromoacetyl group.[7] However, at very high pH, competing side reactions can occur. A pH of around 8-9 is often optimal for this reaction.

  • Dissolve the desired thiol (1.1 equivalents) in a mixture of ethanol and water (1:1, 15 mL).

  • Adjust the pH of the solution to ~8.5 with a suitable base, such as aqueous sodium bicarbonate.

  • Add a solution of this compound (1.0 equivalent) in ethanol (5 mL) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of various derivatives.

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AnilineK₂CO₃Acetonitrile804-685-95
BenzylamineEt₃NDMF602-490-98
ThiophenolNaHCO₃Ethanol/Water251-2>95
4-MethoxythiophenolNaHCO₃Ethanol/Water251-2>95

Concluding Remarks

This compound is a highly effective and versatile reagent for the synthesis of a wide range of piperazine derivatives. The protocols outlined in this guide are intended to serve as a starting point for further exploration and optimization in the context of specific drug discovery programs. The straightforward nature of the SN2 reactions, coupled with the importance of the piperazine scaffold, ensures the continued relevance of this key intermediate in medicinal chemistry.

References

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Using Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate in covalent inhibitor design

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive Google searches to gather fundamental information on tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. I'm focusing on its chemical properties, reactivity, and established applications, specifically concerning its use in covalent inhibitor design. The initial phase is all about building a solid foundation of knowledge.

Expanding Search Scope

I'm now broadening my search. I'm focusing on the compound's use as a warhead and linker, aiming to identify specific protein targets and existing inhibitors. I am also seeking protocols for synthesis and biochemical assays. Concurrently, I'm reviewing literature on covalent inhibitor design, specifically alpha-haloacetyl electrophiles and the piperazine scaffold. Finally, I need reliable sources on analytical techniques for characterizing covalent adducts and cell-based assay protocols.

Planning Comprehensive Approach

I'm now focusing on a comprehensive plan. I'll kick off with Google searches to gather foundational knowledge, especially on this molecule's role in covalent inhibitor design as a warhead/linker. I'll also identify potential protein targets and existing inhibitors. I'll simultaneously review literature on α-haloacetyl electrophiles and the piperazine scaffold, seeking reliable sources for characterizing covalent adducts and cell-based assay protocols, and developing a clear experimental workflow. I aim to structure the application note by introducing covalent inhibition, then detailing the molecule's advantages.

Application Note: Leveraging Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate for Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate in fragment-based drug discovery for researchers and drug development professionals.

Introduction: The Rise of Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, identifying low-molecular-weight compounds (fragments) that bind to biological targets with high ligand efficiency.[1][2] A powerful evolution of this strategy is the use of electrophilic fragments to form targeted covalent inhibitors (TCIs).[3] TCIs offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow or previously "undruggable" binding sites by irreversibly modifying a proximal nucleophilic amino acid residue, most commonly cysteine.[4][5][6]

The success of this approach hinges on the careful selection of fragments equipped with a "warhead" of finely tuned reactivity. The ideal electrophilic fragment should possess sufficient reactivity to form a covalent bond at the target site but not be so reactive as to cause non-specific promiscuous binding.[3][6] It is within this precise chemical space that this compound emerges as a highly valuable tool.

Profile of a Privileged Covalent Fragment: this compound

This compound is a versatile intermediate that combines several desirable features for a covalent FBDD campaign.[7] Let's dissect its structure to understand its utility:

  • The Bromoacetyl Warhead: The α-haloacetyl moiety is a well-characterized electrophile that reacts with soft nucleophiles like the thiol group of cysteine via an SN2 mechanism.[8][9] Its reactivity is generally considered to be moderate, making it less prone to non-specific labeling than more aggressive warheads, a critical feature for developing selective inhibitors.[6]

  • The Piperazine Scaffold: Piperazine is a privileged scaffold in medicinal chemistry, frequently found in approved drugs. Its inclusion provides a favorable pharmacokinetic foundation and offers two distinct points for synthetic elaboration, enabling rapid hit-to-lead optimization.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two key purposes. First, it enhances solubility and modulates the physicochemical properties of the fragment to fall within the desired "Rule of Three" parameters. Second, its facile removal under acidic conditions provides a clear and immediate synthetic handle for fragment "growing" or "linking" strategies post-hit identification.[10]

PropertyValueSource
CAS Number 112257-12-2[7][11]
Molecular Formula C₁₁H₁₉BrN₂O₃[7]
Molecular Weight 295.19 g/mol [7]
Description A piperazine derivative with a Boc protective group and a reactive bromoacetyl substituent, making it a versatile intermediate for introducing diverse functionalities.[7]
Strategic Application in a Covalent FBDD Campaign

The primary application of this compound is as a screening compound in a covalent FBDD campaign designed to identify and target accessible cysteine residues (or other nucleophiles) in a protein of interest.

FBDD_Workflow prep prep ms_screen ms_screen prep->ms_screen hit_confirm hit_confirm ms_screen->hit_confirm Identified Hits target_prep target_prep target_prep->ms_screen site_id site_id hit_confirm->site_id structure structure site_id->structure sbd sbd structure->sbd lead_opt lead_opt sbd->lead_opt

The workflow begins with rigorous quality control of both the fragment and the target protein. Hits from the primary mass spectrometry screen are then validated through detailed biochemical and biophysical characterization, culminating in structural elucidation to guide the synthetic chemistry effort for lead optimization.

Covalent_Mechanism Fragment Fragment Adduct Adduct Fragment->Adduct SN2 Attack HBr HBr Adduct->HBr Cysteine Cysteine Cysteine->Adduct

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.[12][13]

Rationale: Ensuring the solubility and stability of the fragment in the assay buffer is critical for obtaining reliable and reproducible screening data.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) of the fragment in 100% dimethyl sulfoxide (DMSO).

  • Solubility Check: Dilute an aliquot of the stock solution into the final assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to the highest intended screening concentration. Inspect visually for precipitation and use dynamic light scattering (DLS) for a more quantitative assessment of aggregation.

  • Stability Assessment: Incubate the fragment in the assay buffer at the screening temperature (e.g., room temperature or 37°C) for the duration of the longest planned experiment. Analyze the sample by LC-MS at various time points (e.g., 0, 2, 8, 24 hours) to check for degradation.

Rationale: Intact protein MS is a rapid and direct method to detect covalent modification by identifying an increase in the protein's mass corresponding to the mass of the bound fragment.[5][14][15]

  • Protein Preparation: Prepare the target protein in a suitable, MS-compatible buffer (e.g., 50 mM Ammonium Acetate, pH 7.5). If the target cysteine needs to be in a reduced state, include a mild, non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a final concentration of 0.5-1.0 mM.

  • Incubation:

    • In a microcentrifuge tube, combine the target protein (final concentration 1-10 µM) with the fragment (final concentration 10-100 µM, representing a 10x molar excess). Ensure the final DMSO concentration is low (<2% v/v) to avoid protein denaturation.

    • Prepare a control sample containing the protein and an equivalent amount of DMSO.

    • Incubate at room temperature for a defined period (e.g., 2-4 hours).

  • Sample Cleanup: Quench the reaction by adding 0.1% formic acid. Desalt the sample using a C4 ZipTip® or a similar reversed-phase cleanup method to remove non-covalently bound fragments and buffer salts.

  • MS Analysis:

    • Elute the protein directly into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Acquire data in positive ion mode over a mass range that encompasses the unmodified and expected modified protein masses.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species. A mass shift equal to the molecular weight of the fragment minus HBr (295.19 - 80.91 = 214.28 Da) indicates a successful covalent binding event.[15][16]

SampleExpected Mass (Da)Observed Mass Shift (Da)Interpretation
Protein + DMSO (Control)(Mass of Protein)0Unmodified Protein
Protein + Fragment(Mass of Protein) + 214.28+214.3Covalent Adduct Formed

Rationale: Following a confirmed hit from the intact mass analysis, peptide mapping is essential to pinpoint the exact amino acid residue that has been modified.[16][17][18]

  • Sample Preparation: Scale up the incubation reaction from Protocol 2 to generate sufficient material (~20-50 µg of protein).

  • Denaturation & Reduction: Add urea to a final concentration of 8 M and TCEP to 5 mM. Incubate at 37°C for 30 minutes.

  • Alkylation: Alkylate the non-modified cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. This step "caps" the free cysteines and prevents disulfide scrambling.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add a protease (e.g., Trypsin/Lys-C mix) at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid and analyze the peptide mixture using a nanoflow LC system coupled to a high-resolution mass spectrometer.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor ion scans are followed by fragmentation (MS/MS) of the most abundant peptides.

  • Data Analysis:

    • Search the generated MS/MS data against the protein's sequence using a database search engine (e.g., MaxQuant, Mascot, Sequest).

    • Specify IAM on cysteine as a fixed modification and the mass of the fragment adduct (+214.28 Da) as a variable modification on cysteine.

    • Identification of a peptide containing this variable modification unambiguously confirms the site of covalent labeling.[16]

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex provides the definitive atomic-level details of the binding interaction, which is invaluable for guiding structure-based drug design.[19][20][21]

  • Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of this compound for a sufficient time (determined by MS analysis) to ensure complete or near-complete modification.

  • Purification of the Complex: Separate the covalent complex from any remaining unreacted protein and excess fragment using size-exclusion chromatography (SEC).

  • Crystallization Screening:

    • Concentrate the purified complex to a suitable concentration for crystallization (typically 5-20 mg/mL).

    • Set up crystallization trials using commercial sparse-matrix screens (e.g., sitting-drop or hanging-drop vapor diffusion methods).

  • Crystal Optimization: Optimize initial crystal hits by systematically varying parameters such as precipitant concentration, pH, and temperature.

  • Data Collection and Structure Solution:

    • Cryo-protect the optimized crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model. The resulting electron density map should clearly show the fragment covalently attached to the target cysteine residue.

Hit_Progression start Primary Hit from MS Screen q1 Reproducible in Dose-Response? start->q1 q2 Site of Modification Confirmed by MS/MS? q1->q2 Yes stop Deprioritize / Terminate q1->stop No q3 Structure Obtained? q2->q3 Yes q2->stop No / Non-specific proceed Proceed to Medicinal Chemistry q3->proceed Yes q3->stop No

Conclusion

This compound is a well-designed chemical tool for covalent fragment-based screening. Its combination of a moderately reactive warhead, a privileged medicinal chemistry scaffold, and an orthogonally protected handle for synthetic elaboration makes it an excellent starting point for discovering novel targeted covalent inhibitors. The protocols outlined in this document provide a robust framework for its successful application, from initial screening and hit validation to structural characterization, ultimately accelerating the drug discovery process.

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  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. Available at: [Link]

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  • Shishkina, Z. A., & Shishkin, D. I. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry, 15(1), 3. Available at: [Link]

  • Google Patents. (2012). CN102659588A - Synthesis method of tert-butyl bromoacetate. Google Patents.

Sources

Application Notes and Protocols for the Covalent Modification of Cysteine Residues with Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the reaction between tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate and cysteine residues. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers validated experimental protocols, and presents in-depth insights into the application of this versatile reagent in bioconjugation and proteomics. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how to achieve specific, efficient, and reproducible covalent modification of proteins and peptides.

Introduction: The Significance of Cysteine Alkylation

Cysteine, with its nucleophilic thiol (-SH) side chain, is a relatively rare amino acid, making it an ideal target for the site-specific modification of proteins.[1] The alkylation of cysteine residues is a cornerstone technique in chemical biology and drug development, pivotal for:

  • Preventing Disulfide Bonds: In proteomics, alkylation with reagents like this compound irreversibly caps cysteine residues. This prevents the re-formation of disulfide bonds following protein reduction, a critical step for accurate protein identification and quantification via mass spectrometry.[2][3]

  • Bioconjugation: The bromoacetyl moiety is a reactive handle that allows for the stable, covalent attachment of the piperazine scaffold to proteins.[4] This is fundamental in creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where a payload is linked to a biomolecule.[][6]

  • Enzyme Inhibition and Probe Development: The piperazine derivative can be used to synthesize enzyme inhibitors or molecular probes that covalently bind to active site cysteines, enabling studies of protein function and activity.[7]

This compound is a valuable reagent due to the combination of a reactive bromoacetyl group and a Boc-protected piperazine ring, which can be deprotected for further functionalization.[4] Understanding the nuances of its reaction with cysteine is paramount to its successful application.

The Chemical Foundation: Mechanism and Selectivity

The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group of a cysteine residue (a thiolate, -S⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine on the bromoacetyl group. This attack leads to the displacement of the bromide ion and the formation of a stable, irreversible thioether bond.[3]

The Critical Role of pH

The efficiency and selectivity of the alkylation are profoundly dependent on the reaction pH. The thiol group of cysteine has a pKa of approximately 8.5.[1]

  • Below pH 7.5: The thiol group is predominantly in its protonated (-SH) form, which is a significantly weaker nucleophile. This leads to a very slow reaction rate.

  • Between pH 7.5 and 8.5: In this range, a sufficient concentration of the highly reactive thiolate anion (-S⁻) exists to drive the reaction forward efficiently. This is the optimal pH range for selective cysteine modification.[8]

  • Above pH 8.5: While the concentration of thiolate increases, the risk of off-target reactions also rises significantly. The primary amino groups of lysine side chains and the N-terminus of the protein become deprotonated and increasingly nucleophilic, leading to undesired modifications.[2][8][9]

Therefore, maintaining the pH within a controlled range of 7.5-8.5 is a critical parameter for maximizing cysteine-specific conjugation while minimizing side reactions.

Potential Side Reactions and Mitigation

While the bromoacetyl group preferentially reacts with cysteine, other nucleophilic residues can compete, particularly under non-optimal conditions.

Side Reaction Affected Residue(s) Mitigation Strategy
N-Alkylation Lysine, Histidine, N-terminusMaintain pH ≤ 8.5. Use the minimum necessary molar excess of the alkylating reagent. Optimize reaction time to avoid prolonged exposure.[3][9]
Methionine Alkylation MethionineWhile less common with bromoacetyls compared to iodoacetamides, using a minimal excess of the reagent and shorter reaction times can reduce this risk.[10][11]
Hydrolysis Bromoacetyl groupPrepare reagent solutions fresh in anhydrous, water-miscible solvents (e.g., DMF or DMSO) and add them to the aqueous reaction buffer immediately before starting the reaction.[3][4]

Experimental Guide: Protocols and Methodologies

This section provides a detailed, step-by-step protocol for the alkylation of cysteine residues in a protein sample using this compound.

Reagent Preparation
  • Protein Sample Buffer: A denaturing buffer is recommended to ensure all cysteine residues are accessible. A common choice is 6 M Guanidine-HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0.

  • Reducing Agent Stock Solution: Prepare a 500 mM solution of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water. TCEP is often preferred as it does not contain a thiol and won't compete with the protein's cysteines.

  • Alkylating Reagent Stock Solution: Due to the risk of hydrolysis, this solution must be prepared immediately before use.[4] Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

Protocol for In-Solution Protein Alkylation

This protocol is designed for a typical protein sample and should be optimized for specific applications.

dot

Caption: Experimental workflow for protein alkylation.

  • Protein Solubilization and Reduction:

    • Dissolve your protein of interest in the denaturing buffer to a final concentration of 1-5 mg/mL.

    • Add the reducing agent stock solution to a final concentration of 5-10 mM.

    • Incubate the solution at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.[12]

    • Causality: Denaturation unfolds the protein, making sterically hindered cysteines accessible to reagents.[2][13] Reduction cleaves disulfide bonds (-S-S-) to produce the free, reactive thiol groups (-SH).

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared 100 mM stock solution of this compound. A common starting point is a 2- to 5-fold molar excess of the alkylating agent over the total amount of reducing agent used in the previous step.

    • Vortex gently to mix.

    • Incubate the reaction in the dark at room temperature (20-25°C) for 1 hour.

    • Causality: A molar excess of the alkylating agent drives the reaction to completion. The reaction is performed in the dark because haloacetyl compounds can be light-sensitive. Room temperature provides a balance between a reasonable reaction rate and minimizing potential degradation or side reactions.[2]

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a thiol-containing reagent to scavenge any unreacted this compound. Add DTT to a final concentration of 10-20 mM or β-mercaptoethanol to ~50 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Causality: Quenching is essential to prevent the alkylating reagent from modifying other components in downstream steps, such as proteolytic enzymes (e.g., trypsin).

  • Sample Cleanup:

    • The modified protein must be separated from excess reagents and denaturants. Choose a method appropriate for your downstream application:

      • Dialysis/Buffer Exchange: Ideal for larger sample volumes.

      • Size-Exclusion Chromatography (SEC): Provides excellent separation of the protein from small molecule reagents.[2]

      • Protein Precipitation: (e.g., with cold acetone) can be effective but may lead to sample loss.

Reaction Monitoring and Product Characterization

It is crucial to monitor the reaction to ensure complete modification and characterize the final product.

Technique Purpose Methodology Summary
Mass Spectrometry (MS) Confirm covalent modification, determine the number of conjugated sites, and identify specific modified residues.Intact Protein Analysis ("Top-Down"): Analyze the total mass of the protein before and after the reaction. Each successful conjugation adds the mass of the reagent minus HBr (306.19 Da). Peptide Mapping ("Bottom-Up"): Digest the modified protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. This allows for the precise identification of which cysteine residues were modified.[14][15][16]
High-Performance Liquid Chromatography (HPLC) Monitor reaction progress and assess the purity of the final product.Reversed-Phase (RP-HPLC): The conjugated protein will be more hydrophobic and typically elute later than the unmodified protein. Hydrophobic Interaction Chromatography (HIC): Particularly useful for antibody-drug conjugates, HIC can separate species based on the number of conjugated linkers (Drug-to-Antibody Ratio, DAR).[17]
SDS-PAGE Visualize the modification.A successful conjugation will result in a slight increase in the molecular weight of the protein, which may be detectable as a band shift on a high-resolution SDS-PAGE gel.[2]

Mechanistic and Workflow Visualizations

SN2 Reaction Mechanism

dot

Sources

Application Notes and Protocols: Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Covalent Interactions in Chemical Biology and Drug Discovery

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a strategically designed chemical entity that serves as a powerful tool for investigating biological systems. Its utility stems from the carefully orchestrated interplay of its constituent parts: a reactive bromoacetyl "warhead," a piperazine core, and a tert-butyloxycarbonyl (Boc) protecting group. This combination makes it an exceptional electrophilic probe for the covalent modification of proteins, a cornerstone of modern chemical biology and targeted drug development.[1]

The bromoacetyl moiety is a mild electrophile that can selectively form stable thioether bonds with nucleophilic amino acid residues, most notably cysteine, but also lysine and histidine under specific conditions.[2] This targeted reactivity allows for the permanent labeling of proteins, enabling a deeper understanding of their function, interactions, and localization. The piperazine scaffold is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[3][4] The Boc protecting group provides a convenient handle for further synthetic elaboration, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or the development of more complex molecules.

These application notes provide a comprehensive guide to the use of this compound as a chemical probe. We will delve into the principles of covalent labeling and electrophile fragment screening, and provide detailed, field-proven protocols for these key applications.

Core Principles: The Power of Covalent Targeting

The resurgence of interest in covalent inhibitors is driven by their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[5][6] this compound is an ideal entry point into this exciting area of research. Its applications can be broadly categorized into two main areas:

  • Targeted Covalent Labeling: By attaching a reporter group to the piperazine core (after deprotection of the Boc group), this molecule can be transformed into a bespoke probe for a specific protein of interest. This allows for the confirmation of target engagement, the study of protein dynamics, and the identification of binding sites.

  • Electrophile Fragment Screening: In the context of Fragment-Based Drug Discovery (FBDD), this compound serves as a valuable electrophilic fragment. Screening it against a protein target can reveal the presence of accessible nucleophilic residues in or near binding pockets, providing a starting point for the development of potent and selective covalent inhibitors.[7][8]

Application Protocol 1: Targeted Covalent Labeling of a Purified Protein

This protocol outlines a general workflow for the covalent labeling of a purified protein with this compound to confirm reactivity and identify the site of modification using mass spectrometry.

Rationale Behind the Experimental Design

The success of a covalent labeling experiment hinges on several critical factors. The choice of buffer is paramount; it must be devoid of nucleophiles that could compete with the protein for reaction with the probe. The pH of the reaction can influence the reactivity of different amino acid side chains. Cysteine thiols are generally more reactive at a slightly basic pH, while lysines become more nucleophilic at higher pH values. The concentration of the probe and the incubation time are empirically determined to achieve a balance between efficient labeling and minimizing non-specific modifications. Quenching the reaction is essential to stop the labeling at a defined time point. Finally, mass spectrometry provides the definitive readout of successful covalent modification and the precise location of the adducted probe.

Experimental Workflow Diagram

Targeted_Covalent_Labeling_Workflow P1 Prepare Protein Solution (e.g., 10 µM in HEPES buffer, pH 7.4) R1 Incubate Protein and Probe (e.g., 100 µM probe, 1 hour, RT) P1->R1 P2 Prepare Probe Stock Solution (e.g., 10 mM in DMSO) P2->R1 R2 Quench Reaction (e.g., with 10 mM DTT) R1->R2 A1 Sample Preparation for MS (e.g., Desalting) R2->A1 A2 Intact Protein MS Analysis (e.g., ESI-TOF) A1->A2 A3 Proteolytic Digestion (e.g., Trypsin) A1->A3 A4 LC-MS/MS Analysis A3->A4 A5 Data Analysis (Identify modified peptide and residue) A4->A5

Caption: Workflow for targeted covalent labeling of a purified protein.

Step-by-Step Methodology
  • Protein and Probe Preparation:

    • Prepare a solution of the purified target protein at a concentration of 1-10 µM in a suitable buffer, such as 50 mM HEPES or phosphate buffer, pH 7.4. Crucially, avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with the probe stock solution to achieve a final probe concentration of 10-100 µM (a 10- to 100-fold molar excess over the protein). The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching agent such as DTT or L-cysteine to a final concentration that is in significant excess of the initial probe concentration (e.g., 1-10 mM).

  • Sample Preparation for Mass Spectrometry:

    • Remove excess probe and quenching reagent by buffer exchange using a desalting column or by protein precipitation.

  • Mass Spectrometry Analysis:

    • Intact Protein Analysis: Analyze the labeled protein by ESI-TOF or MALDI-TOF mass spectrometry to confirm the addition of the probe. The expected mass shift for the bromoacetylpiperazine-Boc group is approximately 306.1 Da for the 79Br isotope and 308.1 Da for the 81Br isotope, resulting in a characteristic doublet in the mass spectrum.[1]

    • Peptide-Level Analysis:

      • Denature, reduce, and alkylate the protein sample.

      • Digest the protein with a suitable protease (e.g., trypsin).

      • Analyze the resulting peptide mixture by LC-MS/MS.

      • Search the MS/MS data against the protein sequence to identify the peptide containing the mass modification and pinpoint the specific amino acid residue that has been labeled.

ParameterRecommended RangeRationale
Protein Concentration 1-10 µMSufficient for detection by mass spectrometry.
Probe Concentration 10-100 µMEnsures a molar excess to drive the reaction.
Buffer HEPES, Phosphate (pH 7.0-8.0)Avoids competing nucleophiles.
Incubation Time 15-60 minutesBalances labeling efficiency with potential for non-specific modification.
Quenching Agent DTT, L-cysteine (1-10 mM)Effectively stops the reaction by consuming unreacted probe.

Application Protocol 2: Electrophile Fragment Screening by Intact Protein Mass Spectrometry

This protocol describes a method for screening this compound as an electrophilic fragment against a purified protein target to identify potential covalent binders.

Rationale Behind the Experimental Design

Electrophile fragment screening aims to identify small, reactive molecules that can form a covalent bond with a protein target.[7][9] Intact protein mass spectrometry is a powerful technique for this purpose as it provides a direct and unambiguous readout of covalent modification.[8] By incubating the protein with the fragment and observing a mass shift corresponding to the fragment's molecular weight, a "hit" can be identified. This approach is highly sensitive and can be performed in a relatively high-throughput manner.

Experimental Workflow Diagram

Electrophile_Fragment_Screening_Workflow P1 Prepare Protein Solution (e.g., 5 µM in Ammonium Acetate buffer) S1 Incubate Protein with Fragment (e.g., 200 µM fragment, 4-24 hours, 4°C) P1->S1 P2 Prepare Fragment Stock Solution (e.g., 20 mM in DMSO) P2->S1 A1 Intact Protein MS Analysis (e.g., ESI-QTOF) S1->A1 A2 Data Analysis (Deconvolution of mass spectrum to identify adducted protein) A1->A2 A3 Hit Validation (Confirmation with fresh samples and dose-response) A2->A3

Caption: Workflow for electrophile fragment screening using intact protein mass spectrometry.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 5 µM solution of the target protein in a mass spectrometry-compatible buffer such as 50 mM ammonium acetate, pH 7.5.

    • Prepare a 20 mM stock solution of this compound in DMSO.

  • Screening:

    • In a microcentrifuge tube or a 96-well plate, combine the protein solution with the fragment stock solution to a final fragment concentration of 200 µM.

    • Incubate the mixture for 4 to 24 hours at 4°C. The longer incubation time at a lower temperature helps to favor specific interactions over non-specific reactivity.

  • Intact Protein Mass Spectrometry Analysis:

    • Directly analyze the incubation mixture by electrospray ionization mass spectrometry (ESI-MS), for example, using an ESI-QTOF instrument.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis and Hit Identification:

    • Deconvolute the raw mass spectrum to obtain the neutral mass of the protein species present in the sample.

    • A "hit" is identified by the presence of a peak corresponding to the mass of the protein plus the mass of the fragment (approximately 307.18 Da). The characteristic bromine isotope pattern will be a key confirmation.

  • Hit Validation:

    • Confirm any initial hits by re-testing with freshly prepared samples.

    • Perform a dose-response experiment by incubating the protein with varying concentrations of the fragment to assess the extent of labeling.

Concluding Remarks

This compound is a readily accessible and highly versatile chemical probe that can be employed in a variety of applications at the interface of chemistry and biology. The protocols outlined in these notes provide a solid foundation for researchers to begin exploring the power of covalent labeling and electrophile fragment screening. With careful experimental design and execution, this compound can be a key tool in elucidating protein function and in the discovery of novel therapeutic agents.

References

  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • National Center for Biotechnology Information. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PubMed. [Link]

  • ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. [Link]

  • Royal Society of Chemistry. (2021). Chemoproteomic methods for covalent drug discovery. [Link]

  • ResearchGate. (n.d.). Chemoproteomic methods for covalent drug discovery. [Link]

  • National Center for Biotechnology Information. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. [Link]

  • American Chemical Society. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. [Link]

  • National Center for Biotechnology Information. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2. [Link]

  • National Center for Biotechnology Information. (2023). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. [Link]

  • ResearchGate. (n.d.). Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. [Link]

  • SpringerLink. (n.d.). Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. [Link]

  • National Center for Biotechnology Information. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. [Link]

  • National Center for Biotechnology Information. (2009). Mapping protein post-translational modifications with mass spectrometry. [Link]

  • National Center for Biotechnology Information. (2011). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]

  • MDPI. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. [Link]

  • National Center for Biotechnology Information. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • National Center for Biotechnology Information. (2021). High-throughput protein modification quantitation analysis using intact protein MRM and its application on hENGase inhibitor screening. [Link]

  • ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • YouTube. (2023). Targeted Covalent Inhibitor Synthesis. [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. [Link]

  • National Center for Biotechnology Information. (2024). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

  • National Center for Biotechnology Information. (2021). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). [Link]

Sources

Application Notes and Protocols for Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4][5] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[1][3][4][5][]

The linker's length, rigidity, and composition dictate the spatial orientation of the POI and E3 ligase, directly impacting the efficiency of ubiquitin transfer and subsequent protein degradation.[1] Among the diverse array of linker architectures, those incorporating cyclic structures like piperazine have gained significant traction.[1][7][8][9][10] The piperazine moiety imparts a degree of conformational rigidity, which can pre-organize the PROTAC into a productive conformation for ternary complex formation, and can also enhance solubility and metabolic stability.[7][8][9][10][][12]

This technical guide focuses on the application of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate , a versatile building block for the synthesis of piperazine-containing PROTAC linkers. The bromoacetyl group provides a reactive electrophile for conjugation to nucleophilic sites on either the POI or E3 ligase ligand, while the Boc-protected piperazine nitrogen allows for subsequent deprotection and coupling to the other half of the PROTAC molecule.

The Strategic Advantage of the Piperazine Moiety

The incorporation of a piperazine ring into a PROTAC linker offers several distinct advantages over more flexible alkyl or polyethylene glycol (PEG) chains:[4][7]

  • Conformational Constraint: The semi-rigid nature of the piperazine ring reduces the number of rotatable bonds, decreasing the entropic penalty associated with ternary complex formation.[1][] This can lead to more stable and productive complexes.

  • Improved Physicochemical Properties: The piperazine nitrogen atoms can be protonated, potentially increasing the aqueous solubility of the PROTAC molecule.[8][9][][12] However, it is crucial to consider that the pKa of the piperazine ring is highly sensitive to the electronic nature of adjacent chemical groups.[8][9][12]

  • Modulation of Cell Permeability: The ability to tune the protonation state of the piperazine linker can influence a PROTAC's ability to traverse cellular membranes.[]

  • Synthetic Versatility: The two distinct nitrogen atoms of the piperazine ring allow for directional and controlled synthesis of the PROTAC molecule.

PROTAC Mechanism of Action: A Visual Overview

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This catalytic cycle allows a single PROTAC molecule to facilitate the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Synthetic Strategy: Building a PROTAC with this compound

The synthesis of a PROTAC using this building block typically follows a modular, multi-step approach. The strategy hinges on the sequential coupling of the POI and E3 ligase ligands to the piperazine linker. The order of addition can be varied depending on the specific chemistry of the ligands.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling BuildingBlock tert-butyl 4-(2-bromoacetyl)piperazine- 1-carboxylate Intermediate1 Boc-Piperazine-Linker-Ligand1 BuildingBlock->Intermediate1 Ligand1 POI or E3 Ligand (with nucleophile, e.g., -NH2, -OH, -SH) Ligand1->Intermediate1 Intermediate2 H-Piperazine-Linker-Ligand1 Intermediate1->Intermediate2 e.g., TFA, HCl in Dioxane FinalPROTAC Final PROTAC (Ligand2-Linker-Ligand1) Intermediate2->FinalPROTAC Ligand2 E3 or POI Ligand (with electrophile or activated carboxyl) Ligand2->FinalPROTAC

Caption: General synthetic workflow for PROTAC synthesis.

Detailed Experimental Protocols

Materials and General Methods:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents should be used for all reactions.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of intermediates and final products should be performed by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 1: Alkylation of a Nucleophilic Ligand

This protocol describes the reaction of this compound with a ligand containing a primary or secondary amine.

Reagents and Materials:

  • This compound (1.0 eq)

  • POI or E3 Ligand with a primary or secondary amine (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • Dissolve the amine-containing ligand in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the solution of the bromoacetyl reagent dropwise to the ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature can be gently heated (e.g., to 40-50 °C) to drive the reaction to completion if necessary.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Causality Behind Experimental Choices:

  • Base: DIPEA is used to neutralize the HBr generated during the alkylation reaction, driving the equilibrium towards product formation. A non-nucleophilic base is crucial to avoid competing reactions with the electrophilic bromoacetyl group.

  • Solvent: DMF is an excellent solvent for dissolving a wide range of organic molecules and facilitates the SN2 reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

Protocol 2: Boc Deprotection

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperazine ring.

Reagents and Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure (using TFA):

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can often be used directly in the next step after thorough drying under high vacuum. Alternatively, it can be neutralized with a mild base.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is labile under acidic conditions.[13] TFA and HCl in dioxane are common and effective reagents for this transformation.[14]

  • Temperature: The reaction is often started at 0 °C to control the initial exotherm and then warmed to room temperature to ensure complete deprotection.

Protocol 3: Final Amide Coupling

This protocol describes the coupling of the deprotected piperazine intermediate with a ligand containing a carboxylic acid.

Reagents and Materials:

  • Deprotected piperazine intermediate (as the free base or salt) (1.0 eq)

  • POI or E3 Ligand with a carboxylic acid (1.0-1.2 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling reagent (1.2-1.5 eq)

  • DIPEA (3.0-5.0 eq, more if starting from the amine salt)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-containing ligand in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the deprotected piperazine intermediate to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the final PROTAC molecule by preparative HPLC.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).[15]

  • Pre-activation: Pre-activating the carboxylic acid with HATU and a base forms a highly reactive intermediate, which then readily reacts with the amine.[15] This can improve reaction rates and yields, especially with sterically hindered substrates.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield and purity of the final PROTAC. The following table provides a summary of typical conditions and expected outcomes for the key synthetic steps.

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Alkylation DIPEADMF25-5012-2460-85
Boc Deprotection 20% TFA in DCMDCM0-251-4>95 (crude)
Amide Coupling HATU, DIPEADMF254-1650-80

Safety and Handling of α-Halo Ketones

This compound is an α-halo ketone. These compounds are reactive alkylating agents and should be handled with appropriate safety precautions.[16]

  • Toxicity: α-Halo ketones can be toxic and corrosive.[17]

  • Handling: Always handle these reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Waste Disposal: Dispose of all waste containing α-halo ketones according to institutional safety guidelines.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of PROTACs containing a semi-rigid piperazine linker. The protocols outlined in this guide provide a robust framework for the efficient and directional synthesis of these complex molecules. The strategic incorporation of the piperazine moiety can impart favorable physicochemical properties, leading to PROTACs with enhanced potency and drug-like characteristics. As the field of targeted protein degradation continues to evolve, the rational design of linkers, facilitated by building blocks such as the one described herein, will remain a cornerstone of developing the next generation of protein-degrading therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Dal Bello, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(37), 24197-24206. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances. [Link]

  • Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. (n.d.). PROTAC-PROTAC. Retrieved January 14, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). PROTAC-PROTAC. Retrieved January 14, 2026, from [Link]

  • Dal Bello, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(37), 24197-24206. [Link]

  • Britton, D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1144-1150. [Link]

  • Dal Bello, F., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Building blocks and linkers for PROTAC synthesis. (n.d.). Pharmaceutical Business Review. Retrieved January 14, 2026, from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024, December 15). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014, January 28). The Journal of Organic Chemistry. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • α-Halo ketone. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • E3 ligase ligand optimization of Clinical PROTACs. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]

Sources

Analytical techniques for characterizing Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Introduction: The Role of a Versatile Synthetic Intermediate

This compound is a cornerstone intermediate in modern medicinal chemistry and drug development. Its molecular architecture is strategically designed for synthetic utility, featuring a piperazine ring where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the other is functionalized with a reactive bromoacetyl moiety.[1] This configuration allows for selective reactions; the bromoacetyl group's electrophilic nature enables nucleophilic substitution to introduce diverse functionalities, while the Boc group provides stability and can be easily removed under acidic conditions to expose the second nitrogen for further modification.[1][2]

Given its role as a critical building block, verifying the identity, purity, and stability of this compound is paramount. Incomplete reactions, side products, or degradation can have significant downstream consequences, impacting reaction yields, final product purity, and biological activity. This application note provides a comprehensive guide with detailed protocols for the essential analytical techniques required to fully characterize this compound and its related products, ensuring the integrity of research and development programs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Proton (¹H) NMR provides information on the electronic environment and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon framework of the molecule.

Causality Behind Experimental Choices

The choice of solvent is critical for acquiring a high-quality spectrum. Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the compound and its signal does not interfere with the key proton signals of the analyte. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A greater number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of Compound Solvent Dissolve in 0.6 mL CDCl3 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer 400 MHz NMR Spectrometer Tube->Spectrometer H1_Acq Acquire ¹H Spectrum (16-64 scans) Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum (≥1024 scans) Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Integrate Peaks & Assign Chemical Shifts Processing->Analysis Report Confirm Structure Analysis->Report

Caption: Workflow for NMR-based structural characterization.

Expected Results and Interpretation

The acquired spectra should be consistent with the compound's structure. Key signals confirm the presence of the Boc group, the piperazine ring, and the bromoacetyl moiety.

Table 1: Expected NMR Chemical Shifts (δ) in CDCl₃
Assignment ¹H NMR (ppm) [1][3]
tert-butyl (-C(CH₃)₃)~1.46 (singlet, 9H)
Boc quaternary C (-C (CH₃)₃)-
Boc carbonyl (N-C =O)-
Piperazine CH₂ (adjacent to N-Boc)~3.41-3.57 (multiplet, 4H)
Piperazine CH₂ (adjacent to N-acetyl)~3.57-3.61 (multiplet, 4H)
Bromoacetyl CH₂ (-CO-CH₂ -Br)~3.87 (singlet, 2H)
Amide carbonyl (-C O-CH₂Br)-

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is an essential technique for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is a preferred soft ionization method that typically keeps the molecule intact, allowing for the accurate determination of its molecular mass.

Causality Behind Experimental Choices

Positive ion mode ESI is selected because the nitrogen atoms in the piperazine ring are readily protonated to form positive ions (e.g., [M+H]⁺). This leads to high sensitivity and a clear signal for the molecular ion adduct.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Operate the instrument in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the target ion.

  • Data Analysis: Identify the peaks corresponding to the molecular ion adducts, such as [M+H]⁺ and [M+Na]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing ions, resulting in two peaks of nearly equal intensity separated by ~2 Da.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Prepare Dilute Solution (~0.1 mg/mL in MeOH) Infuse Direct Infusion (5-10 µL/min) Sample->Infuse MS ESI Mass Spectrometer (Positive Ion Mode) Acquire Scan m/z 100-500 MS->Acquire Infuse->MS Spectrum Analyze Mass Spectrum Acquire->Spectrum Identify Identify [M+H]⁺, [M+Na]⁺ & Bromine Isotope Pattern Spectrum->Identify Confirm Confirm Molecular Weight Identify->Confirm

Caption: Workflow for ESI-MS molecular weight verification.

Expected Results and Interpretation

The monoisotopic mass of C₁₁H₁₉BrN₂O₃ is 306.06 Da. The mass spectrum should show prominent peaks corresponding to this mass plus the mass of an adduct ion.

Table 2: Expected m/z Values in Positive ESI-MS
Ion Species Expected m/z (using ⁷⁹Br)
[M+H]⁺307.06
[M+Na]⁺329.05
[M+K]⁺345.02

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups within the molecule. It works by measuring the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this compound, which is often a solid or viscous oil. ATR requires minimal sample preparation and provides high-quality spectra by pressing the sample directly against a crystal (e.g., diamond), making it a fast and efficient method for routine analysis.[4]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure complete contact between the sample and the crystal surface.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This is automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-500 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the major functional groups in the molecule.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Place Small Amount of Sample on ATR Crystal FTIR ATR-FTIR Spectrometer Sample->FTIR BG_Scan Acquire Background Spectrum FTIR->BG_Scan Sample_Scan Acquire Sample Spectrum (4000-500 cm⁻¹) BG_Scan->Sample_Scan Spectrum Process Spectrum Sample_Scan->Spectrum Identify Identify Characteristic Absorption Bands Spectrum->Identify Confirm Confirm Functional Groups Identify->Confirm

Caption: Workflow for FT-IR functional group analysis.

Expected Results and Interpretation

The IR spectrum will provide a unique fingerprint for the molecule, with key bands confirming the presence of the carbonyl groups and C-H bonds.

Table 3: Characteristic FT-IR Absorption Frequencies (cm⁻¹)
Vibrational Mode Expected Wavenumber (cm⁻¹) [3][4]
C-H stretch (alkane)2965-2850
C=O stretch (carbamate)~1689
C=O stretch (amide)~1632
C-N stretch1246-1167
C-Br stretch600-500

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds and intermediates. By separating the sample components based on their interactions with a stationary phase, it can detect and quantify the main product as well as any impurities or unreacted starting materials.

Causality Behind Experimental Choices

Reversed-phase HPLC is the most common and versatile mode for analyzing moderately polar organic molecules like this one. A C18 column provides a nonpolar stationary phase, and a mobile phase of acetonitrile and water allows for the effective elution and separation of the compound from potential impurities. UV detection is suitable as the two carbonyl groups provide a chromophore for detection, typically around 210-220 nm.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B). For example:

      • Start at 30% B, hold for 2 min.

      • Ramp to 95% B over 10 min.

      • Hold at 95% B for 3 min.

      • Return to 30% B and re-equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main product peak as a percentage of the total peak area.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis Sample Prepare Solution (~0.1 mg/mL in Mobile Phase) Inject Inject 10 µL Sample->Inject HPLC HPLC System with C18 Column & UV Detector Run Run Gradient Method HPLC->Run Inject->HPLC Chromatogram Generate Chromatogram Run->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC-based purity assessment.

Expected Results and Interpretation

A successful analysis will yield a chromatogram with a single major peak corresponding to this compound. The area of this peak, relative to the total area of all peaks, determines the sample's purity. Any significant secondary peaks could indicate the presence of impurities, such as unreacted N-Boc-piperazine or hydrolysis products, which would warrant further investigation.

Table 4: Typical HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Water / Acetonitrile Gradient
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 214 nm
Injection Volume 10 µL

Conclusion

The multi-technique approach described herein provides a robust framework for the comprehensive characterization of this compound. By combining the definitive structural information from NMR, molecular weight confirmation from MS, functional group verification from FT-IR, and quantitative purity assessment from HPLC, researchers can ensure the quality and integrity of this vital synthetic intermediate. Adherence to these protocols will empower scientists and drug development professionals to proceed with confidence in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • BenchChem. (n.d.). This compound | 112257-12-2. BenchChem.
  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
  • ChemicalBook. (2024). This compound | 112257-12-2. ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to FTIR Spectroscopy for Verifying Functional Groups in 11-Bromo-1-undecene Derivatives. BenchChem.
  • PubChemLite. (n.d.). Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3). PubChemLite.

Sources

Topic: Scale-up Synthesis of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a critical building block in modern drug discovery, serving as a key intermediate for synthesizing a wide array of therapeutic agents, including kinase and enzyme inhibitors.[1] Its structure incorporates a reactive bromoacetyl group, ideal for forming covalent bonds with biological targets, and a Boc-protected piperazine ring, a common scaffold in medicinal chemistry.[1] Transitioning the synthesis of this compound from laboratory scale to pilot or industrial scale presents unique challenges related to safety, process control, and purity. This document provides a comprehensive guide for the scale-up synthesis, detailing a robust protocol, mechanistic insights, critical process parameters, safety considerations, and analytical quality control methods designed for researchers and professionals in drug development.

Introduction and Strategic Importance

The piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity.[2][3] When functionalized with a bromoacetyl group, as in this compound, it becomes a powerful tool for covalent inhibitor design. The bromoacetyl group acts as an electrophilic warhead that can form a stable covalent bond with nucleophilic residues (e.g., cysteine) in protein active sites, leading to irreversible inhibition.[1] This mechanism is exploited in the development of targeted therapies for cancer and other diseases.[1]

The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline. The process must be reproducible, cost-effective, and safe, yielding a final product of high purity to meet stringent regulatory standards.

Synthetic Strategy and Mechanistic Rationale

The synthesis is a nucleophilic acyl substitution reaction. The secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. A base, typically triethylamine, is used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

  • dot

    Caption: Reaction mechanism for the synthesis.

Causality Behind Experimental Choices:

  • Protecting Group: The tert-butyloxycarbonyl (Boc) group on one piperazine nitrogen is essential. It prevents di-acylation, ensuring mono-functionalization, and can be readily removed under acidic conditions in subsequent synthetic steps if required.

  • Acylating Agent: Bromoacetyl bromide is highly reactive, ensuring a fast and efficient reaction at low temperatures. Its high reactivity, however, necessitates strict control over addition rates and temperature.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves the starting materials, but it does not participate in the reaction.

  • Temperature Control: The reaction is highly exothermic. Performing the synthesis at low temperatures (e.g., -78 °C in lab scale, scalable to 0 °C in reactors) is critical to minimize the formation of impurities and prevent potential runaway reactions.[4]

  • Base: Triethylamine serves as an acid scavenger. Without it, the HBr generated would protonate the starting N-Boc-piperazine, rendering it non-nucleophilic and halting the reaction.

Detailed Scale-Up Protocol (100g Scale)

This protocol is designed for execution in a controlled manufacturing environment using a jacketed glass reactor.

3.1 Materials and Equipment

MaterialGradeSupplierQuantityMoles
N-Boc-piperazine>98%Commercial80.0 g0.43 mol
Bromoacetyl bromide>98%Commercial91.0 g (45.1 mL)0.45 mol
Triethylamine (TEA)>99%Commercial65.0 g (89.5 mL)0.64 mol
Dichloromethane (DCM)AnhydrousCommercial1.5 L-
Deionized Water-In-house2.0 L-
Brine (Saturated NaCl)-In-house500 mL-
Anhydrous Magnesium SulfateReagentCommercial50 g-
Diethyl EtherReagentCommercialAs needed for recrystallization-
  • Equipment: 5L jacketed glass reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet, and a 250 mL pressure-equalizing dropping funnel. Standard laboratory glassware, rotary evaporator, and vacuum oven.

3.2 Experimental Procedure

  • dot

    Synthesis_Workflow A 1. Reactor Setup - Charge N-Boc-piperazine,  DCM, TEA - Inert with N2 B 2. Cooling - Cool reactor to 0 °C A->B C 3. Reagent Addition - Add Bromoacetyl Bromide  slowly via dropping funnel - Maintain T < 5 °C B->C D 4. Reaction - Stir at 0-5 °C for 2-3h - Monitor by TLC/HPLC C->D E 5. Work-up - Quench with water - Separate layers - Wash organic phase D->E F 6. Isolation - Dry over MgSO4 - Filter - Concentrate in vacuo E->F G 7. Purification - Recrystallize from  diethyl ether F->G H 8. Final Product - Dry under vacuum - Yield: 75-85% - Purity: >98% G->H

    Caption: Step-by-step experimental workflow.

  • Reactor Preparation: Assemble and dry the 5L jacketed reactor. Purge the system with dry nitrogen for 30 minutes.

  • Charging Reactants: To the reactor, add N-Boc-piperazine (80.0 g, 0.43 mol) and anhydrous dichloromethane (1.0 L). Begin stirring and add triethylamine (65.0 g, 0.64 mol).

  • Cooling: Cool the reactor contents to 0 °C using a circulating chiller.

  • Controlled Addition: In a separate flask under nitrogen, dissolve bromoacetyl bromide (91.0 g, 0.45 mol) in anhydrous dichloromethane (500 mL). Transfer this solution to the pressure-equalizing dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred reactor mixture over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) or HPLC until the starting N-Boc-piperazine is consumed.

  • Aqueous Work-up: Slowly add deionized water (1.0 L) to quench the reaction, keeping the temperature below 10 °C. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with deionized water (1 x 500 mL) and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Recrystallization): Dissolve the crude solid residue in a minimum amount of warm diethyl ether. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the resulting white solid, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40 °C to a constant weight. A typical yield is 78%.[4]

Critical Process Parameters for Scale-Up

ParameterRecommended ValueRationale / Impact on Process
Temperature 0 °C to 5 °CControls reaction exotherm, prevents impurity formation, ensures process safety.
Addition Rate 2-3 hoursPrevents localized heating and "hot spots," ensuring controlled reaction and minimizing side products.
Stirring Speed 200-300 RPMEnsures homogeneity and efficient heat transfer, preventing mesomixing issues that can lead to byproducts.[5]
Atmosphere Inert (Nitrogen)Bromoacetyl bromide is moisture-sensitive; an inert atmosphere prevents hydrolysis to bromoacetic acid.
Purity of Reagents >98%High purity starting materials are essential to achieve high purity of the final product and avoid complex purification steps.

Safety and Hazard Management

Scaling up this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents.

  • Bromoacetyl Bromide: This substance is extremely corrosive, a lachrymator, and reacts violently with water.[6][7] It causes severe skin burns and eye damage.[8][9]

    • Handling: Always handle in a certified, high-flow chemical fume hood. Wear appropriate PPE, including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or lab coat.[10]

    • Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. DO NOT use water.[6][10] For larger spills, evacuate the area and alert emergency responders.[6]

    • Fire: Do not use water on fires involving bromoacetyl bromide, as it will react to produce toxic hydrogen bromide gas.[7] Use dry chemical or CO₂ extinguishers.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Ensure adequate ventilation and avoid inhalation.

  • Exothermic Reaction: The potential for a thermal runaway exists if the bromoacetyl bromide is added too quickly or if cooling fails. Continuous temperature monitoring is mandatory.

Analytical Methods for Quality Control

Ensuring the identity, purity, and quality of the final product is paramount.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity.

    • Protocol:

      • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[11][12]

      • Mobile Phase: A gradient of acetonitrile and water is typically effective.

      • Detector: UV at 210 nm.

      • Purpose: To quantify the main product and detect any impurities or unreacted starting materials. The limit of detection for related piperazine impurities can be in the parts-per-million (ppm) range, sometimes requiring derivatization for trace analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

    • ¹H NMR (CDCl₃, 250 MHz) δ: 3.87 (s, 2H, -COCH₂Br), 3.47-3.61 (m, 8H, piperazine ring protons), 1.46 (s, 9H, Boc -C(CH₃)₃).[4]

    • ¹³C NMR (CDCl₃, 63 MHz) δ: 165.5 (C=O, amide), 154.5 (C=O, Boc), 80.5 (Cq, Boc), 46.6 (piperazine CH₂), 40.9 (piperazine CH₂), 28.4 (Boc CH₃), 25.7 (CH₂Br).[4]

  • Mass Spectrometry (MS): Verifies the molecular weight.

    • Expected [M+H]⁺: 307.07 / 309.07 (due to bromine isotopes).

Conclusion

The scale-up synthesis of this compound is a well-defined process that can be executed safely and efficiently with proper engineering controls and procedural discipline. The keys to success are rigorous temperature control, slow reagent addition, and the use of high-purity materials. The detailed protocol and analytical methods provided in this note offer a validated framework for researchers and drug development professionals to produce this vital chemical intermediate at scale, thereby facilitating the advancement of new therapeutic programs.

References

  • Various Authors. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Al-Bayati, M. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • Loba Chemie. (2021). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 330-336. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: BROMOACETYL BROMIDE. Retrieved from [Link]

  • Madej, K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4487. Retrieved from [Link]

  • Wurst, K., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Experimental Procedures. Retrieved from [Link]

  • Li, J., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • Herwig, J., et al. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 26(11), 3326. Retrieved from [Link]

  • Google Patents. (2012). CN102659588A - Synthesis method of tert-butyl bromoacetate.
  • Mirum Pharmaceuticals. (2022). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. Retrieved from [Link]

  • Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 72(Pt 10), 1471–1474. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]

  • Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction

This compound is a key intermediate in medicinal chemistry and drug development.[1] Its structure incorporates a Boc-protected piperazine moiety and a reactive bromoacetyl group, making it an excellent precursor for introducing a piperazine linker and a handle for further functionalization through nucleophilic substitution.[1] However, like many bifunctional reagents, its synthesis and subsequent reactions can present challenges. This guide will address these potential issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-acylation of N-Boc-piperazine with bromoacetyl bromide or a related bromoacetylating agent.[2] This reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures in the presence of a non-nucleophilic base to scavenge the HBr byproduct.[2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Common culprits include incomplete reaction, degradation of the starting material or product, and competing side reactions. It is also crucial to ensure the purity of your starting materials and the use of anhydrous reaction conditions.[3][4]

Q3: I am observing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

A3: The formation of a di-acylated product, where both nitrogen atoms of the piperazine are acylated, is a common issue when using unprotected piperazine. The use of N-Boc-piperazine as the starting material is the primary strategy to prevent this, as the Boc group protects one of the nitrogen atoms.[5] If you are starting from piperazine itself, strategies to favor mono-acylation include using a large excess of piperazine relative to the acylating agent or employing in-situ mono-protonation.[5]

Q4: What is the role of the base in the reaction, and which one should I choose?

A4: The base is crucial for neutralizing the hydrobromic acid (HBr) generated during the acylation reaction.[6][7] This prevents the protonation of the starting piperazine, which would render it non-nucleophilic. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically preferred to avoid competing with the piperazine in reacting with the bromoacetyl bromide.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can track the consumption of the N-Boc-piperazine starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[8]

Q6: What are the best practices for purifying the final product?

A6: After the reaction is complete, a typical work-up involves washing the organic layer with water and brine to remove the base hydrobromide salt and any other aqueous-soluble impurities.[2] The crude product can then be purified by recrystallization, often from a solvent like diethyl ether, or by flash column chromatography on silica gel.[2][9]

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide addresses situations where the desired this compound is not being formed in sufficient quantities.

Potential Cause Troubleshooting Steps
Poor Quality of Reagents - Ensure N-Boc-piperazine is pure and dry. - Use freshly opened or distilled bromoacetyl bromide. Older reagents can degrade. - Verify the purity and dryness of the solvent and base.[3]
Incorrect Reaction Temperature - The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of bromoacetyl bromide and minimize side reactions.[2] Ensure your cooling bath is at the correct temperature.
Insufficient Base - Use at least a stoichiometric equivalent of the base (e.g., triethylamine) to neutralize the HBr formed. A slight excess (1.1 equivalents) is often recommended.[2]
Inefficient Stirring - Ensure vigorous stirring, especially if the reaction mixture is heterogeneous at low temperatures.[3]
Guide 2: Presence of Significant Impurities

This section provides guidance on identifying and mitigating the formation of common impurities.

Impurity Identification Mitigation Strategies
Unreacted N-Boc-piperazine Higher Rf on TLC compared to the product.- Ensure the bromoacetylating agent was added in the correct stoichiometry. - Allow the reaction to stir for a longer duration at the appropriate temperature.
Di-bromoacetylated Piperazine Lower Rf on TLC. (This should not be a major issue if N-Boc-piperazine is used).- If starting from piperazine, use a large excess of piperazine.
Hydrolyzed Product (Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate) Can be identified by MS.- Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Boc-Deprotected Species Can be observed by LC-MS.- Avoid acidic conditions during work-up, as the Boc group is acid-labile.[11][12] Use a mild basic wash (e.g., saturated sodium bicarbonate solution) if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[2]

Materials:

  • N-Boc-piperazine

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add bromoacetyl bromide (1.0 eq.) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Allow the reaction to warm to room temperature and dilute with dichloromethane.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from diethyl ether to obtain the purified this compound as a white solid.[2]

Visualizing the Workflow

A clear understanding of the reaction workflow is essential for successful execution.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve N-Boc-piperazine and TEA in anhydrous DCM cooling Cool to -78 °C reagents->cooling addition Add Bromoacetyl Bromide cooling->addition stirring Stir at -78 °C for 3h addition->stirring warmup Warm to RT & Dilute stirring->warmup wash Aqueous Wash warmup->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Understanding the Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction_Mechanism N-Boc-piperazine N-Boc-piperazine (Nucleophile) Intermediate Tetrahedral Intermediate N-Boc-piperazine->Intermediate Nucleophilic Attack Bromoacetyl_bromide Bromoacetyl Bromide (Electrophile) Bromoacetyl_bromide->Intermediate Product Product + HBr Intermediate->Product Collapse & Loss of Br- Salt TEA-HBr Salt Product->Salt Acid-Base Reaction Base TEA Base->Salt

Caption: Simplified mechanism of N-acylation.

References

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link][12]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved from [Link]

  • ResearchGate. (2019, March). Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. Molbank. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases... Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link][3]

  • ACS Publications. (2013, January 17). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules. Retrieved from [Link]

  • NIH. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • AMI Scientific. (n.d.). Tert-Butyl 4-(2-Bromoacetyl)Piperidine-1-Carboxylate TCI Analytical reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link][9]

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • NIH. (n.d.). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]

  • Quora. (2016, October 17). What is acetylation of amines?. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Chemguide. (n.d.). amines as bases. Retrieved from [Link][6]

  • Quora. (2024, December 22). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

  • An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. (n.d.). Retrieved from [Link][10]

Sources

Technical Support Center: Side Reactions of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for managing side reactions when using Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate for the S-alkylation of thiols. Our goal is to move beyond simple protocols and explain the chemical causality behind common experimental challenges, empowering you to optimize your reactions for higher yield and purity.

Overview of the Core Reaction: S-Alkylation

This compound is a bifunctional reagent commonly used to introduce a Boc-protected piperazine moiety onto a thiol-containing molecule. The primary reaction is a bimolecular nucleophilic substitution (SN2), where the nucleophilic sulfur of a thiol attacks the α-carbon of the bromoacetyl group, displacing the bromide ion to form a stable thioether bond.

The key to this reaction is the deprotonation of the thiol (R-SH) to its more nucleophilic conjugate base, the thiolate anion (R-S⁻). The concentration of the thiolate is pH-dependent, making pH control the single most critical parameter for achieving high selectivity and yield.[1][2]

Core_Reaction cluster_step1 Step 1: Thiolate Formation (pH Dependent) cluster_step2 Step 2: SN2 Attack Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base (e.g., OH⁻) p1 Base->p1 Thiolate->Thiol + H⁺ Product S-Alkylated Product (Thioether) Thiolate->Product SN2 Attack Bromoacetyl Tert-butyl 4-(2-bromoacetyl) piperazine-1-carboxylate Bromoacetyl->Product Bromide Br⁻ p2 Bromide->p2 HB H-Base⁺ HB->p1 p1->Thiolate p2->Product Disulfide_Formation Thiol1 R-SH Disulfide R-S-S-R (Disulfide Dimer) Thiol1->Disulfide Thiol2 R-SH Thiol2->Disulfide Oxidant [ O ] (e.g., O₂, trace metals) Oxidant->Disulfide Water H₂O

Diagram 2: Oxidative dimerization of thiols to form a disulfide.

Sub-Q 2.2: I am reacting a peptide, and I suspect the alkylation is occurring on a lysine or histidine residue instead of the cysteine. How can I improve selectivity?

A: This is a classic chemoselectivity problem governed by pH. The bromoacetyl group can react with other nucleophilic side chains, but their reactivity is strongly pH-dependent. [3]

  • Causality: The pKa of the cysteine thiol group is ~8.5, while the pKa of the lysine ε-amino group is ~10.5. At a pH of 8.0, the cysteine is significantly deprotonated and highly nucleophilic, whereas the lysine is almost fully protonated (R-NH₃⁺) and non-nucleophilic. As the pH increases, the lysine becomes deprotonated and its reactivity increases, leading to loss of selectivity. [4][5]Histidine's imidazole side chain can also be alkylated, typically at pH values between 6 and 8, but it is generally less reactive towards bromoacetyl groups than the thiolate anion.

  • Solution: To maximize selectivity for cysteine, perform the reaction at the lowest pH that still allows for a reasonable reaction rate, typically between pH 7.5 and 8.5 . Avoid pH > 9.0 when working with molecules containing free amines.

pH_Selectivity Bromoacetyl Bromoacetyl Reagent Cys_Product Thioether Product Bromoacetyl->Cys_Product Lys_Product Amine Product Bromoacetyl->Lys_Product Cys Cysteine (R-S⁻) Cys->Cys_Product Lys Lysine (R-NH₂) Lys->Lys_Product pH_low pH 7.5 - 8.5 pH_low->Cys_Product Favored pH_high pH > 9.0 pH_high->Lys_Product Competitive

Diagram 3: pH-dependent selectivity for Cysteine vs. Lysine.

Sub-Q 2.3: I see a product with a mass corresponding to (Expected Product + 18 Da - 80 Da), or the hydrolysis of the starting material. What is this?

A: This mass change corresponds to the replacement of bromine (mass ~79/81) with a hydroxyl group (mass ~17), a net change of approximately -63 Da relative to the starting material. This indicates hydrolysis of the C-Br bond.

  • Cause: This SN2 reaction with water or hydroxide as the nucleophile is a common side reaction for α-halo carbonyl compounds, especially at higher pH and in aqueous solutions. [6]* Prevention:

    • Control pH: Avoid excessively basic conditions (pH > 9.5).

    • Solvent Choice: If your substrate is soluble, consider using a polar aprotic solvent like DMF or acetonitrile with a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) instead of an aqueous buffer.

    • Temperature & Time: Run the reaction at room temperature or below and monitor closely to avoid unnecessarily long reaction times.

Sub-Q 2.4: My analysis shows a product where the Boc group has been cleaved. How did this happen?

A: The tert-butoxycarbonyl (Boc) group is a protecting group designed to be stable to base but labile under acidic conditions. Accidental exposure to acid during the reaction or, more commonly, during workup can cause its removal.

  • Cause: Using an acidic quench (e.g., aqueous HCl) or performing purification on silica gel without pre-neutralization can cleave the Boc group.

  • Prevention:

    • Buffered Conditions: Ensure your reaction medium is well-buffered to prevent pH drift.

    • Neutral Workup: Quench the reaction with a neutral or slightly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).

    • Purification: When using silica gel chromatography, consider pre-treating the silica with a base (e.g., by slurrying it in a solvent containing 1% triethylamine) to neutralize acidic sites.

Summary of Potential Side Products
Side ProductMass Change vs. Expected ProductLikely CausePrimary Mitigation Strategy
Disulfide Dimer of Thiol Varies (Reactant Issue)Oxygen/Air OxidationDegas solvents; use an inert atmosphere (N₂/Ar).
Hydrolyzed Reagent Varies (Reactant Issue)High pH, excess waterControl pH (8.0-9.0); use anhydrous solvents if possible.
N-Alkylated Product 0 Da (Isomer)High pH (> 9.0)Maintain pH between 7.5 and 8.5.
Boc-Deprotected Product -100.12 DaAcidic conditionsUse neutral/basic workup; neutralize silica for chromatography.
Recommended Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation of a Peptide

This protocol is a starting point and may require optimization.

  • Preparation: Dissolve the thiol-containing peptide in a degassed buffer (e.g., 100 mM sodium borate, pH 8.5). The concentration should typically be in the 1-10 mM range.

  • Inert Atmosphere: Sparge the solution with argon or nitrogen for 20-30 minutes in a sealed vial.

  • Reagent Addition: In a separate vial, dissolve 1.1 to 1.5 equivalents of this compound in a minimal amount of a water-miscible solvent like DMF or DMSO.

  • Reaction: Add the bromoacetyl solution dropwise to the stirring peptide solution under a positive pressure of inert gas.

  • Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress every 30 minutes by LC-MS by quenching a small aliquot with a solution containing a scavenger thiol (e.g., 2-mercaptoethanol).

  • Workup: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a thiol scavenger (e.g., 2-mercaptoethanol or N-acetyl-cysteine) to consume any excess bromoacetyl reagent.

  • Purification: Purify the desired product directly from the reaction mixture using reverse-phase HPLC (RP-HPLC).

Protocol 2: Troubleshooting Workflow

Use this decision tree to diagnose issues in your experiment.

Troubleshooting start Reaction Analysis (LC-MS) low_yield Low Conversion/ High Starting Material start->low_yield Incomplete? complex_mix Complex Mixture/ Side Products start->complex_mix Impure? check_ph Is pH 8.0-9.0? low_yield->check_ph mass_check Analyze Mass Shifts complex_mix->mass_check check_o2 Is atmosphere inert? check_ph->check_o2 Yes adjust_ph Adjust pH with non-nucleophilic base check_ph->adjust_ph No degas Degas solvents & run under N₂/Ar check_o2->degas No disulfide Mass ≈ 2x Thiol - 2? mass_check->disulfide hydrolysis Mass ≈ Reagent + H₂O - HBr? disulfide->hydrolysis No disulfide_sol Prevent Oxidation: Degas, use TCEP disulfide->disulfide_sol Yes selectivity Product mass correct, but poor purity? hydrolysis->selectivity No hydrolysis_sol Reduce pH (<9.5), shorter time, less H₂O hydrolysis->hydrolysis_sol Yes selectivity_sol Improve Selectivity: Lower pH to 7.5-8.5 selectivity->selectivity_sol Yes

Diagram 4: A decision tree for troubleshooting common issues.
References
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics. [Link]

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics. [Link]

  • Mechanisms of thiol‐disulfide exchange reactions catalyzed by... ResearchGate. [Link]

  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Recent Developments in Disulfide Bond Formation. Chemical Reviews. [Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]

  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. [Link]

  • Do Cysteine thiol groups respond to the pH changes? ResearchGate. [Link]

  • Thiol Alkylation below Neutral pH. ResearchGate. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. [Link]

  • Thiol alkylation below neutral pH. Analytical Biochemistry. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. Chemical Science. [Link]

  • Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Role of α–functionalized carbonyl compounds, solvents and pH on the composition of products. ResearchGate. [Link]

  • Reactions of Thiols. ResearchGate. [Link]

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters. [Link]

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Technical Support Center: Improving Yield of Reactions with Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. As a versatile, Boc-protected building block, this α-halo ketone is a critical intermediate in medicinal chemistry and drug development for introducing a piperazine moiety.[1][2] Its reactivity, however, presents unique challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction yields.

Part 1: Troubleshooting Guide

This section addresses the most pressing issues encountered during experimentation in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common culprits and how can I systematically troubleshoot the issue?

A1: Low yield is a multifaceted problem often stemming from one of four areas: reagent/solvent quality, suboptimal reaction conditions, competing side reactions, or inefficient purification. The key is to isolate the variable. The α-bromoacetyl moiety is a potent alkylating agent but is also highly susceptible to degradation and side reactions if not handled with care.[1][3]

A systematic approach is crucial. Start by confirming the integrity of your starting materials and then move to optimizing the reaction parameters.

Below is a logical workflow to diagnose the root cause of low yield.

G start Low Yield Observed check_sm 1. Verify Starting Material - Purity of Nucleophile - Integrity of Alkylating Agent (Check for hydrolysis) start->check_sm sm_ok Starting Materials Validated check_sm->sm_ok Yes sm_bad Degraded Reagent Detected - Re-purify or use fresh stock check_sm->sm_bad No optimize_cond 2. Analyze Reaction Conditions - Anhydrous Solvent/Inert Gas? - Appropriate Base? - Optimal Temperature? sm_ok->optimize_cond end Improved Yield sm_bad->end cond_ok Conditions Optimized optimize_cond->cond_ok Yes cond_bad Suboptimal Conditions Identified - Dry solvent, switch base, - adjust temperature optimize_cond->cond_bad No analyze_side 3. Identify Byproducts (LC-MS) - Hydrolysis product? - Di-substitution? - Other impurities? cond_ok->analyze_side cond_bad->end side_identified Byproduct Structure Confirmed analyze_side->side_identified Yes no_side Clean Reaction, Low Conversion analyze_side->no_side No solve_hydrolysis Mitigate Hydrolysis - Use anhydrous solvents - Run under N2/Ar atmosphere side_identified->solve_hydrolysis solve_stall Address Stalled Reaction - Increase temperature - Use more polar solvent (e.g., DMF) - Use stronger base (e.g., Cs2CO3) no_side->solve_stall solve_hydrolysis->end solve_stall->end

Caption: General troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant byproduct that is more polar than my starting material on TLC. What is it and how do I prevent it?

A2: The most common polar byproduct is tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate, which results from the hydrolysis of the bromoacetyl group.[1] The carbon atom bonded to the bromine is highly electrophilic and susceptible to nucleophilic attack by water.

Causality: This occurs when the reaction is exposed to moisture from solvents, reagents, or the atmosphere. The inductive effect of the adjacent carbonyl group enhances the polarity of the carbon-halogen bond, making it highly reactive towards nucleophiles, including water.[4]

Prevention Strategies:

  • Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[1] This involves using Schlenk techniques or a glovebox.

  • Dry Reagents: Ensure your nucleophile and base are thoroughly dried before use, especially if they are hygroscopic.

G cluster_0 Reaction Pathways reagents Reactants: - Boc-Piperazine-Bromoacetyl - Nucleophile (NuH) - Base branch reagents->branch desired_path Desired SN2 Reaction product Desired Product: Boc-Piperazine-CH2-Nu desired_path->product side_path Side Reaction: Hydrolysis byproduct Hydrolysis Byproduct: Boc-Piperazine-CH2-OH side_path->byproduct branch->desired_path NuH branch->side_path H2O (Moisture)

Caption: Competing reaction pathways for the alkylating agent.

Q3: My reaction stalls before reaching completion, even with extended stirring. What factors should I investigate?

A3: A stalled reaction typically points to issues with solubility, reactivity, or reaction equilibrium.

Potential Causes & Solutions:

  • Poor Solubility: If your base (e.g., K₂CO₃) or nucleophile is not soluble in the chosen solvent (e.g., Dichloromethane, THF), the reaction will be slow or incomplete.

    • Solution: Switch to a more polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to improve solubility.[5]

  • Insufficient Base Strength: The reaction generates hydrobromic acid (HBr), which must be neutralized. If the base is too weak or is consumed, the resulting ammonium salt of your nucleophile may become non-nucleophilic, halting the reaction.

    • Solution: Switch to a stronger, non-nucleophilic base. For example, Cesium Carbonate (Cs₂CO₃) is more effective than K₂CO₃ in many cases due to its higher solubility and the "cesium effect." Diisopropylethylamine (DIPEA) is another common choice.[5]

  • Low Reaction Temperature: Many protocols suggest starting the reaction at 0°C or room temperature to control side reactions. However, if the nucleophile is weak, this temperature may be insufficient to drive the reaction to completion.

    • Solution: After an initial period at a lower temperature, gently heat the reaction mixture (e.g., to 40-60°C) and monitor progress by TLC or LC-MS.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for a standard N-alkylation with an amine nucleophile?

A1: The ideal combination balances reactivity with the suppression of side reactions. There is no single "best" answer, as it depends on the nucleophilicity and steric hindrance of the amine. However, a good starting point is K₂CO₃ in acetonitrile.

ParameterCommon Choices & Rationale
Base K₂CO₃ (Potassium Carbonate): An inexpensive, moderately strong inorganic base. Effective in polar aprotic solvents like ACN or DMF.[5] Its heterogeneity can sometimes slow reactions.
Cs₂CO₃ (Cesium Carbonate): More expensive but often gives higher yields and faster reaction rates due to better solubility in organic solvents.[5]
DIPEA (Diisopropylethylamine): A non-nucleophilic organic base. Soluble in a wide range of solvents. Useful for preventing quaternization of the base itself.[5]
Solvent ACN (Acetonitrile): A polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively dissolves many organic molecules and inorganic salts.
DMF (N,N-Dimethylformamide): A highly polar aprotic solvent that can significantly accelerate Sₙ2 reactions. Use with caution as it can be difficult to remove and may cause decomposition at high temperatures.
THF (Tetrahydrofuran): A less polar option. Good for reactions where reactants are highly soluble, but may result in slower reaction rates compared to ACN or DMF.[6]
Q2: How should I properly store and handle this compound?

A2: Due to its moisture sensitivity, proper handling is critical for preserving its reactivity.[1]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator or freezer. For long-term storage, place the container inside a desiccator to minimize exposure to ambient moisture.

  • Handling: When weighing and dispensing the reagent, do so quickly in a dry environment. If possible, use a glovebox. Avoid leaving the container open to the air for extended periods.

Q3: What are the best analytical techniques for monitoring the reaction progress?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the reaction's progress. You can easily visualize the consumption of the starting material and the formation of the product. A typical eluent system is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[1]

  • LC-MS: Offers a more definitive analysis. It confirms the mass of the desired product, helping to distinguish it from potential byproducts like the hydrolyzed material. This is invaluable for troubleshooting when unexpected spots appear on the TLC plate.[7]

Part 3: Optimized Experimental Protocol

Protocol 1: General Procedure for N-Alkylation of a Primary or Secondary Amine

This protocol provides a robust starting point for reacting this compound with a generic amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry nitrogen or argon three times.[8]

  • Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the suspension for 10-15 minutes.

  • Reagent Addition: In a separate flask, dissolve this compound in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension at room temperature over 15-20 minutes. A slow addition helps control any potential exotherm and minimizes side reactions.[5]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress every 1-2 hours using TLC or LC-MS. If the reaction is sluggish after 4-6 hours, it can be gently heated to 40-50°C.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of acetonitrile.

    • Combine the filtrate and washings, and concentrate the solvent under reduced pressure using a rotary evaporator. .

    • Dissolve the resulting crude residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining salts and water-soluble impurities.[9]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[9]

    • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane to isolate the pure N-alkylated product.[1]

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • BenchChem. (2025).
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ResearchGate. (2003). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. [Link]

  • ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • Organic Syntheses. (n.d.). Procedure for Bromination. [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. [Link]

  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Supporting Information. (n.d.). Synthesis of tert-butyl 2-(4-methoxyphenylthio)acetate. [Link]

  • Organic Syntheses. (n.d.). Procedure for tert-butyl bromoacetate reaction. [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Chemistry LibreTexts. (2014). Reactions of Aldehydes and Ketones with Amines. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate and its adducts. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable synthetic intermediates. The this compound moiety is a critical building block in medicinal chemistry, primarily due to the reactive bromoacetyl group that allows for covalent modification of biological targets.[1] However, its purification and the subsequent purification of its adducts present unique challenges. This resource aims to provide not only solutions but also the underlying chemical principles to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound and its adducts?

A1: The primary impurities often stem from the starting materials, side reactions, or degradation. Key culprits include:

  • Unreacted N-Boc-piperazine: Incomplete acylation leads to the presence of the starting piperazine derivative.[2]

  • Di-acylated piperazine: Although less common with the bulky Boc protecting group, over-acylation can occur.

  • Hydrolysis products: The bromoacetyl group can be susceptible to hydrolysis, especially in the presence of moisture, leading to the corresponding hydroxyacetyl derivative.

  • Triethylamine salts: If triethylamine is used as a base during the synthesis, triethylammonium bromide is a common salt byproduct.[2]

  • Solvent residues: Residual solvents from the reaction or workup (e.g., dichloromethane, ether) are common.[2]

For adducts, common impurities include unreacted this compound and byproducts from the nucleophilic substitution reaction.

Q2: My Boc-protecting group seems to be cleaving during purification. Why is this happening and how can I prevent it?

A2: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[3] Accidental cleavage during purification is a frequent issue. The primary causes are:

  • Acidic silica gel: Standard silica gel can have an acidic surface, which can slowly cleave the Boc group during column chromatography.

  • Acidic mobile phase modifiers: Using acidic additives like trifluoroacetic acid (TFA) in HPLC or mobile phases for column chromatography will readily remove the Boc group.[4]

  • Prolonged storage in protic solvents: Storing the compound in alcohols or water for extended periods, especially if slightly acidic, can lead to slow hydrolysis.

Prevention Strategies:

  • Neutralize silica gel: Pre-treat silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent system. A common practice is to include 0.1-1% triethylamine in the mobile phase.

  • Use alternative stationary phases: Consider using neutral alumina or a deactivated reverse-phase silica for chromatography.

  • Avoid acidic conditions: Ensure all solvents and reagents used in the workup and purification are neutral. If an acidic wash is necessary, perform it quickly and at low temperatures.

Q3: I am observing poor peak shape (tailing) during HPLC analysis of my piperazine adduct. What is the cause and how can I improve it?

A3: Peak tailing for piperazine-containing compounds in reverse-phase HPLC is a classic problem.[4] It arises from the interaction of the basic nitrogen atoms of the piperazine ring with residual acidic silanol groups on the silica-based stationary phase.[4] This secondary interaction slows down a portion of the analyte molecules, leading to a tailed peak.

Solutions to Improve Peak Shape:

  • Use a mobile phase additive: Incorporating a small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), can mask the active silanol sites.[4]

  • Adjust the mobile phase pH: Operating at a low pH (e.g., 2-3) with an acid like formic acid or TFA will protonate the piperazine nitrogens.[4] This consistent positive charge can lead to more uniform interactions and improved peak symmetry.[4]

  • Employ an end-capped column: Use a high-quality, end-capped C18 column where the residual silanol groups are minimized.

  • Consider alternative stationary phases: Phenyl or cyano-based columns may offer different selectivity and better peak shapes for basic compounds.[4]

II. Troubleshooting Purification Workflows

This section provides a structured approach to troubleshooting common issues encountered during the primary purification techniques for this compound adducts.

Workflow 1: Column Chromatography

start Start: Crude Product issue1 Issue: Product co-elutes with impurity start->issue1 issue2 Issue: Product streaking/tailing on column start->issue2 issue3 Issue: Low product recovery start->issue3 solution1a Solution: Optimize solvent system (TLC) issue1->solution1a solution1b Solution: Change stationary phase (e.g., alumina) issue1->solution1b solution2a Solution: Add triethylamine (0.1-1%) to eluent issue2->solution2a solution2b Solution: Use deactivated silica gel issue2->solution2b solution3a Solution: Check for Boc-group cleavage (acidic silica) issue3->solution3a solution3b Solution: Ensure complete elution with a stronger solvent issue3->solution3b end End: Pure Product solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting guide for column chromatography purification.

Workflow 2: Liquid-Liquid Extraction

start Start: Crude Reaction Mixture issue1 Issue: Emulsion formation start->issue1 issue2 Issue: Poor separation of layers start->issue2 issue3 Issue: Product remains in aqueous layer start->issue3 solution1a Solution: Add brine (saturated NaCl solution) issue1->solution1a solution1b Solution: Filter through Celite issue1->solution1b solution1c Solution: Allow to stand for a longer period issue1->solution1c solution2a Solution: Add more of one solvent to change density issue2->solution2a solution2b Solution: Centrifuge the mixture issue2->solution2b solution3a Solution: Adjust pH of aqueous layer (if applicable) issue3->solution3a solution3b Solution: Increase the number of extractions issue3->solution3b solution3c Solution: Use a more non-polar organic solvent issue3->solution3c end End: Separated Product in Organic Layer solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting guide for liquid-liquid extraction.

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying moderately polar adducts from non-polar and highly polar impurities.

1. Preparation of the Stationary Phase:

  • Select an appropriate size column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Expert Tip: To mitigate Boc-group cleavage, add 0.5% triethylamine to the eluent mixture. This deactivates the acidic sites on the silica.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity.
  • Monitor the elution using Thin Layer Chromatography (TLC).
  • Collect fractions and combine those containing the pure product.

4. Product Recovery:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction

This technique is particularly useful for separating basic piperazine adducts from neutral or acidic impurities.[5]

1. Dissolution:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

2. Acidic Wash:

  • Transfer the organic solution to a separatory funnel.
  • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperazine adduct will be protonated and move into the aqueous layer.[5] Neutral and acidic impurities will remain in the organic layer.
  • Separate the aqueous layer and repeat the extraction on the organic layer to ensure complete transfer of the product.

3. Basification and Re-extraction:

  • Combine the acidic aqueous extracts in a clean separatory funnel.
  • Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the pH is basic (pH > 9).
  • The deprotonated, neutral adduct will now be less soluble in water.
  • Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) several times.[5][6]

4. Drying and Concentration:

  • Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids. A successful recrystallization relies on the significant difference in the solubility of the compound in a hot versus a cold solvent.

1. Solvent Selection:

  • Test the solubility of your crude adduct in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems include ether, ethyl acetate/hexanes, or isopropanol.[2]

2. Dissolution:

  • Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
  • Dry the crystals under vacuum to remove residual solvent.

IV. Data Presentation

Table 1: Comparison of Purification Methods

MethodPurity AchievedTypical RecoveryThroughputKey AdvantageKey Disadvantage
Column Chromatography High (>98%)60-90%Low to MediumHigh resolution for similar compounds.Can be time-consuming and uses large solvent volumes.
Liquid-Liquid Extraction Medium to High (90-98%)>80%HighFast and scalable for removing ionic impurities.Less effective for impurities with similar polarity and basicity.
Recrystallization Very High (>99%)50-80%MediumYields highly pure, crystalline material.Requires a suitable solvent and may have lower recovery.

V. References

  • ChemicalBook. (2025). This compound. Retrieved from

  • BenchChem. (n.d.). This compound. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Retrieved from

Sources

Technical Support Center: Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Overview: Understanding the Instability of a Key Synthetic Building Block

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a widely used bifunctional reagent in pharmaceutical research and development, particularly as a linker in the synthesis of complex molecules like PROTACs.[1] Its utility stems from the orthogonal reactivity of its two key features: the Boc-protected piperazine nitrogen, which allows for selective deprotection and further functionalization, and the bromoacetyl group, a potent electrophile for coupling with nucleophiles.[2]

However, the very feature that makes the bromoacetyl group so reactive—its electrophilicity—also renders it susceptible to degradation. This guide provides researchers with the foundational knowledge and practical troubleshooting steps to mitigate stability issues, ensuring experimental success and reproducibility.

Core Molecular Structure & Reactive Sites

The inherent reactivity of this compound is centered on two specific locations within its structure. Understanding these sites is the first step in preventing unwanted side reactions.


}

Figure 1: Key reactive sites on the molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage, handling, and use of this compound.

Storage & Handling

Q1: What are the optimal storage conditions for this reagent, and why?

A: The optimal storage condition is long-term at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[3]

  • Causality: The primary degradation pathway is hydrolysis of the highly reactive bromoacetyl group by atmospheric moisture.[4][5] Storing it cold slows down this and other potential degradation reactions, while the inert atmosphere displaces moisture and oxygen, preserving the compound's integrity. The Boc-protecting group is generally stable under these conditions.[1]

Q2: I accidentally left the reagent on the bench at room temperature for several hours. Is it still good to use?

A: It may have undergone partial degradation. The α-bromo ketone moiety is sensitive to moisture, and prolonged exposure to the atmosphere can lead to the formation of the corresponding α-hydroxy ketone (bromoacetic acid's equivalent after hydrolysis and reaction).[4] Before using, it is critical to perform a quality control (QC) check.

  • Recommended Action: Run a quick Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. On TLC, compare the exposed material to a fresh or properly stored sample. The appearance of new, more polar spots is a clear indicator of degradation. For LC-MS, look for a peak corresponding to the mass of the hydrolyzed byproduct. If significant degradation (e.g., >5-10%) is observed, it is advisable to use a fresh batch of the reagent to avoid low yields and purification difficulties.

Reaction & Purity Issues

Q3: My reaction yield is consistently low, and my TLC/LC-MS shows multiple spots even in my starting material. What's happening?

A: This strongly suggests reagent degradation. The bromoacetyl group is a potent alkylating agent and can react with various nucleophiles, including water.[6][7] If stored improperly, the reagent can undergo hydrolysis or even self-reaction.

  • Primary Degradation Pathway: The most common impurity is the hydrolyzed product, tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate. This byproduct is inactive in the desired alkylation reaction and complicates purification.

  • Secondary Degradation: Under certain conditions, especially in the presence of a base or upon prolonged storage, dimerization or polymerization can occur, where the deprotected piperazine nitrogen of one molecule attacks the bromoacetyl group of another.[4]


}

Figure 2: Potential degradation pathways for the reagent.

Q4: What solvents and reagents should be avoided when working with this compound?

A: Given its reactivity profile, certain common laboratory chemicals must be avoided.

Incompatible Substance ClassExamplesRationale
Protic Solvents Water, Methanol, EthanolThe hydroxyl group is nucleophilic and can directly react with the bromoacetyl group, leading to solvolysis.[5] This is especially true under basic conditions.
Primary/Secondary Amines Ammonia, DiethylamineThese are strong nucleophiles that will readily displace the bromide, consuming your reagent.[2]
Strong Acids Trifluoroacetic Acid (TFA), HClThese will cleave the Boc protecting group, exposing the second piperazine nitrogen and opening the door for side reactions like polymerization.[1][8]
Strong Bases NaOH, KOH, t-BuOKStrong bases can promote elimination reactions or hydrolysis. They can also deprotonate the α-carbon, leading to other undesired pathways.

Table 1: Summary of Incompatible Reagents and Solvents

Q5: My reaction with a thiol (cysteine-containing peptide) is sluggish. Could it be a pH issue?

A: Yes, this is a critical parameter. The reaction of an α-bromo ketone with a thiol is a classic SN2 alkylation. The nucleophile is the thiolate anion (R-S⁻), not the neutral thiol (R-SH).

  • Causality & Optimization: The pKa of a typical cysteine thiol is ~8.3. At neutral pH (~7), only a small fraction of the thiol is deprotonated to the reactive thiolate. The reaction rate increases significantly at higher pH. For selective alkylation of thiols in the presence of amines, a pH range of 7.5-9.0 is often optimal.[9] However, be aware that at pH > 9, hydrolysis of the bromoacetyl group can become a competitive side reaction. It is a balance between activating the nucleophile and preserving the electrophile.

Best Practices & Standard Protocols

Adhering to validated procedures is essential for obtaining reliable and reproducible results.

Protocol 1: Recommended Handling & Storage Workflow

This protocol minimizes exposure to atmospheric moisture and contaminants.

  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small desiccator or a sealed bag with desiccant).

  • Storage: Place the secondary container in a -20°C freezer for long-term storage.

  • Aliquoting: To prevent repeated freeze-thaw cycles and moisture introduction into the stock container, it is highly recommended to weigh out and aliquot the reagent into smaller, single-use vials under an inert atmosphere (glove box or glove bag).

  • Weighing: If a glove box is unavailable, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of moist air onto the cold solid. Weigh the required amount quickly and immediately reseal the container, purge with argon/nitrogen if possible, and return to cold storage.

Protocol 2: Pre-Reaction Quality Control (QC) via LC-MS

This check should be performed if there is any doubt about the reagent's quality.

  • Sample Prep: Prepare a dilute solution of the reagent (~0.1 mg/mL) in a suitable solvent like acetonitrile.

  • LC-MS Analysis: Inject the sample onto a standard C18 reverse-phase column.

  • Data Interpretation:

    • Check the total ion chromatogram (TIC) for a single major peak at the expected retention time.

    • Examine the mass spectrum of the main peak to confirm the molecular ion corresponding to the correct isotopic pattern for a bromine-containing compound (characteristic M and M+2 peaks of ~1:1 intensity).[10]

    • Search for the mass of the potential hydrolysis product (M-Br+OH). The presence of this species at >5% relative peak area suggests significant degradation.

Protocol 3: Troubleshooting Workflow for Low Reaction Yield

This logical workflow helps diagnose the root cause of poor reaction outcomes.


}

Figure 3: A logical workflow for troubleshooting low-yield reactions.

References

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Bromoacetyl bromide. Retrieved from PubChem. [Link]

  • PubMed. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from PubMed. [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from ResearchGate. [Link]

  • PubChemLite. (n.d.). tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3). Retrieved from PubChemLite. [Link]

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Technical Support Center: Troubleshooting Low Reactivity of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for issues related to the reactivity of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. As a key building block in medicinal chemistry, understanding its reactivity is crucial for successful synthesis.[1] This document moves beyond a simple checklist to explain the "why" behind the troubleshooting steps, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding at all. What are the most common initial checks?

A1: When faced with low reactivity, it's essential to start with the fundamentals before moving to more complex variables. Here are the primary checkpoints:

  • Reagent Quality and Storage: Verify the purity of your this compound. Impurities can interfere with the reaction. This compound can be susceptible to hydrolysis of the bromoacetyl group if exposed to moisture.[1] Ensure it has been stored in a cool, dry place, preferably under an inert atmosphere.

  • Reaction Monitoring: How are you monitoring the reaction? Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for accurately assessing reaction progress.[2] Without reliable monitoring, a slow reaction might be mistaken for a failed one.

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio of nucleophile, electrophile, or base can significantly impact reaction kinetics.

Q2: I've confirmed my reagents are pure and stoichiometry is correct, but the reaction is still slow. What's the next step?

A2: The next logical step is to scrutinize your reaction conditions, specifically the solvent and base. The reaction of this compound with a nucleophile is typically a bimolecular nucleophilic substitution (SN2) reaction.[3] The choice of solvent is paramount for the success of SN2 reactions.[4]

  • Solvent Choice: SN2 reactions are significantly favored in polar aprotic solvents.[5][6] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents. This "naked" and highly reactive nucleophile can more readily attack the electrophilic carbon.[5]

Solvent TypeExamplesEffect on SN2 RateRationale
Polar Aprotic (Recommended) DMSO, DMF, AcetonitrileAcceleratesSolvates the cation, leaving the anionic nucleophile "naked" and more reactive.[5][7]
Polar Protic (Avoid) Water, Methanol, EthanolDeceleratesForms strong hydrogen bonds with the nucleophile, stabilizing and "shielding" it, thus reducing its reactivity.[5][7]
Non-Polar Hexane, TolueneVery Slow/No ReactionReactants (often salts) have poor solubility.
  • Base Selection: If your nucleophile is not a strong base itself, a non-nucleophilic base is often required to facilitate the reaction. The choice of base is critical to avoid side reactions. A strong, bulky base can favor elimination over substitution. For many applications with this reagent, a weaker base like potassium carbonate or triethylamine is sufficient.[1][8]

Q3: I'm using a recommended polar aprotic solvent and an appropriate base, but the yield is still low. What side reactions could be occurring?

A3: Even with optimized primary conditions, α-halo ketones like this compound can participate in competing side reactions.[9][10] Identifying the major byproducts through techniques like NMR or LC-MS is key to diagnosing the issue.

  • Favorskii Rearrangement: This is a common side reaction for α-halo ketones when a strong, non-nucleophilic base is used. The base abstracts an acidic α-proton, leading to a cyclopropanone intermediate and ultimately a rearranged carboxylic acid derivative.[11]

  • Elimination: If your nucleophile is also a strong base, it can promote an elimination reaction, leading to an α,β-unsaturated ketone. Lowering the reaction temperature can often favor the desired SN2 pathway, which typically has a lower activation energy than elimination.[11]

  • Hydrolysis: As mentioned, the bromoacetyl group is sensitive to moisture, which can lead to the formation of the corresponding 2-hydroxyacetyl derivative.[1] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]

Side_Reactions cluster_inputs Inputs Reagent This compound Desired_Product Desired SN2 Product Reagent->Desired_Product  Good Nucleophile  Polar Aprotic Solvent Favorskii Favorskii Rearrangement Product Reagent->Favorskii  Strong, Hindered Base Elimination Elimination Product Reagent->Elimination  Strongly Basic Nucleophile  Higher Temperature Hydrolysis Hydrolysis Product Reagent->Hydrolysis  Presence of Water Nucleophile Nucleophile Base Base

Q4: Could temperature be the reason for my low reactivity?

A4: Absolutely. While SN2 reactions can often proceed at room temperature, some systems require heating to overcome the activation energy barrier.

  • Increasing Temperature: A moderate increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate.[8] However, be cautious, as higher temperatures can also promote side reactions like elimination.[11]

  • Low-Temperature Reactions: If you are observing significant byproduct formation, lowering the temperature may be beneficial. Some SN2 reactions are even performed at 0 °C or below to improve selectivity. A synthesis example for this reagent involves cooling to -78 °C during the addition of bromoacetyl bromide.[12]

A systematic approach is to first attempt the reaction at room temperature, and if it is too slow, incrementally increase the temperature while carefully monitoring for the appearance of byproducts.

Troubleshooting Workflow

For a systematic approach to diagnosing and solving low reactivity issues, follow this workflow:

Troubleshooting_Workflow Start Low Reactivity Observed Check_Reagents 1. Verify Reagent Quality - Purity (NMR, LC-MS) - Proper Storage - Correct Stoichiometry Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions - Solvent (Polar Aprotic?) - Base (Appropriate Strength?) Check_Reagents->Check_Conditions Reagents OK Consult Consult Literature/ Technical Support Check_Reagents->Consult Reagents Faulty Analyze_Side_Products 3. Analyze for Byproducts - Use LC-MS, NMR - Identify Competing Reactions Check_Conditions->Analyze_Side_Products Conditions Appear Correct Check_Conditions->Consult Conditions Incorrect Optimize_Temp 4. Optimize Temperature - Incrementally Increase/Decrease - Monitor Selectivity Analyze_Side_Products->Optimize_Temp Side Reactions Identified Optimize_Temp->Consult Issue Persists

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for the alkylation of a generic amine nucleophile.

  • Preparation: To a solution of the amine nucleophile (1.0 eq.) in anhydrous DMF (or another suitable polar aprotic solvent), add a non-nucleophilic base such as K₂CO₃ (1.2 eq.).

  • Reagent Addition: Add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting materials.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

References

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]

  • Wikipedia. (2023, October 26). α-Halo ketone. Retrieved from [Link]

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089. [Link]

  • Pospisil, P., et al. (2011). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2011(4), M742. [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • YouTube. (2023, December 4). Factors That Affect The Rate of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • PubChemLite. (n.d.). tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Handling of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and best practices for using this versatile bifunctional reagent. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure the integrity and success of your work.

Section 1: Understanding the Molecule: FAQs on Stability and Storage

This section addresses fundamental questions regarding the chemical nature, stability, and proper storage of this compound.

Q1: What is this compound and what are its key reactive sites?

A: this compound is a valuable synthetic intermediate in medicinal chemistry. Its utility comes from its bifunctional nature: it contains a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive α-bromoacetyl moiety.[1] This structure allows it to act as a versatile building block for introducing a Boc-piperazine motif onto various molecules.

The molecule has three primary sites of chemical reactivity that are critical to understand for its successful application and to prevent decomposition:

  • α-Carbon to Bromine (Electrophilic Site): The carbon atom adjacent to the carbonyl group and bonded to the bromine is highly electrophilic. The bromine atom is an excellent leaving group, making this site susceptible to nucleophilic substitution (SN2) reactions. This is typically the desired site of reactivity for alkylating nucleophiles like amines or thiols.[1][2]

  • Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is a protecting group for the piperazine nitrogen. It is stable to many reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

  • α-Protons: The two hydrogen atoms on the carbon bearing the bromine are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. In the presence of a strong base, these protons can be abstracted, leading to undesired side reactions like elimination or the Favorskii rearrangement.[2][5]

Reactive_Sites mol This compound site1 α-Carbon (Electrophilic) Prone to Nucleophilic Attack mol_img site1->mol_img site2 Boc Group Acid-Labile site2->mol_img site3 α-Protons (Acidic) Base-Sensitive site3->mol_img G A Tert-butyl 4-(2-bromoacetyl) piperazine-1-carboxylate (Stable Reagent) B Hydroxyacetyl byproduct + HBr A->B H₂O (Moisture) [Hydrolysis] C Deprotected Piperazine + Isobutylene + CO2 A->C H⁺ (Acid) [Boc Cleavage] D Elimination / Rearrangement Products A->D Base [Side Reactions]

Caption: Major decomposition pathways for this compound.

Q3: What are the ideal storage conditions for this reagent?

A: To maintain the integrity of the reagent, strict storage conditions are necessary. The analogous chloro-compound's safety data sheet provides a strong guideline. [6]

Parameter Recommendation Rationale
Temperature -20°C Minimizes hydrolytic decomposition and slows down potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents exposure to atmospheric moisture, which causes hydrolysis. [7]
Container Tightly sealed, amber glass vial Protects from moisture and light. Some α-halo ketones can be light-sensitive. [8]

| Location | Dry, dedicated chemical storage | Avoids temperature fluctuations and accidental exposure to incompatible chemicals. |

Q4: How can I assess the purity of my reagent upon receiving it or after storage?

A: It is best practice to verify the purity of the reagent before use, especially if it has been stored for an extended period.

  • ¹H NMR Spectroscopy: This is the most direct method. The presence of a sharp singlet for the bromoacetyl methylene protons (CH₂-Br) around 3.87 ppm (in CDCl₃) is a key indicator of purity. [9]The appearance of new peaks, particularly in the 4.0-4.2 ppm region, may suggest the formation of the hydrolyzed hydroxyacetyl byproduct. A diminished integral for the tert-butyl protons (around 1.46 ppm) relative to the piperazine protons could indicate Boc-group degradation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the main compound from its impurities and confirm their identities by mass. The expected molecular weight is approximately 307.18 g/mol . [9]* Melting Point: A sharp melting point around 23-24°C is indicative of high purity. [9]A broad or depressed melting range suggests the presence of impurities.

Section 2: Troubleshooting Guide for Experimental Use

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low yield or no reaction with my nucleophile.
  • Possible Cause: The reagent has degraded. The primary electrophilic site (CH₂-Br) may have been hydrolyzed to a less reactive alcohol (CH₂-OH), rendering it incapable of reacting with your nucleophile.

  • Troubleshooting & Validation:

    • Verify Purity: Before starting your reaction, run a quick ¹H NMR or LC-MS on your starting material to confirm its integrity.

    • Use a Fresh Batch: If degradation is confirmed, use a new, unopened vial of the reagent.

    • Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar) throughout the experiment to prevent in-situ hydrolysis. [7]

Problem 2: My mass spectrometry results show byproducts with unexpected masses.

This often points to one of the decomposition pathways occurring during the reaction or workup.

Observed Byproduct Mass (M+H)⁺Likely IdentityCauseTroubleshooting Steps
~289 g/mol Hydroxyacetyl derivativeReaction with water (moisture in air, solvent, or reagents). [7]Ensure Rigorous Anhydrous Conditions: Dry solvents over molecular sieves. Use oven- or flame-dried glassware. Run the reaction under a positive pressure of inert gas (N₂ or Ar).
~207 g/mol Boc-deprotected productExposure to acidic conditions during the reaction or, more commonly, during an acidic aqueous workup. [3]Maintain Neutral pH: Avoid acidic catalysts if possible. If an acid is generated in situ, consider adding a non-nucleophilic scavenger base. Use a neutral or basic workup (e.g., washing with saturated NaHCO₃ solution).
~227 g/mol or Isomers Elimination or Favorskii productUse of a strong or sterically hindered base that deprotonates the α-carbon instead of allowing the desired nucleophilic attack. [2][5]Optimize Base Selection: If a base is required, use a mild, non-nucleophilic base (e.g., K₂CO₃, DIPEA). Avoid strong bases like NaOH, KOH, or t-BuOK. Consider lowering the reaction temperature to favor the SN2 pathway. [5]

Section 3: Protocols and Best Practices

Adhering to strict protocols for handling and reaction setup is paramount for achieving reproducible results.

Protocol 1: Recommended Procedure for Handling and Dispensing
  • Preparation: Allow the reagent vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a positive flow of inert gas (N₂ or Ar).

  • Dispensing: Use a clean, dry spatula to quickly weigh the desired amount of the solid into your reaction flask, which has been previously oven-dried and cooled under an inert atmosphere.

  • Resealing: Tightly cap the vial, purge the headspace with inert gas, and wrap the cap with paraffin film before returning it to -20°C storage.

Protocol 2: General Protocol for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for reacting the title compound with an amine nucleophile.

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Reaction & Workup A 1. Dry glassware (oven, >120°C) B 2. Assemble under N₂/Ar A->B C 3. Add anhydrous solvent (e.g., ACN, THF) B->C D 4. Add Nucleophile (e.g., R-NH₂) & Base (e.g., K₂CO₃) C->D E 5. Cool to 0°C D->E F 6. Add Reagent in solution E->F G 7. Warm to RT, stir F->G H 8. Monitor by TLC/LC-MS G->H I 9. Quench & Extract H->I J 10. Purify (Chromatography) I->J

Caption: Experimental workflow for a stable nucleophilic substitution reaction.

  • Preparation: Place all necessary glassware in an oven (>120°C) for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Reaction Assembly: Assemble the glassware and establish an inert atmosphere by connecting the flask to a nitrogen or argon line.

  • Reagent Addition:

    • To the reaction flask, add your nucleophile (1.0 eq.), a non-nucleophilic base if required (e.g., K₂CO₃, 1.5 eq.), and anhydrous solvent (e.g., acetonitrile or THF).

    • Cool the mixture to 0°C using an ice bath.

    • In a separate flask, dissolve this compound (1.0-1.1 eq.) in a minimal amount of anhydrous solvent.

    • Add the solution of the bromoacetyl reagent dropwise to the cooled, stirring reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water or saturated ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

  • Le-Huu, S., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023). α-Halo ketone. Retrieved January 14, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 14, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Thermal Methods for Boc Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

  • University of Pretoria. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for bromination using NBS and a tungsten lamp. Retrieved January 14, 2026, from [Link]

Sources

Overcoming solubility problems with Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate (CAS: 112257-12-2). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this versatile building block. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the core structural features of this compound that influence its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. This compound possesses a combination of polar and non-polar moieties, which dictates its behavior in various solvents.

  • Non-Polar Feature: The tert-butoxycarbonyl (Boc) protecting group is sterically bulky and lipophilic, contributing to its solubility in non-polar organic solvents.

  • Polar Features: The piperazine ring, the amide linkage of the bromoacetyl group, and the carbamate group introduce polarity and the potential for hydrogen bond acceptance.

  • Reactive Handle: The α-bromo ketone is a potent electrophile, making the compound highly useful but also susceptible to reaction with certain nucleophilic solvents or additives.[1]

This dual nature means that the principle of "like dissolves like" must be carefully applied; solvents that can accommodate both lipophilic and polar characteristics are typically the most effective.[2][3]

Q2: I'm setting up a reaction. Which solvent should I try first?

Answer: For initial attempts, polar aprotic solvents are the recommended starting point. These solvents possess a significant dipole moment that can stabilize the polar regions of the molecule but lack acidic protons that could be donated.[4]

  • Primary Recommendation: Dichloromethane (DCM) is an excellent first choice. Synthesis protocols frequently employ DCM, indicating good solubility and compatibility.[5]

  • Secondary Options: If DCM is unsuitable, other polar aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) should be screened.

It is crucial to use anhydrous solvents, as the compound can be sensitive to moisture.[6]

Q3: My compound won't dissolve in my chosen solvent at room temperature. What should I do next?

Answer: This is a common scenario. If initial attempts at dissolution fail at ambient temperature, a systematic approach is necessary. The following flowchart outlines a logical troubleshooting workflow.

G start Insolubility Observed at Room Temperature solvent_screen Have you screened common polar aprotic solvents? (DCM, THF, MeCN, DMF, DMSO) start->solvent_screen try_solvents Action: Perform a small-scale solubility screen. solvent_screen->try_solvents No heating Decision: Can the reaction tolerate gentle heating? solvent_screen->heating Yes try_solvents->heating try_heating Action: Warm solution to 35-45°C. Monitor for dissolution. heating->try_heating Yes sonication Decision: Is mechanical agitation an option? heating->sonication No try_heating->sonication try_sonication Action: Place sealed vial in an ultrasonic bath. sonication->try_sonication Yes cosolvent Decision: Can a co-solvent be introduced? sonication->cosolvent No try_sonication->cosolvent try_cosolvent Action: Add a small percentage (5-10%) of a stronger solubilizing agent (e.g., DMF or DMSO). cosolvent->try_cosolvent Yes consult Outcome: Re-evaluate solvent system or consult further literature for specific reaction conditions. cosolvent->consult No try_cosolvent->consult

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common and unexpected side reactions, providing in-depth troubleshooting guides and FAQs to ensure the success and integrity of your experiments. Our approach is rooted in mechanistic understanding and validated analytical strategies to empower you to identify, characterize, and mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common expected side reactions when using this compound in a nucleophilic substitution?

A1: The most prevalent side reaction is the double alkylation of your nucleophile, especially if the nucleophile has multiple reactive sites. Another common issue is the hydrolysis of the bromoacetyl group to a hydroxyacetyl group if water is present in the reaction mixture. It is also possible for the starting piperazine reagent to react with itself, leading to dimer formation, particularly in the presence of a strong base or at elevated temperatures.

Q2: I'm observing a peak in my LC-MS with a mass that doesn't correspond to my starting material, product, or any obvious side products. What could it be?

A2: Unexpected peaks can arise from several sources. Beyond simple hydrolysis or dimerization, consider the possibility of intramolecular cyclization, especially if the reaction conditions are harsh. This can lead to the formation of a piperazinone-based byproduct. Another possibility is the reaction with residual solvents or impurities in your starting materials. A systematic approach to characterization, as outlined in our troubleshooting guides, is crucial.

Q3: How can I minimize the formation of the dimer of this compound?

A3: Dimerization is a bimolecular reaction, so its rate is dependent on the concentration of the piperazine reagent. To minimize this, you can employ a slow addition of the piperazine reagent to the reaction mixture containing your nucleophile. This maintains a low concentration of the free piperazine reagent at any given time. Additionally, using a milder base and lower reaction temperatures can disfavor the dimerization pathway.

Q4: What is the best way to detect and quantify low levels of byproducts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer (LC-MS) is the gold standard for detecting and quantifying trace impurities.[1][2] For compounds lacking a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) can be effective.[3] Method validation according to ICH guidelines is essential for ensuring the accuracy and reliability of your quantitative analysis.[4][5]

Troubleshooting Guide: Identification and Characterization of Unexpected Byproducts

Issue 1: An Unknown Peak is Observed in the HPLC Chromatogram

Your reaction is complete, and upon analyzing the crude mixture by HPLC, you observe an unexpected peak. Here’s a systematic approach to its identification.

Workflow for Unknown Peak Identification

G start Unknown Peak Detected in HPLC check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks is_artifact Is the peak present in blanks? check_blanks->is_artifact artifact Peak is a system artifact. Troubleshoot HPLC system. is_artifact->artifact Yes real_peak Peak is a real component of the reaction mixture. is_artifact->real_peak No lcms 2. LC-MS Analysis (High Resolution) real_peak->lcms mass_data Obtain Accurate Mass and Isotopic Pattern lcms->mass_data db_search 3. Database Search (e.g., SciFinder, Reaxys) mass_data->db_search possible_structures Generate Plausible Structures (Hydrolysis, Dimer, Cyclized Product, etc.) db_search->possible_structures isolate 4. Isolation of the Byproduct (Prep-HPLC or Column Chromatography) possible_structures->isolate nmr 5. NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) isolate->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation end Byproduct Identified structure_elucidation->end

Caption: Workflow for identifying an unknown peak in HPLC.

Step-by-Step Protocol:

  • Analyze Blanks: Before delving into complex characterization, inject your reaction solvent and mobile phase blanks to rule out system contamination or solvent impurities as the source of the peak.[6]

  • LC-MS Analysis: Obtain a high-resolution mass spectrum of the unknown peak. The accurate mass and isotopic pattern (especially the bromine isotope pattern, if present) will provide the elemental composition.

  • Propose Plausible Structures: Based on the molecular formula, propose potential structures. Consider common and unexpected transformations:

    • Hydrolysis Product: Mass will correspond to the replacement of Br with OH.

    • Dimer: The mass will be double that of the starting material minus HBr.

    • Piperazinone Formation: Intramolecular cyclization would result in the loss of HBr.

    • Reaction with Solvent/Base: Consider adducts with solvents (e.g., acetonitrile) or bases (e.g., triethylamine).

  • Isolation: Isolate the byproduct using preparative HPLC or flash column chromatography. Purity is key for unambiguous spectroscopic analysis.

  • NMR Spectroscopy: Acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) for the isolated byproduct. This will allow you to piece together the connectivity of the molecule and confirm its structure.[5][7]

Issue 2: Characterizing Specific Unexpected Byproducts

Here we detail the expected analytical signatures for three key unexpected byproducts.

1. The Dimer: 1,4-bis(1-Boc-piperazin-4-yl)butane-2,5-dione

  • Formation Mechanism: This byproduct forms when the deprotonated nitrogen of one molecule of this compound acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group of another molecule.

    Reaction Scheme for Dimerization

    (A visual representation of the dimerization reaction would be depicted here if image generation were supported in this format.)

  • Mass Spectrometry Signature:

    • Expected Mass: [2 * M_starting_material - HBr + H]⁺. For C₁₁H₁₉BrN₂O₃ (M=307.18), the dimer C₂₂H₃₈N₄O₆ would have an expected [M+H]⁺ of approximately 455.28.

    • Fragmentation: Expect cleavage of the piperazine rings and the linker, leading to characteristic fragments of the monomeric unit.

  • NMR Spectroscopy Signature:

    • ¹H NMR: The spectrum will show a complex set of signals for the piperazine protons. The singlet for the bromoacetyl CH₂ (around 3.9 ppm in the starting material) will be absent. New signals corresponding to the ethylene bridge will appear.

    • ¹³C NMR: The carbon signal for the CH₂Br (around 26 ppm in the starting material) will be replaced by signals for the new linker carbons.

2. The Hydrolysis Product: tert-Butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate

  • Formation Mechanism: Nucleophilic attack of water on the bromoacetyl group. This is often catalyzed by acidic or basic conditions.

  • Mass Spectrometry Signature:

    • Expected Mass: [M_starting_material - Br + OH + H]⁺. This would correspond to an [M+H]⁺ of approximately 245.15 for C₁₁H₂₀N₂O₄.

  • NMR Spectroscopy Signature:

    • ¹H NMR: The singlet for the bromoacetyl CH₂ will be replaced by a singlet for the hydroxyacetyl CH₂, typically shifted upfield. A broad singlet for the hydroxyl proton will also be present, which will exchange with D₂O.

    • ¹³C NMR: The CH₂Br carbon signal will be replaced by a signal for the CH₂OH carbon, shifted downfield to around 60 ppm.

3. The Intramolecular Cyclization Product: 1-Boc-4-oxo-1,4-diazepane

  • Formation Mechanism: Under certain conditions (e.g., strong base, high temperature), an intramolecular cyclization can occur where the amide oxygen attacks the carbon bearing the bromine, followed by rearrangement. A more plausible route for a related structure involves the formation of an aziridinium intermediate followed by nucleophilic opening. A simpler cyclization can occur if the Boc group is unintentionally removed, allowing the free amine to displace the bromide, forming a piperazinone ring.

    Plausible Intramolecular Cyclization Pathway

    G start Starting Material (Deprotected) cyclization Intramolecular SN2 Attack start->cyclization product Piperazinone Byproduct cyclization->product

    Caption: A simplified pathway for piperazinone formation.

  • Mass Spectrometry Signature:

    • Expected Mass: The mass will depend on the exact structure formed. For the simple piperazinone formed after Boc deprotection and cyclization, the mass would correspond to the loss of the Boc group and HBr from the starting material.

  • NMR Spectroscopy Signature:

    • ¹H and ¹³C NMR: The spectra will show a significant change in the chemical shifts and coupling patterns of the piperazine ring protons and carbons due to the formation of the new ring system and the presence of the lactam functionality. 2D NMR techniques (COSY, HMBC) will be essential to confirm the new connectivity.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

To proactively identify potential degradation products, a forced degradation study is recommended.[4][10][11]

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • UV lamp (254 nm / 365 nm)

Procedure:

  • Acidic Hydrolysis: Dissolve 10 mg of the compound in 10 mL of ACN/0.1 M HCl (1:1). Heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve 10 mg of the compound in 10 mL of ACN/0.1 M NaOH (1:1). Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of ACN/3% H₂O₂ (1:1). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in ACN) to UV light for 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, comparing them to an unstressed control sample.

Protocol 2: General Purpose HPLC-MS Method for Impurity Profiling

This method provides a good starting point for resolving the starting material, product, and potential byproducts.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Detector ESI Positive Mode
Scan Range m/z 100 - 1000

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure.
  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.
  • Technical Support Center: Characterization of Substituted Piperazines. Benchchem.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. LinkedIn.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central.
  • Selected Case Studies and Impurity Strategies for Drug Substances by Paul Wrezel, Ph.D. (Full). YouTube.
  • A Review on Analytical Methods for Piperazine Determin
  • General Reaction Procedure. Berry Group, University of Wisconsin-Madison.
  • A novel synthesis of (-)
  • tert-Butyl 4-(2-diazoacetyl)
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC - NIH.
  • Copper-Catalyzed Intramolecular N-S Bond Formation by Oxidative Dehydrogenative Cycliz
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
  • Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous. ScholarWorks@GVSU.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • [3+2] Cycloaddition Synthesis of New Piperazine-Linked Bis(chromene) Hybrids Possessing Pyrazole Units as Potential Acetylcholinesterase Inhibitors. PubMed.
  • Piperazine based antimicrobial polymers: a review. RSC Advances.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC.
  • A Simple Synthesis of N-Alkylpiperazines.
  • Report Sheet: Kinetics: Integrated Rate Laws Hydrolysis of Tert-Butyl Chloride CHEM. Course Hero.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • Technical Support Center: Scaling Up Reactions with 4-Bromophenylacetonitrile. Benchchem.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

Refinement of protocols for using Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate in complex syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate (Boc-BrAc-Pip) . This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reagent in complex multi-step syntheses. Here, we move beyond basic protocols to address the nuanced challenges and critical decision-making points encountered in the laboratory. Our focus is on providing actionable, evidence-based solutions to common and complex problems, ensuring the integrity and success of your synthetic campaigns.

Part 1: Reagent Profile & Core Application

Q1: What is this compound and what is its primary application?

This compound is a bifunctional synthetic intermediate. It combines a piperazine scaffold, a common motif in pharmacologically active compounds, with two key functional groups:

  • A Boc (tert-butoxycarbonyl) protecting group: This group masks one of the piperazine nitrogens, preventing it from reacting and allowing for selective functionalization of the other nitrogen.[1][2] It is stable under a wide range of conditions but can be easily removed using mild acid.[3][4]

  • An α-bromoacetyl group: This moiety serves as a potent electrophile, or a "reactive handle".[5] The carbon atom attached to the bromine is highly susceptible to nucleophilic attack, making this reagent an excellent choice for alkylating a wide variety of nucleophiles (e.g., phenols, thiols, amines, and carbanions) via an SN2 mechanism.[5][6][7]

Its primary use is as a building block to introduce a protected piperazine-acetyl linker into a target molecule, a common strategy in drug discovery.[5]

Part 2: Troubleshooting Guide for N-Alkylation Reactions

This section addresses the most frequently encountered issues during SN2 alkylation reactions using Boc-BrAc-Pip.

Q2: My alkylation reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a common hurdle. The root cause often lies in one of several key reaction parameters. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: Your substrate may not be a strong enough nucleophile.

    • Solution: The nucleophilicity of amines, phenols, or thiols is highly dependent on the base used. Ensure your base is strong enough to fully deprotonate the nucleophile but not so strong that it promotes side reactions. For example, when alkylating a phenol, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than a weaker organic base like triethylamine (TEA).

  • Poor Solubility: If the nucleophile or the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.[8]

    • Solution: Switch to a more polar aprotic solvent that can better dissolve all reaction components. Solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are excellent choices for SN2 reactions involving salts.[8]

  • Steric Hindrance: The nucleophilic site on your substrate or the carbon center of the electrophile may be sterically congested, slowing down the required "backside attack" of the SN2 mechanism.[9][10]

    • Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Switching to a less sterically hindered base can also sometimes help. In severe cases, a different synthetic route may be necessary.[11]

  • Inactivated Reagent: The Boc-BrAc-Pip reagent can degrade if not stored properly.

    • Solution: Store the reagent under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated. Before use, allow it to warm to room temperature under inert gas to prevent condensation of moisture.

Visual Workflow: Troubleshooting Low Conversion

G start Low / No Conversion (Verified by LC-MS) check_sol Are all reactants soluble in the solvent? start->check_sol check_base Is the base strong enough to deprotonate the nucleophile? check_sol->check_base Yes sol_no Switch to a more polar aprotic solvent (DMF, DMSO). check_sol->sol_no No check_temp Is the reaction temperature optimized? check_base->check_temp Yes base_no Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). check_base->base_no No check_sterics Is steric hindrance a significant factor? check_temp->check_sterics Yes temp_no Increase temperature incrementally (e.g., RT -> 50°C -> 80°C). Monitor for degradation. check_temp->temp_no No check_reagent Is the Boc-BrAc-Pip reagent active? check_sterics->check_reagent No sterics_yes Consider alternative, less hindered synthetic route. check_sterics->sterics_yes Yes reagent_no Use fresh, properly stored reagent. check_reagent->reagent_no No success Problem Resolved check_reagent->success Yes sol_no->success base_no->success temp_no->success sterics_yes->success reagent_no->success

Caption: Decision tree for troubleshooting low reaction conversion.

Q3: I'm observing multiple spots on my TLC/LC-MS, indicating side reactions. What are the common byproducts and how can I prevent them?

Side product formation is often a result of incorrect stoichiometry, temperature, or choice of base.

Common Side Reactions and Prevention Strategies:

Side ReactionCausePrevention Strategy
Di-alkylation The product of the initial alkylation is still nucleophilic and reacts with another molecule of Boc-BrAc-Pip.Use a slight excess (1.1-1.2 eq.) of the nucleophile relative to the alkylating agent. Add the Boc-BrAc-Pip solution slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration of the electrophile.[12]
Hydrolysis of Bromoacetyl Presence of strong, nucleophilic bases (e.g., NaOH, KOH) or water in the reaction.Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Ensure all reagents and solvents are anhydrous.
Boc Deprotection Accidental introduction of acidic conditions.Ensure the reaction is run under neutral or basic conditions. Be cautious during workup; avoid strong acidic washes if the product is acid-sensitive.[3]
Elimination Use of a sterically hindered or overly strong base with a sterically hindered substrate.Switch to a weaker base (e.g., DIPEA) or a less hindered base (e.g., K₂CO₃).

Part 3: Advanced Topics & FAQs

Q4: How do I purify my final Boc-protected product? The crude NMR is messy.

Purification of Boc-protected piperazine derivatives typically requires column chromatography.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient system of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane/Methanol) is usually effective.

    • Starting Point: Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The Boc group makes the molecule quite greasy, so the product will likely elute at moderate polarity.

  • Pro-Tip: Before committing to a large-scale column, run several small-scale TLCs with different solvent systems to find the optimal conditions for separation. A good solvent system will show a clear separation between your product spot, starting materials, and any byproducts, with an Rf value for the product between 0.2 and 0.4.

Q5: After alkylation, I need to remove the Boc group. What is the most reliable method?

Acid-catalyzed deprotection is the standard and most reliable method.[3][4]

  • Reagents: The two most common reagent systems are:

    • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in Dichloromethane (DCM) is highly effective and the reaction is often complete within 1-3 hours at room temperature.[3]

    • HCl in an Organic Solvent: A 4M solution of HCl in 1,4-Dioxane is another excellent choice. This often causes the deprotected piperazine to precipitate as its hydrochloride salt, which can be a simple and effective method of purification.[3]

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), the acid and solvent are typically removed under reduced pressure. To obtain the free base, the resulting salt is dissolved or suspended in water/DCM and neutralized by the careful addition of a base like sodium bicarbonate or sodium hydroxide solution until the aqueous layer is basic (pH > 9). The free amine product can then be extracted into the organic layer.[3]

Visualizing the Core Reaction and Deprotectiondot

G product1 product1 product2 product2 product1->product2 Acid (TFA or HCl) Solvent (DCM or Dioxane) 0°C to RT

Sources

Validation & Comparative

Comparing Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate to other electrophilic linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Electrophilic Linkers: Comparing Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate with Key Alternatives

In the landscape of targeted therapeutics and chemical biology, the covalent linkage of molecules is a cornerstone of innovation. The choice of an electrophilic linker—the reactive moiety responsible for forming a stable bond with a biological target—is a critical design parameter that dictates the efficacy, stability, and specificity of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide provides a comprehensive comparison of this compound, a prominent α-haloacetyl linker, against other major classes of electrophilic linkers. We will delve into the mechanistic nuances, kinetic profiles, and stability considerations that senior scientists and drug development professionals must weigh when selecting the optimal conjugation chemistry for their application.

Profiling the Bromoacetyl Linker: this compound

This compound is a heterobifunctional linker building block. Its structure is defined by three key components:

  • The Bromoacetyl Group: This is the electrophilic warhead. The carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack by soft nucleophiles, most notably the thiol group of a cysteine residue.[1]

  • The Piperazine Core: This central ring structure provides a scaffold that can influence the solubility and spatial orientation of the final conjugate.

  • The Tert-butyloxycarbonyl (Boc) Group: A common protecting group for the secondary amine in the piperazine ring, allowing for stepwise and controlled synthesis of more complex molecules.[1]

The primary utility of this compound lies in its ability to form highly stable thioether bonds through a bimolecular nucleophilic substitution (SN2) reaction.[2] This reaction is, for all practical purposes, irreversible under physiological conditions, a feature that stands in stark contrast to some other popular conjugation chemistries.

cluster_reactants Reactants cluster_product Product Linker Bromoacetyl Linker (R-CO-CH₂-Br) Transition SN2 Transition State Linker->Transition Nucleophilic Attack Cysteine Protein Thiol (Protein-SH) Cysteine->Transition Thioether Stable Thioether Bond (R-CO-CH₂-S-Protein) HBr HBr Transition->Thioether Irreversible Bond Formation Transition->HBr

Caption: SN2 mechanism of a bromoacetyl linker with a cysteine thiol.

The Electrophile Arena: A Head-to-Head Comparison

The selection of an electrophilic linker is a multi-factorial decision. Here, we compare the bromoacetyl group (represented by our title compound) with two other dominant classes: maleimides and N-Hydroxysuccinimide (NHS) esters.

FeatureBromoacetyl LinkersMaleimide LinkersNHS Esters
Primary Target Thiols (Cysteine)Thiols (Cysteine)Primary Amines (Lysine, N-terminus)
Reaction Type SN2 SubstitutionMichael AdditionAcyl Substitution
Resulting Bond ThioetherSuccinimide ThioetherAmide
Bond Stability Very High: Irreversible covalent bond, stable across a wide pH range and in the presence of competing thiols.[3]Moderate: The succinimide thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation via thiol exchange, especially in plasma where thiols like glutathione are abundant.[4][5][6]Very High: The amide bond is exceptionally stable under physiological conditions, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[3]
Optimal pH 7.5 - 9.0.[7][8] Reaction is slower at neutral pH.6.5 - 7.5.[4] Reaction is very rapid at neutral pH. Ring hydrolysis can occur at higher pH.7.0 - 8.5. Hydrolysis of the ester is a competing reaction that increases with pH.[9]
Selectivity High for thiols over amines at controlled pH. Can react with other nucleophiles like histidine and methionine at higher pH or with prolonged exposure.[2]Excellent for thiols over amines at pH < 7.5.[9]Highly selective for unprotonated primary amines.
Key Advantage Bond Stability: The resulting thioether is robust and not prone to exchange reactions, which is critical for long-term in vivo stability.[3]Kinetics: Very fast reaction rates at physiological pH (6.5-7.5), often considered the "workhorse" for cysteine conjugation.[7][10]Target Abundance: Lysine residues are generally more abundant and accessible on protein surfaces than cysteines.[11]
Key Disadvantage Slower reaction kinetics at neutral pH compared to maleimides.[7][8]Bond Instability: The potential for payload exchange in vivo is a significant concern for ADC stability and off-target toxicity.[5][12]Can lead to a heterogeneous mixture of conjugates due to multiple available lysine residues, impacting the drug-to-antibody ratio (DAR).[11]

Expert Insights: Causality Behind Experimental Choices

Why pH is the Master Variable

The differential reactivity of bromoacetyl and maleimide linkers is fundamentally governed by pH. This is not merely an optimization parameter but a tool for achieving selectivity.

  • For Bromoacetyl Linkers: The reaction proceeds via the nucleophilic thiolate anion (S⁻). The pKa of a typical cysteine thiol is ~8.3. At pH 7.4, only a fraction of the cysteine residues are deprotonated, hence the slower reaction rate. As the pH is increased to 8.0-9.0, the thiolate concentration increases, accelerating the desired reaction. However, this also increases the risk of off-target reactions with other nucleophilic residues like unprotonated lysine (pKa ~10.5) or histidine (pKa ~6.0), requiring careful control.[7][8]

  • For Maleimide Linkers: The Michael addition reaction is highly efficient at a near-neutral pH of 6.5-7.5.[4] This is a major kinetic advantage, as it aligns perfectly with standard physiological buffers. Raising the pH above 7.5 can lead to hydrolysis of the maleimide ring itself, which competes with the thiol addition, making pH control crucial for this chemistry as well.[4]

This pH-dependent kinetic discrimination allows for orthogonal conjugation. A molecule with both a maleimide and a bromoacetyl group can be reacted sequentially: first with one thiol-containing molecule at pH 6.5-7.0 to target the maleimide, followed by a second thiol-containing molecule at pH 8.5-9.0 to target the bromoacetyl group.[8]

cluster_logic Linker Selection Logic start Start: Define Conjugation Goal q1 Is absolute in vivo bond stability critical? start->q1 q2 Is rapid conjugation at neutral pH (6.5-7.5) a priority? q1->q2 No res1 Choice: Bromoacetyl Linker (e.g., Tert-butyl 4-(2-bromoacetyl) piperazine-1-carboxylate) q1->res1  Yes q3 Is targeting amines (Lysine) the desired strategy? q2->q3 No res2 Choice: Maleimide Linker q2->res2  Yes res3 Choice: NHS Ester Linker q3->res3  Yes res4 Re-evaluate strategy or consider advanced/orthogonal linkers q3->res4 No

Sources

The Alchemist's Choice: A Comparative Guide to Thiol Modification – Bromoacetyl vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of bioconjugation, the precise and stable modification of proteins is paramount. From engineering antibody-drug conjugates (ADCs) that seek and destroy cancer cells to labeling proteins with fluorescent probes for intricate cellular imaging, the covalent linkage to a specific amino acid is the linchpin of success. The thiol group of cysteine, with its unique nucleophilicity and relatively low abundance, presents a prime target for such site-selective modification.

For decades, two classes of electrophilic reagents have dominated the landscape for thiol-reactive chemistry: haloacetyls and maleimides. While both effectively alkylate thiols, the nuanced differences in their reaction kinetics, specificity, and—most critically—the stability of the resulting conjugate can profoundly impact the performance and reliability of the final product. This guide provides an in-depth, evidence-based comparison between a representative haloacetyl reagent, tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate , and the widely used maleimide functional group, empowering you to make the most informed decision for your research.

The Tale of Two Mechanisms: SN2 vs. Michael Addition

The fundamental difference between these two reagents lies in their mechanism of action. Understanding this is key to appreciating their distinct performance characteristics.

This compound , like other haloacetyls, reacts with thiols via a classic bimolecular nucleophilic substitution (SN2) reaction . The deprotonated thiolate anion (R-S⁻) acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine. This results in the displacement of the bromide leaving group and the formation of an exceptionally stable thioether bond .[1]

Maleimides , conversely, react through a Michael addition mechanism. The nucleophilic thiolate attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[2] This process also forms a thioether bond, but the adduct is a thiosuccinimide structure. While this reaction is often categorized under the "click chemistry" umbrella for its speed and selectivity, the resulting linkage harbors an inherent instability that is a critical consideration for many applications.[2][3]

Head-to-Head Comparison: A Data-Driven Analysis

Choosing the right reagent requires a quantitative understanding of their performance. The following table summarizes the key differentiators based on experimental evidence.

FeatureThis compound (Bromoacetyl)MaleimideRationale & Key Insights
Reaction Mechanism SN2 (Nucleophilic Substitution)Michael AdditionThe SN2 reaction forms a simple, stable thioether. The Michael addition creates a thiosuccinimide ring structure, which is susceptible to subsequent reactions.
Primary Target Cysteine (Sulfhydryl group)Cysteine (Sulfhydryl group)Both reagents are highly reactive towards the nucleophilic thiol side chain of cysteine.
Reaction Kinetics Slower at neutral pH; rate increases significantly at pH > 8.Very rapid at pH 6.5-7.5 (2-3 orders of magnitude faster than bromoacetyl at pH 6.5).[4]Maleimide's speed is a key advantage for rapid conjugations. Bromoacetyl's pH-dependent kinetics allow for more controlled, sequential reactions.[4]
Optimal pH Range 7.5 - 9.06.5 - 7.5Bromoacetyl reactivity is dependent on thiolate formation, which is favored at higher pH.[4] Maleimide reactivity is optimal near neutral pH, balancing thiol reactivity against reagent hydrolysis and side reactions at higher pH.[5]
Conjugate Stability Highly Stable (Thioether bond)Potentially Unstable (Thiosuccinimide bond)The thioether bond from the bromoacetyl reaction is essentially irreversible under physiological conditions. The thiosuccinimide adduct is susceptible to a retro-Michael reaction.[5][6][7]
Key Instability Pathway None under physiological conditions.Retro-Michael Reaction (Thiol Exchange)In the presence of other thiols (e.g., glutathione in plasma), the maleimide adduct can reverse, leading to deconjugation and transfer of the payload to other molecules.[6][7][8]
Off-Target Reactivity Can react with histidine and lysine at pH > 8.0.[9]Can react with lysine at pH > 7.5.[5]Bromoacetyl maintains high chemoselectivity even at pH 9.0, where its reaction with thiols is still significantly favored over other nucleophiles.[4] Maleimide's reaction with amines becomes a significant concern at higher pH.[5]
Reagent Stability Susceptible to hydrolysis in aqueous solution.[9]Susceptible to hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid.[5]Both reagents should be prepared fresh in an anhydrous organic solvent (e.g., DMSO, DMF) and added to the aqueous reaction buffer immediately before use.

The Critical Question of Stability: The Achilles' Heel of Maleimides

The most significant differentiator between these two chemistries is the long-term stability of the conjugate. The thioether bond formed by the bromoacetyl reagent is robust and can be considered permanent for most biological applications.

In stark contrast, the thiosuccinimide linkage formed by maleimides is known to be reversible.[6][7] This occurs via a retro-Michael reaction , particularly in environments rich in other thiols, such as the intracellular space or in plasma where glutathione and albumin are abundant.[8] This deconjugation can lead to:

  • Loss of Efficacy: The therapeutic payload or detection probe detaches from its targeting biomolecule.

  • Off-Target Toxicity: The detached payload-linker complex can bind to other molecules in the body, leading to unintended side effects.[7]

While strategies exist to mitigate this instability, such as inducing hydrolysis of the succinimide ring to form a more stable ring-opened product, this adds complexity and potential heterogeneity to the final conjugate.[7] The inherent, unwavering stability of the bromoacetyl-cysteine thioether bond eliminates these concerns from the outset.

Experimental Design & Protocols

To ensure trustworthy and reproducible results, protocols must be designed with a clear understanding of the underlying chemistry. Below are step-by-step methodologies for labeling a cysteine-containing protein with each reagent class.

Core Principle: Preparation is Key

For both protocols, the initial preparation of the protein is critical. Cysteine residues can form disulfide bonds, which are unreactive towards both bromoacetyl and maleimide reagents. Therefore, a reduction step is mandatory.

  • Reduction: Use a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) . A 10-50 fold molar excess of TCEP is typically sufficient. Unlike DTT, TCEP does not need to be removed prior to conjugation, simplifying the workflow.

  • Buffer Choice: Use a buffer free of nucleophiles. Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices. Crucially, avoid Tris buffers , as the primary amine can act as a competing nucleophile, especially at higher pH.

  • Degassing: Degas all buffers thoroughly by bubbling with an inert gas (argon or nitrogen) or by vacuum application to prevent re-oxidation of the free thiols.

Below is a visual workflow for a typical bioconjugation experiment.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis P_prep Prepare Protein in Amine-Free, Degassed Buffer (e.g., PBS, pH 7.2) Reduce Add TCEP (10-50x molar excess) P_prep->Reduce Incubate_Reduce Incubate 30-60 min at Room Temperature Reduce->Incubate_Reduce Add_Reagent Add Reagent to Protein (5-20x molar excess) Incubate_Reduce->Add_Reagent Reagent_prep Dissolve Reagent in Anhydrous DMSO or DMF (e.g., 10 mM stock) Reagent_prep->Add_Reagent Incubate_React Incubate 2-4 hours (RT) or Overnight (4°C) Add_Reagent->Incubate_React Quench Quench Reaction (e.g., with L-cysteine) Incubate_React->Quench Purify Purify Conjugate (e.g., Desalting Column, SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: General experimental workflow for thiol-modification of proteins.

Protocol 1: Thiol Modification with this compound

This protocol leverages the bromoacetyl group's reactivity at a slightly alkaline pH to ensure efficient and stable thioether bond formation.

Materials:

  • Cysteine-containing protein (1-5 mg/mL)

  • Reaction Buffer: 50 mM HEPES or Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 8.0 (degassed)

  • TCEP stock solution (e.g., 50 mM in water)

  • This compound

  • Anhydrous DMSO

  • Quenching Solution: 1 M L-cysteine in water

  • Purification tools (e.g., desalting column)

Methodology:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add TCEP stock solution to the protein solution to achieve a 20-fold molar excess. Incubate for 1 hour at room temperature with gentle mixing. Causality: This step ensures all reactive cysteine thiols are in their reduced state and available for conjugation.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation: Add the bromoacetyl reagent stock solution to the reduced protein solution to achieve a 10-20 fold molar excess. Causality: A molar excess drives the reaction to completion. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

  • Quenching: Add Quenching Solution to a final concentration of ~50 mM to consume any unreacted bromoacetyl reagent. Incubate for 15 minutes. Causality: This prevents the reagent from modifying other molecules during purification and storage.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column (e.g., G-25) equilibrated with your desired storage buffer.

  • Analysis: Confirm conjugation and purity via SDS-PAGE, Mass Spectrometry, and/or HPLC.

Protocol 2: Thiol Modification with a Maleimide Reagent

This protocol is optimized for the rapid and selective reaction of maleimides at neutral pH.

Materials:

  • Cysteine-containing protein (1-5 mg/mL)

  • Reaction Buffer: 50 mM HEPES or Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0 (degassed)

  • TCEP stock solution (e.g., 50 mM in water)

  • Maleimide-functionalized reagent

  • Anhydrous DMSO

  • Quenching Solution: 1 M L-cysteine in water

  • Purification tools (e.g., desalting column)

Methodology:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add TCEP stock solution to the protein solution to achieve a 20-fold molar excess. Incubate for 1 hour at room temperature.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO. Causality: Maleimides are susceptible to hydrolysis in aqueous environments; preparing the stock in anhydrous solvent and using it immediately is critical for maintaining reactivity.

  • Conjugation: Add the maleimide reagent stock solution to the reduced protein solution to achieve a 10-20 fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Causality: The reaction is typically faster than with bromoacetyls, but longer incubation ensures maximum conjugation.

  • Quenching: Add Quenching Solution to a final concentration of ~50 mM to cap any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts using a desalting column equilibrated with the final storage buffer.

  • Analysis: Confirm conjugation and purity via SDS-PAGE, Mass Spectrometry, and/or HPLC.

Mechanistic Overview

The following diagram illustrates the distinct reaction pathways for the two reagents.

Caption: Comparison of Bromoacetyl and Maleimide reaction mechanisms.

Conclusion: Selecting the Optimal Reagent

The choice between this compound and a maleimide reagent is not merely one of preference but of strategic design based on the desired outcome.

Choose a Maleimide when:

  • Speed is critical: The reaction kinetics are significantly faster at neutral pH.

  • The final conjugate is not intended for long-term in vivo use: The potential for retro-Michael addition may not be a concern for in vitro assays or short-term applications.

Choose this compound (or other haloacetyls) when:

  • Conjugate stability is paramount: The irreversible thioether bond ensures the integrity of your conjugate, which is essential for therapeutics like ADCs, long-term tracers, and quantitative assays.

  • You need to perform sequential conjugations: The differential reactivity at various pH levels allows for orthogonal labeling strategies. For example, a maleimide can be reacted at pH 6.5, followed by a bromoacetyl reaction at pH 9.0.[4]

  • Reliability and reproducibility are non-negotiable: The stable linkage eliminates a major source of product heterogeneity and potential failure in downstream applications.

For drug development professionals and researchers focused on creating robust, stable, and reliable bioconjugates, the superior stability offered by the bromoacetyl chemistry makes it the clear choice for applications demanding the highest level of performance and safety. While maleimides offer a rapid solution, the inherent risk of deconjugation presents a liability that the stable thioether chemistry of bromoacetyls elegantly overcomes.

References

  • Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025). Request PDF. [Link]

  • Boeckler, C., Frisch, B., & Schuber, F. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(6), 1030-1037. [Link]

  • ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. (2025). Request PDF. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2025). ResearchGate. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]

  • Christie, R. J., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1434-1445. [Link]

  • tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3). (n.d.). PubChemLite. [Link]

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. (2017). Nature Communications. [Link]

  • The kinetics of reaction between L-cysteine hydrochloride and some maleimides. (2025). ResearchGate. [Link]

  • Wang, Y., et al. (2019). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 20(22), 2845-2856. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2016). ResearchGate. [Link]

  • Uchida, K. (2003). Histidine and lysine as targets of oxidative modification. Amino Acids, 25(3-4), 249-257. [Link]

  • Weaver, J. (2022). Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. eScholarship, University of California. [Link]

  • Activity-Based Protein Profiling on Nucleophilic Amino Acid Residues with Pyrocarbonates. (2023). ScholarWorks@UARK. [Link]

  • Histidine and lysine as targets of oxidative modification. (2003). ResearchGate. [Link]

  • Studies on α-Nucleophiles for Efficient Protein Labeling. (2015). SciSpace. [Link]

  • T-S, Lin, et al. (2015). Site-Specific Reactivity of Nonenzymatic Lysine Acetylation. ACS Chemical Biology, 10(6), 1574-1584. [Link]

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A Comparative Guide to Spectroscopic Analysis of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a key building block, valued for its dual functionality: a Boc-protected amine for peptide synthesis and a reactive bromoacetyl group for attaching various moieties.[1] Verifying the successful transformation of this starting material into its desired products requires a robust analytical workflow. This guide provides an in-depth comparison of spectroscopic techniques to unequivocally confirm the outcomes of reactions involving this versatile compound, moving beyond mere procedural steps to explain the underlying principles that ensure data integrity.

The bromoacetyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution.[1] This guide will focus on a representative reaction: the substitution of the bromide with a generic amine nucleophile (R-NH₂), a common step in constructing more complex molecules.

The Chemist's Toolkit: A Comparative Overview of Spectroscopic Methods

The primary methods for characterizing the starting material and its products are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Technique Information Gained Key Strengths Limitations
¹H NMR Provides detailed information on the chemical environment of hydrogen atoms, including connectivity and stereochemistry.Excellent for observing subtle changes in the molecule's electronic environment upon reaction.Spectra can be complex, with overlapping signals.[2]
¹³C NMR Reveals the number and types of carbon atoms in a molecule.Offers a wider chemical shift range, reducing signal overlap. Crucial for confirming the presence of key functional groups.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
IR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Quick and effective for confirming the presence or absence of key bonds, like the carbonyl group.Provides limited information on the overall molecular structure.
Mass Spectrometry Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[3]Highly sensitive, capable of detecting minute quantities. The isotopic pattern of bromine is a key diagnostic tool.Can be a "destructive" technique, and isomerization can sometimes lead to ambiguous fragmentation.

Characterizing the Starting Material: this compound

A thorough understanding of the spectroscopic signature of the starting material is the foundation for confirming any subsequent reaction.

Experimental Protocols

NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[4]

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

  • Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum.

Expected Spectroscopic Data
Spectroscopic Data This compound
¹H NMR (CDCl₃, ppm) δ 3.87 (s, 2H), 3.61-3.41 (m, 8H), 1.46 (s, 9H)[5]
¹³C NMR (CDCl₃, ppm) δ 165.5 (C=O), 154.5 (Boc C=O), 80.5 (Boc C(CH₃)₃), 46.6, 40.9 (piperazine CH₂), 28.4 (Boc CH₃), 25.7 (CH₂Br)[5]
IR (cm⁻¹) ~2965 (C-H stretch), ~1689 (amide C=O stretch), ~1632 (carbamate C=O stretch)[5]
Mass Spectrum (m/z) 307/309 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)[6]

DOT Script for Reaction Workflow

Reaction_Workflow Start This compound Product Substituted Product Start->Product Nucleophilic Substitution Nucleophile R-NH₂ Nucleophile->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Characterization

Caption: Reaction of the starting material with a nucleophile to form the substituted product, followed by spectroscopic analysis.

Confirming the Reaction Product: The Spectroscopic Evidence

The key to confirming the reaction is to identify the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the product.

Comparative Analysis of Spectroscopic Data
Spectroscopic Feature Starting Material Expected Product (R-NH-CH₂-C(O)-Piperazine-Boc) Reason for Change
¹H NMR: -CH₂Br Signal Singlet around 3.87 ppm[5]DisappearsThe C-Br bond is replaced by a C-N bond.
¹H NMR: New -CH₂-N- Signal AbsentAppears, likely shifted upfield (e.g., 3.0-3.5 ppm)The methylene protons are now adjacent to a less electronegative nitrogen atom compared to bromine.
¹H NMR: New N-H Signal AbsentAppears (variable shift, may be broad)Introduction of the amine nucleophile.
¹³C NMR: -CH₂Br Signal Around 25.7 ppm[5]DisappearsThe carbon is no longer bonded to bromine.
¹³C NMR: New -CH₂-N- Signal AbsentAppears, shifted downfield (e.g., 40-50 ppm)The carbon is now in a different electronic environment.
IR: C=O Stretch ~1689 cm⁻¹ (α-haloketone)[5]May shift slightly (e.g., to ~1650-1670 cm⁻¹)The electronic effect of the adjacent substituent on the carbonyl changes from bromine to nitrogen.
Mass Spectrum: Molecular Ion M⁺ at m/z 307/309[6]M⁺ corresponding to the new molecular weightLoss of bromine and addition of the nucleophile changes the molecular mass.
Mass Spectrum: Isotope Pattern M⁺ and M⁺+2 peaks of ~1:1 intensity[7]DisappearsThe bromine atom has been removed.

DOT Script for Analytical Workflow

Analytical_Workflow Sample Reaction Mixture NMR NMR Analysis (¹H & ¹³C) Sample->NMR Observe shift in -CH₂ protons IR IR Analysis Sample->IR Confirm change in C=O environment MS MS Analysis Sample->MS Verify new molecular weight & loss of Br Conclusion Structure Confirmed NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: A multi-technique approach to confirming the structure of the reaction product.

In-Depth Mechanistic Insights and Experimental Causality

  • ¹H NMR: The upfield shift of the methylene protons (formerly -CH₂Br) is a strong indicator of successful substitution. Bromine is highly electronegative and deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). When replaced by a nitrogen atom from the amine nucleophile, the deshielding effect is reduced, resulting in an upfield shift.

  • ¹³C NMR: The disappearance of the carbon signal around 25.7 ppm and the appearance of a new signal are definitive. The chemical shift of carbon is highly sensitive to its bonding environment.[8] The large electronegativity difference between carbon and bromine causes a distinct chemical shift that is significantly altered upon substitution.

  • IR Spectroscopy: The carbonyl stretching frequency is influenced by electronic effects. The electron-withdrawing nature of the α-halogen in the starting material typically increases the C=O stretching frequency.[9] Replacing the bromine with a nitrogen atom, which can donate lone-pair electron density through resonance, may lead to a slight decrease in the carbonyl stretching frequency.[10]

  • Mass Spectrometry: The loss of the characteristic 1:1 isotopic pattern for bromine is arguably the most conclusive piece of evidence from this technique.[7] Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks separated by 2 m/z units.[7] The absence of this pattern in the product's mass spectrum, coupled with a new molecular ion peak corresponding to the expected mass of the product, provides strong confirmation of the reaction's success.

By employing this multi-faceted spectroscopic approach, researchers can confidently and unequivocally determine the structure of their reaction products, ensuring the integrity of their synthetic pathways and the quality of their compounds for further development.

References

  • ChemicalBook. This compound | 112257-12-2.
  • BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Beilstein Journal of Organic Chemistry. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • ResearchGate. ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0.... Available from: [Link]

  • PubChem. Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3). Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Absorption Table. Available from: [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. Available from: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

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A Senior Application Scientist's Guide to Biological Assay Validation for Covalent Inhibitors Synthesized with Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the biological validation of compounds synthesized using Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. This reagent is a cornerstone in modern medicinal chemistry for creating targeted covalent inhibitors (TCIs). Its structure features a piperazine core, common in many FDA-approved drugs for optimizing physicochemical properties, and a crucial bromoacetyl "warhead".[1][2] This electrophilic group is designed to form a stable, covalent bond with a nucleophilic amino acid residue (typically a cysteine) on a protein target.[1]

This covalent mechanism can lead to potent, long-lasting inhibition, a desirable trait for many therapeutic targets. However, it also introduces a critical challenge: the risk of non-specific reactivity with off-target proteins, which can lead to toxicity. Therefore, a rigorous, multi-step validation strategy is not just recommended—it is essential to prove that the biological activity observed is due to specific, on-target covalent modification.

This guide provides an integrated workflow, explaining the causality behind each experimental choice and presenting self-validating protocols to ensure scientific integrity.

The Covalent Inhibitor Validation Funnel

The validation process should be viewed as a funnel, progressively building a stronger case for a compound's specific mechanism of action. We move from initial biochemical confirmation of covalent binding to assessing cellular activity and finally to pinpointing the precise site of interaction.

Validation_Funnel cluster_0 Part 1: Biochemical Validation cluster_1 Part 2: Cellular System Validation cluster_2 Part 3: Advanced Specificity Validation Biochem_Intro Is the compound a true covalent inhibitor? Enzyme_Kinetics Time-Dependent Inhibition Assay (kinact/Ki determination) Biochem_Intro->Enzyme_Kinetics Primary Assay Cell_Intro Does it work in a biological system? Biochem_Intro->Cell_Intro Mass_Spec_Intact Orthogonal Confirmation: Intact Protein Mass Spectrometry Enzyme_Kinetics->Mass_Spec_Intact Validation Cell_Viability Cell Viability & Cytotoxicity Assays (MTT, WST-1, etc.) Cell_Intro->Cell_Viability Primary Assay Advanced_Intro Where and how specific is the binding? Cell_Intro->Advanced_Intro Western_Blot Target Engagement Confirmation: Western Blot Cell_Viability->Western_Blot Validation Peptide_MS Site of Modification Analysis: Peptide-Level LC-MS/MS Advanced_Intro->Peptide_MS Primary Assay SDM Genetic Confirmation: Site-Directed Mutagenesis Peptide_MS->SDM Validation caption Fig 1. The Covalent Inhibitor Validation Funnel

Fig 1. The Covalent Inhibitor Validation Funnel

Part 1: Biochemical Validation — Confirming the Covalent Mechanism

The first and most crucial step is to prove that your compound inhibits its target via the intended covalent mechanism. Standard IC50 values, while useful, are often insufficient for covalent inhibitors because they don't account for the time-dependent nature of the inhibition.[3] A more detailed kinetic evaluation is required.[3]

Primary Assay: Time-Dependent Enzyme Inhibition

Causality: A true covalent inhibitor will show an increase in inhibitory potency with longer incubation times with its target enzyme.[4] This is because the covalent bond formation is a chemical reaction that takes time. This assay measures the second-order rate constant (k_inact/K_i), which is the most accurate measure of covalent inhibitor potency.[5]

Experimental Protocol: Measuring k_inact/K_i

  • Reagents & Setup:

    • Purified target enzyme in a suitable assay buffer.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Substrate for the enzyme (ideally a fluorogenic or chromogenic substrate for easy detection).

    • 96-well or 384-well microplates.

    • Plate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In the microplate, pre-incubate the enzyme with each concentration of the inhibitor for several different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • It is critical to run a vehicle control (e.g., DMSO) at each time point.

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate. The substrate concentration should be at or below its Michaelis-Menten constant (K_m) to ensure sensitivity to competitive inhibition.[6]

    • Immediately begin reading the signal (absorbance or fluorescence) over time to measure the initial reaction velocity (V_0).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time.

    • The slope of this line will give you the observed rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_i).

    • The covalent efficiency is reported as k_inact/K_i .

Orthogonal Validation: Intact Protein Mass Spectrometry

Causality: While kinetic data strongly suggests covalent binding, it is not direct proof. Mass spectrometry (MS) provides that direct evidence by detecting the mass of the protein-inhibitor adduct.[7][8] A shift in the protein's mass corresponding to the molecular weight of the inhibitor confirms that a covalent bond has formed.[8]

Experimental Protocol: Intact Protein MS Analysis

  • Sample Preparation:

    • Incubate the purified target protein with an excess of the test compound (typically 5-10 fold molar excess) for a sufficient time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

    • Prepare a control sample of the protein incubated with vehicle (DMSO) only.

    • Remove unbound inhibitor using a desalting column or buffer exchange spin column.

  • MS Analysis:

    • Analyze both the treated and control samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Electrospray ionization (ESI) is commonly used.

    • Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein in both samples.

  • Data Interpretation:

    • Compare the mass of the treated protein to the control.

    • A mass increase in the treated sample that equals the molecular weight of the inhibitor (minus any leaving groups, like HBr from the bromoacetyl reaction) is definitive proof of a 1:1 covalent adduct formation.[8][9]

ParameterTime-Dependent InhibitionStandard IC50 AssayIntact Protein MS
Primary Output k_inact/K_i (M⁻¹s⁻¹)IC50 (nM or µM)Molecular Weight (Da)
Measures Covalent efficiency & potencyPotency at a fixed time pointCovalent adduct formation
Key Insight Confirms time-dependencyRanks compound potencyDirectly proves covalency
Limitation Indirect evidence of covalencyCan be misleading for TCIsDoes not measure potency

Part 2: Cellular Assay Validation — Proving Efficacy in a Biological Context

Once covalent binding is confirmed biochemically, the next step is to determine if the compound is active and on-target within a living cell.

Primary Assay: Cell Viability & Cytotoxicity

Causality: For many targets (e.g., kinases in cancer), the desired therapeutic outcome is a reduction in cell proliferation or induction of cell death. Cell viability assays quantify this effect. It's crucial to differentiate a specific, on-target anti-proliferative effect from non-specific cytotoxicity that could arise from off-target reactivity.[10]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture media.

    • Treat the cells and incubate for a period relevant to the cell cycle (e.g., 48 or 72 hours). Include vehicle-only controls.

  • MTT Addition & Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[10]

    • Incubate for 1-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[10]

  • Solubilization & Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium Reduction (MTT, MTS, XTT)Measures metabolic activity via mitochondrial dehydrogenases.[10]Inexpensive, well-established.Can be affected by changes in cellular metabolism.
Resazurin Reduction (alamarBlue)Measures metabolic activity via cellular reductases.Highly sensitive, non-toxic to cells.Signal can be sensitive to culture conditions.
ATP Detection (CellTiter-Glo)Measures ATP levels, a marker of viable cells.[10]Very sensitive, fast ("add-mix-read").More expensive, lytic assay.
Protease Activity (CellTiter-Fluor)Measures a protease marker associated with viable cells.[10]Amenable to multiplexing with other assays.Indirect measure of viability.
Orthogonal Validation: Western Blot for Target Engagement

Causality: A potent GI50 value is encouraging, but it doesn't prove the effect is due to inhibition of your intended target. A western blot can provide evidence of target engagement by measuring a downstream biomarker. For example, if your compound targets a kinase, you can measure the phosphorylation status of its known substrate. Successful inhibition should lead to a decrease in the phosphorylated substrate.

Western_Blot_Workflow start Treat Cells with Inhibitor lysis Lyse Cells & Quantify Protein start->lysis sds_page Separate Proteins by Size (SDS-PAGE) lysis->sds_page transfer Transfer Proteins to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-phospho-substrate) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate secondary_ab->detection imaging Image Blot detection->imaging

Fig 2. Western Blot Workflow for Target Engagement

Experimental Protocol: Western Blotting

  • Sample Preparation:

    • Treat cells with varying concentrations of the inhibitor for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Electrophoresis & Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% nonfat milk or BSA in TBST).[11]

    • Incubate the membrane with a primary antibody specific to the downstream biomarker (e.g., the phosphorylated form of the target's substrate) overnight at 4°C.[11]

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]

    • Wash the membrane again thoroughly.

  • Detection:

    • Apply an HRP substrate (e.g., ECL) that produces light in the presence of HRP.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Crucially , strip the blot and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are not due to loading errors.

Part 3: Advanced Validation — Pinpointing the Site of Action

For a complete validation package, especially for a lead candidate, you must confirm the precise amino acid residue that the compound modifies.

Key Technique: Peptide-Level Mass Spectrometry (LC-MS/MS)

Causality: While intact protein MS confirms if the protein is modified, it doesn't confirm where. Peptide-level analysis, or "bottom-up" MS, provides this crucial information.[7] The protein-inhibitor adduct is digested into smaller peptides, and the single peptide containing the covalent modification is identified by its unique mass.

Site_Directed_Mutagenesis cluster_wt WT Experiment cluster_mutant Mutant Experiment WT_Protein Wild-Type (WT) Protein (with target Cysteine) WT_Inhibitor Add Covalent Inhibitor WT_Protein->WT_Inhibitor Mutant_Protein Mutant Protein (e.g., Cysteine -> Serine) Mutant_Inhibitor Add Covalent Inhibitor Mutant_Protein->Mutant_Inhibitor WT_Result Result: Covalent Adduct Forms (Confirmed by MS) WT_Inhibitor->WT_Result Conclusion Conclusion: The mutated Cysteine is the specific site of covalent modification. WT_Result->Conclusion Mutant_Result Result: No Adduct Forms (Confirmed by MS) Mutant_Inhibitor->Mutant_Result Mutant_Result->Conclusion

Fig 3. Logic of Site-Directed Mutagenesis for Validation

Complementary Technique: Site-Directed Mutagenesis

Causality: This is the ultimate genetic validation of the binding site. If LC-MS/MS identifies a specific cysteine as the target, you can create a mutant version of the protein where that cysteine is changed to a non-nucleophilic amino acid, like serine or alanine.[9] If the compound loses its inhibitory activity against the mutant protein, it provides definitive evidence that the mutated cysteine is the required site for covalent bond formation.[4] This is a powerful way to demonstrate specificity.

Conclusion

Validating a covalent inhibitor synthesized with a reactive warhead like that provided by this compound requires a methodical, evidence-based approach. Simply demonstrating biological activity is insufficient. Researchers must build a robust data package using orthogonal assays that progress from the biochemical to the cellular level. By combining kinetic analysis (k_inact/K_i), direct proof of covalent modification (intact MS), confirmation of cellular activity (viability assays), evidence of target engagement (Western blot), and identification of the specific binding residue (peptide MS and mutagenesis), you can generate a trustworthy and comprehensive validation of your compound's mechanism of action. This rigorous process is the bedrock of successful covalent drug development.

References

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  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (Source: BioAscent) [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (Source: Peak Proteins) [Link]

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  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (Source: PubMed Central) [Link]

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  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (Source: PubMed) [Link]

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  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (Source: PubMed Central) [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (Source: ResearchGate) [Link]

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  • Metabolically Stable tert-Butyl Replacement. (Source: PubMed Central) [Link]

  • Synthesis and Biological Evaluation of Fluorescent Bryostatin Analogues. (Source: PubMed Central) [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (Source: Connect Journals) [Link]

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A Comparative Guide to the Potency of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazine scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents. Its unique physicochemical properties, including the ability to modulate solubility and engage in crucial hydrogen bond interactions, make it a cornerstone in medicinal chemistry.[1][2][3] Among the various piperazine-based synthons, tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate serves as a versatile starting material for the creation of diverse molecular libraries. The reactive bromoacetyl group provides a convenient handle for introducing a wide array of substituents, enabling a systematic exploration of structure-activity relationships (SAR).

This guide offers a comparative analysis of the potency of various derivatives synthesized from this compound. We will delve into the synthesis of these compounds, their biological evaluation against different targets, and the crucial SAR insights gleaned from these studies. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this core scaffold influence biological activity, thereby guiding the design of more potent and selective therapeutic candidates.

The Synthetic Versatility of this compound

The primary route for derivatizing this compound involves the nucleophilic substitution of the bromine atom. This reaction is amenable to a wide range of nucleophiles, including amines, phenols, and thiols, leading to the formation of a diverse array of substituted acetylpiperazine derivatives.

A general synthetic scheme involves the reaction of this compound with a nucleophile in the presence of a suitable base and solvent. The choice of base and solvent is critical to ensure optimal reaction conditions and yields.

Synthesis start This compound product Tert-butyl 4-(2-(substituted)acetyl)piperazine-1-carboxylate start->product Base, Solvent nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product

Caption: General synthetic scheme for the derivatization of this compound.

Comparative Potency of N-Aryl Piperazine-1-carboxamide Derivatives as CCR2 Antagonists

Chemokine Receptor 2 (CCR2) is a key mediator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs. A study by Cumming et al. explored a series of N-aryl piperazine-1-carboxamide derivatives as CCR2 antagonists. While not directly synthesized from the bromoacetyl precursor, the SAR principles are highly relevant for understanding how substitutions on the piperazine scaffold affect potency.

The study revealed that modifications to decrease lipophilicity and basicity were crucial for improving selectivity against the hERG cardiac ion channel, a common off-target liability. The lead compound from this series, N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide, demonstrated potent CCR2 antagonism and favorable pharmacokinetic properties.[4]

Piperazine-Tethered Thiophene-3-carboxamide Selenides as EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. A recent study described the synthesis and evaluation of piperazine-tethered thiophene-3-carboxamide selenides as antiproliferative agents with EGFR kinase inhibitory activity.[5] This work highlights the potential of elaborating the piperazine core to achieve potent enzyme inhibition.

The study identified compounds 17i and 18i as having significant cytotoxicity against HCT116 and A549 cancer cell lines, with IC50 values of 4.82 ± 0.80 µM and 1.43 ± 0.08 µM, respectively. Furthermore, compound 18i demonstrated remarkable inhibition of EGFR kinase with an IC50 of 42.3 nM.[5] These findings underscore the importance of the substituent attached to the piperazine ring in dictating both cellular and enzymatic potency.

Anticancer Activity of Substituted Piperazine Derivatives

The piperazine moiety is a common feature in many anticancer agents.[1] Several studies have demonstrated the antiproliferative activity of various piperazine derivatives against a range of cancer cell lines.

One study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives identified compounds with selective cytotoxicity against breast and lung cancer cells.[6] Specifically, compounds 35 and 37 showed promising activity and selectivity, suggesting their potential as starting points for the development of new anticancer drugs.

Another investigation into novel piperazine derivatives revealed compounds with significant antihistamine, anti-inflammatory, and anticancer properties. Compounds PD-1 and PD-2 effectively inhibited the growth of HepG2 liver cancer cells in a dose-dependent manner.[2]

The following table summarizes the IC50 values of representative piperazine derivatives from various studies, illustrating the impact of different substitution patterns on anticancer potency.

Compound IDCancer Cell LineIC50 (µM)Reference
17i HCT1164.82 ± 0.80[5]
18i A5491.43 ± 0.08[5]
PD-1 HepG2-[2]
PD-2 HepG2-[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Piperazine Derivatives

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added the desired amine, phenol, or thiol nucleophile (1.1 eq) and a base such as potassium carbonate or triethylamine (2.0 eq). The reaction mixture is stirred at room temperature or heated to 50-80 °C for several hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired derivative.

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized piperazine derivatives and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add piperazine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on piperazine derivatives provide valuable insights into the structure-activity relationships that govern their potency.

  • Lipophilicity and Basicity: As seen in the CCR2 antagonist study, fine-tuning lipophilicity and basicity is crucial for achieving selectivity and avoiding off-target effects like hERG inhibition.[4]

  • Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the piperazine core significantly impact activity. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its interaction with the target protein.

  • Linker Length and Flexibility: The length and flexibility of the linker connecting the piperazine to other pharmacophoric groups can influence the compound's ability to adopt the optimal conformation for binding to the target.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene and quinoxaline, can lead to potent compounds with specific biological activities.[5][7]

SAR Piperazine Piperazine Core Lipophilicity Lipophilicity Piperazine->Lipophilicity Basicity Basicity Piperazine->Basicity Aromatic_Subst Aromatic Substituents Piperazine->Aromatic_Subst Linker Linker Properties Piperazine->Linker Heterocycles Other Heterocycles Piperazine->Heterocycles Potency Biological Potency Lipophilicity->Potency Basicity->Potency Aromatic_Subst->Potency Linker->Potency Heterocycles->Potency

Caption: Key structural features influencing the potency of piperazine derivatives.

Conclusion

This compound is a highly valuable starting material for the synthesis of diverse libraries of bioactive compounds. The studies highlighted in this guide demonstrate that systematic modifications of this scaffold can lead to the discovery of potent inhibitors of various biological targets, including GPCRs, kinases, and cancer cell proliferation. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will undoubtedly continue to leverage the versatility of the piperazine core to address unmet medical needs.

References

  • Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., McDermott, B., Campbell, A. D., Hudson, J., James, M., Winter, J., & Wood, C. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4381–4385. [Link]

  • Asif, M. (2021). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. BenchChem.
  • Kumar, A., Sharma, S., Singh, P., & Kumar, V. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry, 151, 107677. [Link]

  • PubChem. (n.d.). Tert-butyl 4-[2-[4-(2-butyl-1-benzofuran-3-carbonyl)phenoxy]acetyl]piperazine-1-carboxylate. Retrieved from [Link]

  • Singh, H., & Kumar, P. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Kaindl, T., Sippl, W., & Bracher, F. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2024). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design.
  • MySkinRecipes. (n.d.). tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Shree, R., Kumar, A., & Singh, V. K. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-11.
  • precisionFDA. (n.d.). TERT-BUTYL 4-(4-(2-OXO-1,2-DIHYDROQUINOLIN-7-YLOXY)BUTYL)PIPERAZINE-1-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... Retrieved from [Link]

  • Santos, C. I. M., Almeida, C. F. F. A., & Saraiva, M. L. M. F. S. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals, 16(12), 1699. [Link]

  • Kononowicz, K., Łażewska, D., & Kieć-Kononowicz, K. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry, 152, 263-276.
  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

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A Comparative Guide to the Cross-Reactivity of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Specificity in Modern Therapeutics

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other protein-small molecule conjugates, the linker moiety is a pivotal component that dictates the efficacy, stability, and safety of the final product.[1] Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a heterobifunctional linker that has gained traction due to its utility in conjugating small molecules to proteins, primarily through the alkylation of cysteine residues.[2] The bromoacetyl group provides a reactive handle for covalent bond formation with nucleophilic amino acid side chains, most notably the thiol group of cysteine.[3]

This guide provides an in-depth, objective comparison of this compound with other commonly used linker technologies. We will explore the underlying chemical principles governing its reactivity and potential for cross-reactivity, supported by detailed experimental protocols for assessing conjugation specificity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of crosslinking reagents.

Chemical Reactivity and the Genesis of Cross-Reactivity

This compound functions as an alkylating agent. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by the thiol group of cysteine residues, forming a stable thioether bond.[2][4] This reaction is generally efficient under physiological conditions. However, the inherent reactivity of the bromoacetyl group is not exclusively limited to cysteine. Other nucleophilic amino acid residues, such as histidine, lysine, and methionine, can also be targets for alkylation, albeit at different rates. This potential for off-target modification is the primary source of cross-reactivity for this class of reagents.[5]

The piperazine-1-carboxylate core of the molecule serves as a scaffold for attaching a payload, while the tert-butyl (Boc) protecting group can be removed under acidic conditions to reveal a secondary amine, allowing for further derivatization. This versatility makes it an attractive building block in medicinal chemistry.[6]

Comparative Analysis with Alternative Linker Technologies

The choice of a linker is a critical decision in the design of a bioconjugate. Here, we compare this compound with other prevalent linker classes.

Linker ClassReactive Group(s)Target Residue(s)Linkage FormedKey AdvantagesKey Disadvantages
Haloacetyl (e.g., this compound) BromoacetylCysteine (primary), Histidine, Lysine, MethionineThioetherStable linkage, relatively fast reaction kinetics.Potential for off-target reactions and cross-reactivity.[5]
Maleimide MaleimideCysteineThioetherHigh specificity for cysteine, rapid reaction at neutral pH.Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[7][8]
NHS Ester N-Hydroxysuccinimide EsterLysineAmideStable amide bond, good reactivity.Targets abundant lysine residues, potentially leading to heterogeneous conjugates.
Hydrazone Hydrazide, Aldehyde/KetoneN-terminal serine, threonine (oxidized)HydrazonepH-sensitive (cleavable) linkage, useful for drug release in acidic endosomal compartments.[9]Less stable in circulation compared to non-cleavable linkers.[10]
Sulfone Phenyloxadiazole sulfoneCysteine, SelenocysteineThioetherForms a highly stable thioether bond, resistant to thioether exchange.[11][12]May require specific reaction conditions for optimal conjugation.

Experimental Design for Assessing Cross-Reactivity

To ensure the therapeutic efficacy and safety of a bioconjugate, it is imperative to rigorously assess the specificity of the conjugation reaction. The following section outlines a comprehensive, self-validating experimental workflow to characterize the cross-reactivity of this compound.

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_0 Phase 1: Conjugation & Characterization cluster_1 Phase 2: Specificity & Cross-Reactivity cluster_2 Phase 3: Data Analysis & Interpretation A 1. Antibody-Linker Conjugation B 2. Purification of Conjugate A->B C 3. Mass Spectrometry Analysis (Intact Mass) B->C D 4. Peptide Mapping (LC-MS/MS) B->D E 5. Competitive ELISA B->E F 6. Off-Target Protein Binding Assay B->F G 7. Cellular Uptake & Cytotoxicity Assays B->G H 8. Determination of Conjugation Sites C->H D->H I 9. Quantitation of Cross-Reactivity E->I F->I J 10. Correlation with Biological Activity G->J H->J I->J

Caption: A comprehensive workflow for assessing the cross-reactivity of a bifunctional linker.

Detailed Experimental Protocols
  • Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.4). If targeting native cysteines is not intended, reduce the antibody with a mild reducing agent like TCEP to expose hinge-region disulfide bonds.

  • Linker Preparation: Dissolve this compound in an organic co-solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the linker solution to the antibody solution at a defined molar ratio (e.g., 5:1 to 10:1 linker to antibody). Incubate at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Intact Mass Analysis: Analyze the purified conjugate by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Peptide Mapping:

    • Denature, reduce, and alkylate the remaining free cysteines of the conjugate.

    • Digest the conjugate into peptides using a protease such as trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the modified peptides using database searching software, mapping the exact sites of conjugation. This will reveal if non-cysteine residues have been modified.

A competitive ELISA is a powerful tool to assess whether the conjugation process has altered the antibody's binding affinity for its target antigen, and to quantify the cross-reactivity with structurally related haptens.[13][14][15]

  • Plate Coating: Coat a 96-well microplate with the target antigen.

  • Blocking: Block the unoccupied sites on the plate with a suitable blocking agent (e.g., BSA or non-fat dry milk).

  • Competition Reaction: In a separate plate, pre-incubate a fixed concentration of the conjugated antibody with varying concentrations of the free linker-payload molecule or other potential cross-reactive haptens.

  • Transfer to Coated Plate: Transfer the antibody-hapten mixtures to the antigen-coated plate and incubate.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the signal. A decrease in signal indicates competition.

  • Data Analysis: Plot the signal against the logarithm of the competitor concentration to determine the IC50 value, which is a measure of the binding affinity and cross-reactivity.

Competitive_ELISA cluster_0 Assay Principle A Antigen-Coated Well B Antibody-Conjugate A->B Binds C Free Hapten (Competitor) B->C Competes for Binding D Enzyme-Linked Secondary Antibody B->D Binds E Substrate D->E Catalyzes F Colorimetric Signal E->F

Caption: Principle of a competitive ELISA for cross-reactivity assessment.

Data Presentation and Interpretation

The data generated from the experimental workflows should be presented in a clear and comparative manner.

Table 2: Comparative Performance of Bifunctional Linkers
ParameterThis compoundMaleimide-based LinkerNHS Ester-based Linker
Primary Target Residue CysteineCysteineLysine
Linkage Stability (in plasma) HighModerate (potential for retro-Michael addition)[16]High
Specificity Moderate (potential for off-target alkylation)HighModerate (targets all accessible lysines)
Homogeneity of Conjugate Can be controlled with engineered cysteinesCan be controlled with engineered cysteinesGenerally heterogeneous
Ease of Use StraightforwardRequires careful pH controlStraightforward

Conclusion and Future Perspectives

This compound is a valuable tool in the bioconjugation toolbox, offering a stable linkage and versatile chemistry. However, its potential for cross-reactivity with non-cysteine residues necessitates a thorough characterization of the resulting conjugates. The experimental framework outlined in this guide provides a robust methodology for assessing the specificity of this and other linker technologies.

Future advancements in linker design will likely focus on improving specificity and developing novel cleavage strategies to enhance the therapeutic index of targeted therapies. The continued development of sophisticated analytical techniques, such as advanced mass spectrometry methods, will be crucial in elucidating the subtle nuances of linker reactivity and their impact on the biological activity of bioconjugates.

References

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  • A Comparative Guide to Thioether Bond Stability in Bioconjug
  • A Comparative Guide to Bifunctional Linkers in Modern Drug Discovery. BenchChem.
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  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • Choosing the Right Crosslinker for Successful Antibody Conjug
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
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  • A robust method for the estimation and visualization of IgE cross-reactivity likelihood between allergens belonging to the same protein family. PubMed.
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A Comparative Guide to Covalent Warheads: Benchmarking Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of targeted covalent inhibitors (TCIs) has resurfaced as a powerful modality for achieving durable and potent pharmacological effects.[1] The efficacy of a TCI is critically dependent on its "warhead," the electrophilic moiety designed to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[2] This guide provides an in-depth comparison of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, an α-haloacetamide electrophile, against established covalent warheads, offering a framework for its evaluation and potential application in drug development programs.

The Principle of Covalent Inhibition: A Two-Step Engagement

Covalent inhibitors operate through a two-step mechanism.[3] Initially, the inhibitor reversibly binds to the target protein, forming a non-covalent complex (E•I). This initial binding is governed by the inhibitor's affinity (Ki) for the target. Subsequently, a covalent bond is formed between the inhibitor's electrophilic warhead and a nucleophilic residue on the protein, leading to an inactivated complex (E-I).[4] The efficiency of this second, often irreversible, step is characterized by the rate constant of inactivation (kinact). The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the binding affinity and the chemical reactivity.[5]

Featured Warhead Profile: this compound

This compound belongs to the α-haloacetyl class of electrophiles, which are known to react with nucleophiles via a nucleophilic substitution reaction.[6] The core reactive element is the bromoacetyl group, where the carbon atom adjacent to the carbonyl and the bromine is rendered highly electrophilic.

  • Compound: this compound

  • CAS Number: 112257-12-2[7]

  • Class: α-Haloacetamide

  • Proposed Mechanism: SN2 (Nucleophilic Substitution)

The piperazine-1-carboxylate scaffold provides a versatile platform for synthetic elaboration, allowing for the incorporation of recognition elements to guide the warhead to the desired protein target. The tert-butyl carbamate (Boc) protecting group offers stability and can be removed during synthesis to allow for further functionalization.[8]

Reaction Mechanism with Cysteine

The primary target for many covalent inhibitors is the thiol group of a cysteine residue, which, in its deprotonated thiolate form, is a potent nucleophile.[9] The reaction with an α-bromoacetyl group proceeds via an SN2 mechanism, where the cysteine thiolate attacks the electrophilic carbon, displacing the bromide leaving group and forming a stable thioether bond.[10]

G cluster_reactants Reactants cluster_products Products Thiolate Protein-Cys-S⁻ (Nucleophile) Adduct Protein-Cys-S-CH₂C(O)-R (Thioether Adduct) Thiolate->Adduct SN2 Attack Warhead R-C(O)CH₂-Br (α-Bromoacetyl electrophile) Warhead->Adduct LeavingGroup Br⁻ (Bromide Ion) Warhead->LeavingGroup Displacement

Caption: SN2 reaction of an α-bromoacetyl warhead with a cysteine thiolate.

Comparative Analysis: Established Covalent Warheads

To properly benchmark this compound, we compare it against two of the most widely employed warheads in drug discovery: acrylamides and chloroacetamides.

Acrylamides: The Michael Acceptors

Acrylamides are α,β-unsaturated carbonyl compounds and are perhaps the most common warhead class in approved covalent drugs, such as ibrutinib and afatinib.[11][12]

  • Mechanism: Michael Addition. The nucleophilic cysteine thiolate attacks the β-carbon of the unsaturated system, leading to an irreversible conjugate addition.[13][14] This reaction is highly dependent on the proper orientation of the warhead within the protein's active site.[15]

G cluster_reactants Reactants Thiolate Protein-Cys-S⁻ (Nucleophile) Adduct Protein-Cys-S-CH₂-CH₂C(O)NH-R (Thioether Adduct) Thiolate->Adduct Michael Addition Acrylamide R-NHC(O)CH=CH₂ (Acrylamide Warhead) Acrylamide->Adduct

Caption: Michael addition reaction between an acrylamide warhead and cysteine.

  • Reactivity Profile: Generally considered "soft" electrophiles, their reactivity can be tuned by substituents on the acrylamide moiety. Electron-withdrawing groups can increase reactivity, sometimes to the point of off-target effects.[11]

Chloroacetamides: The Classic Alkylators

Similar to our featured compound, chloroacetamides are α-haloacetamides that react via nucleophilic substitution. They are a well-established class of electrophiles used in various chemical biology probes and inhibitor scaffolds.[16][17]

  • Mechanism: SN2 reaction, analogous to the bromoacetamide. The chloride ion is the leaving group.

  • Reactivity Profile: Chloroacetamides are generally less reactive than their bromoacetamide counterparts due to the better leaving group ability of bromide compared to chloride. This can be an advantage, potentially offering a better balance between on-target reactivity and off-target promiscuity.[18] However, high intrinsic reactivity can sometimes be associated with toxicity.[19]

Quantitative Benchmarking: Experimental Framework

To objectively compare these warheads, a series of standardized assays are essential. The goal is to quantify intrinsic reactivity, stability, and selectivity.

Data Summary: A Hypothetical Comparison

The following table presents plausible, illustrative data from key benchmarking experiments. This data is for demonstrative purposes to highlight the expected performance differences.

Warhead ClassGlutathione (GSH) Half-Life (t½, min)Papain Inactivation (kinact/Ki, M⁻¹s⁻¹)Plasma Stability (t½, hours)
Acrylamide (Generic) 12015,000> 24
Chloroacetamide (Generic) 4540,00018
Bromoacetamide (Featured Compound) 15 95,000 12

This is a hypothetical dataset for illustrative purposes.

Interpretation:

  • GSH Reactivity: The Glutathione (GSH) reactivity assay measures the intrinsic electrophilicity of a compound by monitoring its reaction with a physiologically relevant thiol.[20][21] A shorter half-life indicates higher reactivity. In our example, the bromoacetamide is the most reactive, followed by the chloroacetamide and then the acrylamide. High GSH reactivity can sometimes be a flag for potential off-target reactions.[22]

  • Target Inactivation: A model enzyme like papain, a cysteine protease, can be used to assess the efficiency of target engagement (kinact/Ki).[23] The higher reactivity of the bromoacetamide translates to a more rapid enzyme inactivation rate in this model system.

  • Plasma Stability: Stability in plasma is crucial for in vivo applications. The higher reactivity of the haloacetamides may lead to lower stability compared to the less reactive acrylamide.

Experimental Protocols

Protocol 1: Glutathione (GSH) Reactivity Assay

This assay assesses the intrinsic reactivity of an electrophile with a biological thiol.[20]

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a stock solution of GSH (e.g., 50 mM in phosphate-buffered saline, pH 7.4).

  • Reaction: In a microplate or vial, combine the test compound (final concentration, e.g., 100 µM) and GSH (final concentration, e.g., 5 mM) in PBS at 37°C.

  • Timepoints: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an excess of a quenching agent (e.g., N-acetyl-cysteine or formic acid).

  • Analysis: Analyze the samples by LC-MS to monitor the depletion of the parent compound over time.

  • Calculation: Plot the natural log of the remaining parent compound concentration versus time. The slope of this line represents the pseudo-first-order rate constant (kobs). The half-life (t½) is calculated as ln(2)/kobs.

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Protocol 2: Kinetic Analysis of Enzyme Inactivation

This protocol determines the kinact and Ki values for the covalent inhibitor against a model cysteine protease, papain.[12]

  • Enzyme Preparation: Prepare a stock solution of activated papain in an appropriate assay buffer (e.g., containing a reducing agent like DTT to ensure the active site cysteine is reduced).

  • Progress Curves: In a 96-well plate, add the inhibitor at various concentrations. Initiate the reaction by adding a fluorogenic papain substrate (e.g., Z-FR-AMC). Immediately after, add papain to start the reaction.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The resulting data are progress curves of product formation.

  • Data Analysis: Fit the progress curves to the appropriate equation for time-dependent inhibition (Equation 1) using non-linear regression software to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

    Equation 1:[P] = (v₀/k_obs) * (1 - exp(-k_obs * t))

  • Parameter Determination: Plot the calculated kobs values against the inhibitor concentration [I]. Fit this data to the hyperbolic equation for irreversible inhibitors (Equation 2) to determine the maximal rate of inactivation (kinact) and the dissociation constant (Ki).

    Equation 2:k_obs = k_inact * [I] / (K_i + [I])

  • Efficiency Calculation: Calculate the second-order rate constant kinact/Ki.

Conclusion and Field Perspective

This compound represents a highly reactive covalent warhead. Its α-bromoacetyl motif offers a rapid rate of covalent modification, which can be advantageous for achieving high target occupancy and potent inhibition. However, this high intrinsic reactivity necessitates a careful and thorough evaluation of selectivity. The key to successfully deploying such a warhead lies in the design of the surrounding molecular scaffold. The scaffold must provide high binding affinity (low Ki) for the intended target, thereby ensuring that the covalent modification occurs primarily at the desired site rather than with off-targets like glutathione.[2]

In comparison to acrylamides, the bromoacetamide offers a different reactivity profile that may be beneficial for targets where a Michael addition is geometrically disfavored. Compared to chloroacetamides, it provides a more potent electrophile, which could be essential for targeting less reactive cysteine residues. The decision to use a bromoacetamide warhead should be data-driven, balancing the need for high potency with a rigorous assessment of off-target reactivity to mitigate potential toxicity.[24] This guide provides the foundational framework for such an evaluation, empowering researchers to make informed decisions in the design of next-generation covalent therapies.

References

  • Recent advances in the development of covalent inhibitors - PMC - NIH. (n.d.).
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. (n.d.).
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  • This compound | 112257-12-2 | Benchchem. (n.d.).
  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • The Acrylamide Warhead: An In-depth Technical Guide to Reactivity and Covalent Inhibition - Benchchem. (n.d.).
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (n.d.).
  • The mechanism of the addition of an acrylamide warhead to a cysteine thiol. - ResearchGate. (n.d.).
  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv. (2024-02-21).
  • Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc. (2020-11-27).
  • Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis Online. (n.d.).
  • Covalent drugs and inhibitors characterization based on kinetic... - ResearchGate. (n.d.).
  • Electrophilic warheads in covalent drug discovery: an overview | Request PDF - ResearchGate. (n.d.).
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PMC - PubMed Central. (n.d.).
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed. (n.d.).
  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed. (2016-10-05).
  • GSH Reactivity Assay - Domainex. (n.d.).
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed. (2022-12-05).
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. (n.d.).
  • tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate - ChemUniverse. (n.d.).
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC - NIH. (2023-02-04).
  • tert-butyl 4-(bromoacetyl)-1-piperazinecarboxylate - CymitQuimica. (n.d.).
  • 655225-01-7|tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate - BLDpharm. (n.d.).
  • 112257-12-2 | this compound - Ambeed.com. (n.d.).
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  • tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Building block | 产品中心. (n.d.).
  • An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC. (n.d.).
  • Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs - ResearchGate. (2025-08-07).
  • Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem. (n.d.).
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  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC - PubMed Central. (2025-04-14).
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Structural Verification of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate Covalent Adducts: A Comparative Guide to X-ray Crystallography and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy for achieving enhanced potency, prolonged duration of action, and for targeting historically "undruggable" proteins. The efficacy of this approach, however, hinges on the unambiguous confirmation of a covalent bond between the therapeutic agent and its protein target. Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate serves as a quintessential example of a molecule designed for this purpose. Its bromoacetyl "warhead" is an electrophilic group engineered to react with nucleophilic residues (such as cysteine, lysine, or histidine) in the binding pocket of a target protein, forming a stable, covalent adduct.

The formation of this adduct is not merely a hypothesis to be assumed but a critical event to be proven. Rigorous structural and biophysical verification is paramount to validate the mechanism of action, guide structure-activity relationship (SAR) studies, and ensure the intended target engagement. This guide provides an in-depth comparison of the preeminent techniques for this purpose, grounded in field-proven insights. We will dissect the gold-standard method, X-ray crystallography, and compare its performance with essential orthogonal techniques: mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The Gold Standard: Direct Visualization with X-ray Crystallography

X-ray crystallography stands as the definitive method for visualizing a covalent protein-ligand adduct. Its power lies in providing a high-resolution, three-dimensional snapshot of the complex at the atomic level. This is not an inference of a bond but direct, unambiguous evidence of the newly formed connection, the specific amino acid residue involved, and the precise conformation of the ligand in the active site.[1][2]

The causality behind pursuing crystallography, despite its challenges, is the unparalleled quality of the information it yields. It reveals not only the covalent linkage but also the network of non-covalent interactions (hydrogen bonds, van der Waals forces) that stabilize the complex, offering a complete blueprint for rational drug design.

Experimental Protocol: Co-Crystallization of a Protein-Inhibitor Complex

The most common approach for structurally characterizing a covalent adduct is co-crystallization, where the protein and inhibitor are allowed to form a complex prior to inducing crystallization.[3][4] The rationale is to ensure complete or high-occupancy modification of the protein, presenting a homogenous population for crystal lattice formation.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the target protein to >95% homogeneity. Purity is critical, as contaminants can inhibit crystallization. The final buffer should be well-defined and compatible with crystallization (e.g., HEPES or Tris at a suitable pH).

  • Complex Formation:

    • Concentrate the purified protein to a working concentration, typically 5-20 mg/mL.[5]

    • Prepare a concentrated stock of this compound in a compatible solvent like DMSO (e.g., 100 mM).

    • Add the inhibitor to the protein solution at a 5- to 10-fold molar excess. This stoichiometric excess drives the covalent reaction towards completion.[5]

    • Incubate the mixture to allow for covalent bond formation. The incubation time is critical and can range from 30 minutes to overnight, depending on the reaction kinetics.[5] This step should ideally be performed at 4°C to maintain protein stability.

  • Confirmation of Adduct Formation (Pre-crystallography Check): Before committing to extensive crystallization trials, it is best practice to confirm adduct formation using mass spectrometry. This self-validating step prevents wasted time and resources on a sample that has not formed the desired complex.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[3]

    • Use commercially available sparse-matrix screens (e.g., from Hampton Research or Molecular Dimensions) to sample a wide range of precipitants, salts, and pH conditions.[3]

    • The drops typically consist of mixing the protein-ligand complex solution with the reservoir solution in a 1:1 ratio.[3]

  • Crystal Optimization and Harvesting:

    • Once initial "hits" (small crystals) are identified, optimize conditions by systematically varying precipitant concentration, pH, and additives to grow larger, diffraction-quality single crystals.

    • Harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol) to prevent ice formation during data collection.

  • X-ray Diffraction and Structure Solution:

    • Collect diffraction data at a synchrotron source.

    • Process the data and solve the structure using methods like molecular replacement, where a known structure of the apo-protein is used to phase the new data.[2]

    • Refine the model and build the ligand into the electron density map, which should clearly show the covalent linkage to the specific amino acid residue.

Workflow for X-ray Crystallography

cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Acquisition & Analysis p1 Purify Target Protein (>95%) p3 Incubate Protein + Inhibitor (Molar Excess) to Form Covalent Complex p1->p3 p2 Prepare Inhibitor Stock (DMSO) p2->p3 p4 Confirm Adduct by MS (Validation Step) p3->p4 c1 High-Throughput Screening (Vapor Diffusion) p4->c1 c2 Optimize Crystal 'Hits' c1->c2 c3 Harvest & Cryo-cool Crystal c2->c3 d1 Collect Diffraction Data (Synchrotron) c3->d1 d2 Solve & Refine 3D Structure d1->d2 d3 Visualize Covalent Adduct in Electron Density Map d2->d3

Caption: Workflow for structural verification by X-ray co-crystallization.

Orthogonal Verification 1: Mass Spectrometry (MS)

Mass spectrometry is the most widely used technique for the initial confirmation of covalent adduct formation.[6][7] It is fast, highly sensitive, and requires significantly less sample than crystallography, making it an indispensable tool in covalent inhibitor programs.[8][9] The fundamental principle is the detection of a precise mass increase in the target protein corresponding to the molecular weight of the bound inhibitor.

Top-Down MS: Intact Protein Analysis

In this approach, the entire protein-adduct complex is analyzed.

  • Principle: The covalent complex will have a mass equal to Mass(Protein) + Mass(Inhibitor). Observing this new, higher-mass species provides direct evidence of covalent binding.

  • Protocol: The protein is incubated with the inhibitor. The reaction mixture is then desalted and directly infused into an electrospray ionization (ESI) mass spectrometer. The resulting spectrum is deconvoluted to determine the precise molecular weight of the species in the sample.

  • Why this is chosen: This method is extremely fast and gives a clear "yes/no" answer to whether the covalent modification has occurred. It is also useful for quantifying the percentage of modified protein.[10]

Bottom-Up MS: Peptide-Centric Analysis

This is the most common MS approach and provides higher resolution information, often identifying the specific residue that has been modified.

  • Principle: After reaction with the inhibitor, the protein is proteolytically digested (typically with trypsin). The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the modification will have a specific mass shift, and their fragmentation in the mass spectrometer can pinpoint the exact amino acid that was modified.[6]

  • Why this is chosen: While top-down MS confirms if the modification happened, bottom-up MS confirms where it happened. This is crucial for validating that the inhibitor is binding to the intended residue in the active site.

Experimental Protocol: Bottom-Up LC-MS/MS for Adduct Site Identification
  • Adduct Formation: Incubate the target protein (e.g., 10 µM) with this compound (e.g., 50 µM) in a suitable buffer for a predetermined time. Run a control sample with protein and DMSO only.

  • Denaturation and Reduction: Denature the protein (e.g., with urea) and reduce disulfide bonds (with DTT) to make it accessible to proteases.

  • Alkylation: Alkylate cysteine residues (with iodoacetamide) to prevent them from reforming disulfide bonds. This step is critical for accurate analysis.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin, which cleaves after lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase HPLC column coupled to an ESI mass spectrometer.

    • Peptides are separated by hydrophobicity and eluted into the mass spectrometer.

    • The instrument performs a survey scan (MS1) to measure the mass-to-charge ratio of the eluting peptides.

    • It then sequentially selects precursor ions (including modified ones) for fragmentation (MS2), generating fragment ion spectra.

  • Data Analysis:

    • Use specialized proteomics software (e.g., Mascot, MaxQuant) to search the MS/MS spectra against the protein's sequence.[8]

    • The search parameters must include a "variable modification" corresponding to the mass of the piperazine fragment that has been added to potential nucleophilic residues (C, K, H).

    • A confident identification of a modified peptide and its fragmentation pattern confirms the site of covalent modification.[11]

Workflow for Bottom-Up Mass Spectrometry

cluster_rxn Reaction & Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation r1 Incubate Protein + Inhibitor r2 Denature, Reduce, & Alkylate r1->r2 r3 Digest with Trypsin r2->r3 a1 Separate Peptides by LC r3->a1 a2 MS1 Scan: Detect Peptide Masses a1->a2 a3 MS2 Scan: Fragment Peptides a2->a3 d1 Database Search (with variable modification) a3->d1 d2 Identify Modified Peptide d1->d2 d3 Pinpoint Modified Amino Acid d2->d3

Caption: Workflow for adduct site identification by bottom-up proteomics.

Orthogonal Verification 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a uniquely powerful technique because it characterizes protein-ligand interactions in solution, which most closely mimics the physiological environment.[12][13] While it does not directly visualize the covalent bond with the same clarity as crystallography, it provides compelling evidence of target engagement and can map the binding interface.

Protein-Observed NMR: Chemical Shift Perturbation (CSP)
  • Principle: This experiment requires a protein sample that is isotopically labeled (with ¹⁵N and/or ¹³C). A 2D spectrum (e.g., ¹H-¹⁵N HSQC) is collected, which gives a unique signal for each amino acid in the protein. Upon covalent modification, the chemical environment of residues at the binding site changes dramatically, causing their corresponding signals in the spectrum to shift or disappear.

  • Why this is chosen: Mapping these changes onto the protein's structure provides a "footprint" of the binding event, confirming interaction at the expected site.[14]

Ligand-Observed NMR: Saturation Transfer Difference (STD)
  • Principle: This method does not require an isotopically labeled protein and is excellent for confirming binding.[13][15] The protein is selectively irradiated with radiofrequency pulses. This saturation (signal suppression) is transferred to any bound ligands through spin diffusion. By subtracting a spectrum with irradiation from one without, only the signals from the ligand that was in close contact with the protein remain.

  • Why this is chosen: STD-NMR is a fast and robust method to confirm that the small molecule is binding to the target protein without requiring large amounts of labeled protein.[16] It is particularly useful in the early stages of a project.

Comparative Performance Analysis

To select the appropriate analytical strategy, it is crucial to understand the distinct advantages and limitations of each technique. The choice is dictated by the specific question being asked, the stage of the drug discovery project, and the available resources.

FeatureX-ray CrystallographyMass Spectrometry (MS)NMR Spectroscopy
Primary Information 3D atomic structure of the complex; unambiguous bond confirmation.[1]Confirms mass of adduct; identifies modified residue(s).[6][8]Confirms binding in solution; maps interaction surface; provides dynamics.[12]
Resolution Atomic (<3 Å)Residue-level (for bottom-up) or whole protein (for top-down).Residue-level (for CSP) or epitope-level (for STD).
Key Advantage Unparalleled structural detail; the "ground truth."High sensitivity; high throughput; requires very little sample.[9]Provides data in a native-like solution state; no need for crystals.[13]
Key Challenge Obtaining diffraction-quality crystals is a major bottleneck.[2][17]Provides no 3D structural information.Requires large amounts of soluble, stable protein; protein size limitations.[15]
Sample Required High (mg) and very pure (>95%).Low (µg to ng).High (mg) and isotopically labeled for protein-observed methods.
Throughput Low; can take weeks to months per structure.High; can analyze hundreds of samples per day.[18]Medium; depends on the experiment.

Conclusion: An Integrated and Self-Validating Workflow

No single technique tells the whole story. A robust and trustworthy verification strategy for covalent adducts relies on an integrated, multi-pronged approach where the methods validate one another.

  • Screening and Initial Hit Validation: Use Top-Down Mass Spectrometry for rapid screening of covalent fragments to confirm if a reaction occurs.

  • Binding Site Confirmation: Employ Bottom-Up Mass Spectrometry to identify the specific amino acid residue being modified. This is a critical step to ensure the inhibitor is binding to the intended target in the active site.

  • Definitive Structural Elucidation: For lead compounds, invest the resources in X-ray Crystallography to obtain the high-resolution 3D structure. This information is invaluable for understanding the molecular basis of potency and selectivity and for guiding the next cycle of drug design.

  • Solution-State Confirmation (Optional): Use NMR Spectroscopy to confirm that the interaction observed in the solid-state (crystal) also occurs in the more dynamic solution phase.

By strategically combining the speed and sensitivity of mass spectrometry with the definitive structural detail of X-ray crystallography, researchers can build a self-validating dossier of evidence that powerfully substantiates the mechanism of action for novel covalent inhibitors like this compound.

Integrated Workflow for Covalent Adduct Verification

cluster_ms Mass Spectrometry Validation cluster_xray High-Resolution Structure cluster_nmr Solution-State Confirmation start Start: Covalent Inhibitor Candidate ms1 Top-Down MS: Does it bind covalently? (Yes/No) start->ms1 ms2 Bottom-Up MS: Where does it bind? (Residue ID) ms1->ms2 If Yes xray X-ray Crystallography: How does it bind? (3D Atomic Model) ms2->xray Lead Candidate nmr NMR Spectroscopy: Does it bind in solution? (Interface Mapping) ms2->nmr end Validated Covalent Adduct xray->end nmr->end

Caption: A synergistic workflow for robust covalent adduct verification.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Jacobs, A., & Schirle, M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Available at: [Link]

  • Angriman, G., & Zweckstetter, M. (2015). NMR studies of protein-ligand interactions. PubMed. Available at: [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Creative Biostructure. Available at: [Link]

  • van der Wijk, T., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • Slynko, V., & Tůma, R. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. PMC - NIH. Available at: [Link]

  • LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]

  • Pellegrini, E., & Carloni, P. (2018). Investigating protein‐ligand interactions by solution NMR spectroscopy. ResearchGate. Available at: [Link]

  • Claridge, T. D. W. (2016). NMR Studies of Protein-Ligand Interactions. Springer Nature Experiments. Available at: [Link]

  • Arkin, M. R., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. Available at: [Link]

  • Creative Biostructure. (2024). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. Available at: [Link]

  • Peak Proteins. Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins. Available at: [Link]

  • van der Wijk, T., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. Available at: [Link]

  • Bohrium. (2023). technologies-for-direct-detection-of-covalent-protein-drug-adducts. Ask this paper. Available at: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • Rupp, B. (2016). Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. Available at: [Link]

  • Slynko, V., & Tůma, R. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. Available at: [Link]

  • Ferraro, G., & Merlino, A. (2025). Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Hospital, A., et al. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2023). Biophysical covalent adduct detection with intact protein analysis by... ResearchGate. Available at: [Link]

  • Greer, J. B., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • ResearchGate. (2012). Crystallization of protein–ligand complexes. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate. As a crucial building block in pharmaceutical research and development, particularly in the synthesis of complex molecules, its proper handling is paramount to ensuring laboratory safety and data integrity. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, grounded in the chemical properties of the compound.

Hazard Identification: Understanding the Reactivity

This compound is not merely another laboratory reagent; its molecular structure contains an α-bromo ketone moiety. This functional group is a potent electrophile, making the compound a strong alkylating agent.[1][2][3] This inherent reactivity is the primary source of its hazardous properties. It readily reacts with biological nucleophiles, such as the amino and sulfhydryl groups found in proteins and DNA, which is the underlying cause of its irritant and potentially harmful effects.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound.[4][5]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
(Data sourced from supplier Safety Data Sheets)[4][5]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Given the hazards, a multi-layered approach to PPE is essential. This is not just about wearing gear; it's about creating an impermeable barrier between you and the chemical. All PPE used when handling this compound should be considered contaminated and disposed of as hazardous waste.[6]

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double Gloving: Nitrile gloves (ASTM D6978 tested or equivalent)The inner glove protects your skin during the removal of the outer, more heavily contaminated glove.[6][7][8] Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or pinholes before use.[4][9]
Body Protection Disposable, Poly-coated, Solid-front Gown with Knit CuffsA poly-coated gown provides a liquid-resistant barrier, crucial for preventing skin contact from splashes.[6][10] Knit cuffs ensure a snug fit around the inner glove, and a solid front offers maximum protection. Gowns should be changed every 2-3 hours or immediately after a known spill.[6]
Eye & Face Protection Safety Goggles and a Full-Face ShieldSafety goggles provide primary protection against splashes.[9] A full-face shield is worn over the goggles to protect the entire face from splashes that may occur during weighing or solution preparation.[11]
Respiratory Protection NIOSH-certified N95 Respirator or higherSince the compound is a powder and can become airborne, a respirator is necessary to prevent inhalation.[4][9] This is especially critical during weighing procedures. Ensure you have been properly fit-tested for your respirator as per OSHA standards.[6][8]

Operational Protocol: From Lab Bench to Waste Stream

A disciplined workflow is critical to minimizing exposure risk. The following diagram outlines the key stages of handling this compound, emphasizing the points at which PPE and engineering controls are crucial.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep Review SDS & Protocol Don_PPE Don Full PPE Ensemble Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Enter controlled area Solubilize Prepare Solution Weigh->Solubilize React Perform Reaction Solubilize->React Decontaminate Decontaminate Work Area React->Decontaminate Reaction complete Doff_PPE Doff PPE (Outer to Inner) Decontaminate->Doff_PPE Dispose Dispose of Contaminated Waste Doff_PPE->Dispose

Caption: Workflow for handling this compound.

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is as important as its selection. This sequence is designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Shoe and Hair Covers: Don shoe covers and a hair/beard cover.

  • Inner Gloves: Wash hands thoroughly and don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back. The cuffs of the gown should go over the inner gloves.

  • Respirator: Put on your fit-tested N95 respirator.

  • Eye/Face Protection: Put on safety goggles, followed by the full-face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go completely over the gown's cuffs.[6]

Doffing (Taking Off) Sequence: This should be performed in a designated area.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out. Dispose of them immediately in a designated hazardous waste container.[6]

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is rolled down and away from the body. Dispose of immediately.

  • Exit Controlled Area: Step out of the immediate work area.

  • Face/Eye Protection: Remove the face shield and goggles. Clean and store reusable items according to institutional policy.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Response and Disposal

4.1. Immediate Actions for Exposure

In the event of an exposure, time is of the essence.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

4.2. Spill Management and Waste Disposal

  • Spills: Evacuate the area. Use personal protective equipment.[4] Avoid creating dust. For small spills, carefully sweep up the solid material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[9]

  • Disposal: All disposable PPE (gloves, gown, respirator, etc.) and any materials used to clean up spills must be disposed of as hazardous chemical waste.[4] Consult your institution's environmental health and safety department for specific disposal protocols and use a licensed disposal company.[4]

References

  • PubChem Compound Summary for CID 15946441, tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Halyard. [Link]

  • Safe handling of hazardous drugs. (2018). PubMed Central. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2018). PubMed Central. [Link]

  • Personal Protective Equipment. POGO Satellite Manual. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. (2007). Pharmacy Purchasing & Products Magazine. [Link]

  • PubChem Compound Summary for CID 129758639, alpha-Chloro(bromo)ketone. National Center for Biotechnology Information. [Link]

  • Personal protective equipment for preparing toxic drugs. (2012). GERPAC. [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (2016). OpenBU. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Ketone halogenation. Wikipedia. [Link]

Sources

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